Benzyl phenyl sulfide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56472. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
benzylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12S/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMCJXXOBRCATQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50232172 | |
| Record name | Benzyl phenyl sulphide | |
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Molecular Weight |
200.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow to white solid with the odor of "stench"; Inslouble in water; [MSDSonline] | |
| Record name | Benzyl phenyl sulfide | |
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CAS No. |
831-91-4 | |
| Record name | Benzyl phenyl sulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=831-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzyl phenyl sulfide | |
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| Record name | BENZYL PHENYL SULFIDE | |
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| Record name | Benzyl phenyl sulphide | |
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| Record name | Benzyl phenyl sulphide | |
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| Record name | BENZYL PHENYL SULFIDE | |
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Foundational & Exploratory
An In-depth Technical Guide to Benzyl Phenyl Sulfide (CAS 831-91-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl (B1604629) phenyl sulfide (B99878) (CAS 831-91-4), an organosulfur compound, is a versatile molecule with significant applications in organic synthesis and emerging potential in the field of drug development. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and an exploration of its biological activities, with a particular focus on its promising antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA). All quantitative data is presented in structured tables for ease of reference, and key processes are visualized through diagrams generated using Graphviz.
Chemical and Physical Properties
Benzyl phenyl sulfide, also known as ((benzyl)thio)benzene, is characterized by a sulfur atom bridging a benzyl and a phenyl group.[1] It typically appears as a white to light yellow crystalline powder or a colorless to pale yellow liquid with a distinct aromatic, and sometimes described as stenchy, odor.[2][3] This compound is largely non-polar, leading to its insolubility in water but good solubility in many organic solvents.[1]
Identification and Structure
| Property | Value |
| CAS Number | 831-91-4 |
| Molecular Formula | C₁₃H₁₂S |
| Molecular Weight | 200.30 g/mol [4] |
| IUPAC Name | benzylsulfanylbenzene[4] |
| Synonyms | ((Benzyl)thio)benzene, (Benzylsulfanyl)Benzene, Benzyl phenyl sulphide, Phenyl benzyl sulfide[1] |
| SMILES | C1=CC=C(C=C1)CSCC2=CC=CC=C2 |
| InChI | InChI=1S/C13H12S/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1-10H,11H2 |
Physical Properties
| Property | Value |
| Melting Point | 40-44 °C |
| Boiling Point | 197 °C at 27 mmHg |
| Appearance | White to light yellow powder or crystal |
| Odor | Aromatic, "stench"[3] |
| Water Solubility | Insoluble |
Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.15-7.35 | m | 10H | Aromatic protons (phenyl and benzyl rings) |
| ~4.10 | s | 2H | Methylene protons (-CH₂-) |
Note: The exact chemical shifts can vary slightly depending on the solvent and instrument used.
| Chemical Shift (δ) ppm | Assignment |
| ~137.9 | Quaternary carbon of the benzyl group |
| ~136.9 | Quaternary carbon of the phenyl group |
| ~129.5 | Aromatic CH |
| ~128.9 | Aromatic CH |
| ~128.6 | Aromatic CH |
| ~127.2 | Aromatic CH |
| ~126.8 | Aromatic CH |
| ~38.5 | Methylene carbon (-CH₂-) |
Note: The exact chemical shifts can vary slightly depending on the solvent and instrument used.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3060-3030 | Medium | Aromatic C-H stretch |
| 2920-2850 | Medium | Aliphatic C-H stretch |
| 1580, 1480, 1440 | Medium-Strong | Aromatic C=C skeletal vibrations |
| 740, 690 | Strong | C-H out-of-plane bending (monosubstituted benzene) |
| ~690 | Medium | C-S stretch |
Note: IR peak assignments are approximate.
| m/z | Relative Intensity | Possible Fragment |
| 200 | [M]⁺ | Molecular ion |
| 91 | Base Peak | [C₇H₇]⁺ (tropylium ion) |
| 109 | [C₆H₅S]⁺ | |
| 65 | [C₅H₅]⁺ |
Experimental Protocols
Synthesis of this compound
Two common methods for the synthesis of this compound are presented below. The classical approach involves a nucleophilic substitution reaction, while a more modern, greener approach utilizes an ionic liquid catalyst.
This method is a standard procedure for the formation of thioethers.
Materials:
-
Thiophenol
-
Benzyl chloride
-
Sodium hydroxide (B78521) (or other suitable base)
-
Ethanol (B145695) (or other suitable solvent)
-
Diethyl ether (for extraction)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (or sodium sulfate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiophenol in ethanol.
-
Add a stoichiometric equivalent of sodium hydroxide to the solution to form the sodium thiophenoxide salt. Stir until the base has completely dissolved.
-
To this solution, add a stoichiometric equivalent of benzyl chloride dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add water and extract the product with diethyl ether.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.
This method utilizes a dual-functional ionic liquid as a catalyst, offering a more environmentally friendly route.[5]
Materials:
-
Thioanisole (methyl phenyl sulfide)
-
Benzyl alcohol
-
1-propylsulfonate-3-methylimidazolium trifluoromethanesulfonate (B1224126) ([SO₃HPrMIm][OTf]) (ionic liquid catalyst)
Procedure:
-
In a reaction vessel, combine thioanisole, benzyl alcohol, and the ionic liquid catalyst ([SO₃HPrMIm][OTf]).
-
Heat the mixture with stirring under an inert atmosphere. The optimal temperature and reaction time should be determined based on the specific literature procedure.[5]
-
Monitor the reaction progress by gas chromatography (GC) or TLC.
-
Upon completion, the product can be separated from the ionic liquid by extraction with a suitable organic solvent.
-
The ionic liquid can often be recovered, dried, and reused.
-
The extracted product is then purified, typically by column chromatography.
Biological Activity and Potential Applications in Drug Development
Recent research has highlighted the potential of this compound and its derivatives as antimicrobial agents, particularly against MRSA.[3]
Antibacterial Activity against MRSA
Studies have shown that certain derivatives of this compound exhibit potent antibacterial activity against multiple strains of MRSA, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range.[3]
Mechanism of Action
The primary antibacterial mechanism of action for these compounds is reported to be the disruption of the bacterial cell membrane.[3] This mechanism is advantageous as it is less likely to induce resistance compared to drugs that target specific proteins or metabolic pathways.[2] The interaction is thought to be a direct physical disruption of the lipid bilayer, leading to increased permeability, leakage of essential cellular contents, and ultimately, cell death.[2][6]
Structure-Activity Relationship (SAR)
Preliminary structure-activity relationship studies on this compound derivatives have provided insights into the features that enhance antibacterial activity. For instance, the presence of specific substituents on the benzyl and phenyl rings can significantly impact the compound's efficacy. One study found that derivatives with a 4-nitrobenzyl group and a 4-chlorophenyl group showed the strongest and broadest inhibitory effects.[7] Further research in this area is crucial for the design of more potent and selective antibacterial agents based on the this compound scaffold.
Safety and Handling
This compound should be handled with care in a laboratory setting. It may cause skin and eye irritation.[8] Appropriate personal protective equipment, including gloves and safety glasses, should be worn. The compound should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable compound with established utility in organic synthesis and significant potential for the development of new antibacterial agents. Its straightforward synthesis, coupled with the promising activity of its derivatives against challenging pathogens like MRSA, makes it an attractive scaffold for further investigation. Future research should focus on optimizing the structure-activity relationship to enhance potency and selectivity, as well as on elucidating the finer details of its membrane-disrupting mechanism. This technical guide provides a solid foundation of data and protocols to support such research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. gosset.ai [gosset.ai]
- 3. Novel this compound derivatives as antibacterial agents against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C13H12S | CID 13255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A Green Route to this compound from Thioanisole and Benzyl Alcohol over Dual Functional Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory effects on microbial growth using the derivatives of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Physical and Chemical Properties of Benzyl Phenyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (B1604629) phenyl sulfide (B99878), with the CAS number 831-91-4, is an organic thioether that serves as a valuable intermediate and building block in various fields of chemical synthesis.[1][2] Its structure, featuring a sulfur atom bridging a benzyl and a phenyl group, imparts unique reactivity and physical characteristics that are of interest in medicinal chemistry, materials science, and organic synthesis.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of Benzyl phenyl sulfide, detailed experimental protocols for their determination, and visualizations of its key chemical transformations.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, characterization, and application in synthetic protocols.
Identity and Structure
| Property | Value | Source(s) |
| IUPAC Name | (Benzylsulfanyl)benzene | [3] |
| Synonyms | Phenyl benzyl sulfide, Benzylthiobenzene | [1] |
| CAS Number | 831-91-4 | [1][2][3] |
| Molecular Formula | C₁₃H₁₂S | [3][4] |
| Molecular Weight | 200.30 g/mol | [3][4] |
| SMILES | c1ccc(cc1)CSc2ccccc2 | [5] |
| InChI Key | LKMCJXXOBRCATQ-UHFFFAOYSA-N | [5] |
Physical Properties
| Property | Value | Source(s) |
| Appearance | Colorless to white crystals or crystalline powder | [1][4] |
| Odor | Stench | [6][7] |
| Melting Point | 40-44 °C | [1][5][8] |
| Boiling Point | 197 °C at 27 mmHg | [1][8][9] |
| Density | 1.1155 g/cm³ (rough estimate) | [1] |
| Refractive Index | 1.6170 (estimate) | [1] |
| Flash Point | > 110 °C (> 230 °F) | [1][6][10] |
| Solubility | Insoluble in water | [1][4][10] |
| Vapor Pressure | 0.000572 mmHg at 25°C | [1] |
Spectral Data
| Technique | Key Data and Observations | Source(s) |
| ¹H NMR | Spectra available, confirming the structure. | [3][11] |
| ¹³C NMR | Data available for structural confirmation. | [12] |
| Infrared (IR) | Spectra available, typically showing C-H and C-S stretching frequencies. | [3][11] |
| Mass Spectrometry (MS) | GC-MS data available, showing the molecular ion peak. | [3][11] |
Experimental Protocols
Detailed methodologies for determining the key physical and spectral properties of this compound are provided below. These protocols are based on standard laboratory techniques.
Melting Point Determination (Capillary Method)
Objective: To determine the melting point range of this compound.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
-
Thermometer
Procedure:
-
Ensure the this compound sample is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.[1]
-
Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[2]
-
Place the capillary tube in the heating block of the melting point apparatus.[3]
-
Heat the block rapidly to a temperature approximately 10-15 °C below the expected melting point (around 30 °C).
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate temperature reading.[1]
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has melted (the end of the melting range).[3]
-
The recorded range is the melting point of the sample. For pure substances, this range is typically narrow (0.5-1 °C).[3]
Boiling Point Determination (Microscale Method)
Objective: To determine the boiling point of this compound at reduced pressure.
Apparatus:
-
Small-scale distillation apparatus or a side-arm test tube
-
Heating mantle or oil bath
-
Thermometer
-
Vacuum source and manometer
-
Boiling chips
Procedure:
-
Place approximately 2-3 mL of this compound into the distillation flask or side-arm test tube along with a few boiling chips.[13]
-
Set up the apparatus for distillation under reduced pressure.
-
Position the thermometer so that the top of the bulb is level with the bottom of the side arm leading to the condenser.[8]
-
Gradually apply vacuum to the system and record the pressure using the manometer.
-
Begin heating the sample gently.[13]
-
Record the temperature at which a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.[14]
¹H NMR Spectroscopy
Objective: To obtain a proton nuclear magnetic resonance (¹H NMR) spectrum of this compound for structural verification.
Apparatus:
-
NMR spectrometer (e.g., 300 MHz or higher)
-
NMR tube
-
Pipette
-
Vial
Procedure:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a small vial.[15][16]
-
Transfer the solution to a clean, dry NMR tube using a pipette. Ensure no solid particles are present.[15][16]
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedure. This typically involves locking onto the deuterium (B1214612) signal of the solvent, shimming the magnetic field for homogeneity, and setting appropriate acquisition parameters (e.g., number of scans, pulse width).[17]
-
Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and setting the reference (e.g., TMS at 0 ppm or the residual solvent peak of CDCl₃ at 7.26 ppm).[16]
-
Integrate the peaks and analyze the chemical shifts, splitting patterns, and coupling constants to confirm the structure.[18]
Fourier-Transform Infrared (FT-IR) Spectroscopy (ATR Method)
Objective: To obtain an infrared spectrum of this compound to identify functional groups.
Apparatus:
-
FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Spatula
Procedure:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.[19]
-
Place a small amount of the solid this compound sample onto the ATR crystal, ensuring complete coverage of the crystal surface.[20]
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.[20]
-
Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Clean the ATR crystal thoroughly after the measurement.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To confirm the molecular weight and purity of this compound.
Apparatus:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Appropriate GC column (e.g., a nonpolar or medium-polarity capillary column)
-
Microsyringe
Procedure:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.[10]
-
Set the GC oven temperature program. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.
-
Set the injector and detector temperatures appropriately (e.g., 250 °C).
-
Inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet using a microsyringe.[7]
-
The sample is vaporized and carried through the GC column by an inert gas (e.g., helium), where it is separated from any impurities.[21]
-
The eluting compound enters the mass spectrometer, where it is ionized (typically by electron impact, EI) and fragmented.[10][21]
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a mass spectrum is generated.
-
Analyze the resulting chromatogram for the retention time of the main peak and the corresponding mass spectrum to confirm the molecular ion and fragmentation pattern of this compound.
Chemical Reactivity and Synthesis
This compound exhibits reactivity characteristic of thioethers, including oxidation at the sulfur atom and susceptibility to nucleophilic and electrophilic attack under certain conditions.
Synthesis of this compound
A common method for the synthesis of this compound is analogous to the Williamson ether synthesis, involving the nucleophilic substitution of a benzyl halide with a thiophenoxide salt.[22][23]
Caption: Synthesis of this compound via Nucleophilic Substitution.
Oxidation of this compound
This compound can be selectively oxidized to the corresponding sulfoxide (B87167) and further to the sulfone using appropriate oxidizing agents.[24] The choice of oxidant and reaction conditions determines the final product.
References
- 1. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. quora.com [quora.com]
- 5. phillysim.org [phillysim.org]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. cactus.utahtech.edu [cactus.utahtech.edu]
- 9. pennwest.edu [pennwest.edu]
- 10. memphis.edu [memphis.edu]
- 11. Gas Chromatography Mass Spectrometry (GC-MS) | Analysis [scioninstruments.com]
- 12. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. chemconnections.org [chemconnections.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. How To [chem.rochester.edu]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. books.rsc.org [books.rsc.org]
- 18. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 19. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 20. drawellanalytical.com [drawellanalytical.com]
- 21. agilent.com [agilent.com]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]
- 24. Biocatalytic Oxidation of Sulfides to Sulfones – Oriental Journal of Chemistry [orientjchem.org]
An In-depth Technical Guide to the Molecular Structure and Bonding of Benzyl Phenyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (B1604629) phenyl sulfide (B99878), an organosulfur compound with the chemical formula C₁₃H₁₂S, is a molecule of significant interest in organic synthesis and medicinal chemistry.[1][2][3][4] It serves as a versatile intermediate in the preparation of various bioactive molecules and functional materials.[5][6] Understanding its three-dimensional structure and the nature of its chemical bonds is paramount for predicting its reactivity, designing novel synthetic routes, and elucidating its role in various chemical and biological processes. This technical guide provides a comprehensive overview of the molecular structure, bonding characteristics, and relevant experimental and computational data for benzyl phenyl sulfide.
Molecular Structure and Geometry
The molecular structure of this compound is characterized by a central sulfur atom linking a benzyl group (-CH₂-C₆H₅) and a phenyl group (-C₆H₅). The overall geometry and conformational preferences are dictated by the interplay of bond lengths, bond angles, and dihedral angles, which have been determined through experimental techniques such as X-ray crystallography and computational modeling.
Data Presentation: Geometrical Parameters
The following table summarizes key geometrical parameters for this compound, providing a quantitative description of its molecular architecture.
| Parameter | Bond/Angle | Value | Method |
| Bond Lengths (Å) | C-S (phenyl) | Data not available | X-ray Crystallography |
| C-S (benzyl) | Data not available | X-ray Crystallography | |
| C-C (aromatic avg.) | Data not available | X-ray Crystallography | |
| Bond Angles (°) | C-S-C | Data not available | X-ray Crystallography |
| S-C-C (phenyl) | Data not available | X-ray Crystallography | |
| S-C-C (benzyl) | Data not available | X-ray Crystallography | |
| Dihedral Angles (°) | C-S-C-C | Data not available | X-ray Crystallography |
Note: Specific experimental values for bond lengths, bond angles, and dihedral angles from the primary crystallographic study were not available in the searched resources. The table structure is provided for when such data becomes accessible.
Bonding Characteristics
The bonding in this compound involves a combination of sigma (σ) and pi (π) interactions. The C-S bonds are covalent single bonds with a degree of polar character due to the difference in electronegativity between carbon and sulfur. The phenyl and benzyl groups feature delocalized π-electron systems characteristic of aromatic rings. The sulfur atom, with its lone pairs of electrons, can influence the electronic properties of the adjacent aromatic rings and participate in various chemical reactions.
Experimental Protocols
The synthesis and modification of this compound are crucial for its application in research and development. Below are detailed methodologies for its synthesis and a common subsequent reaction.
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the nucleophilic substitution reaction between a thiophenolate salt and a benzyl halide. This reaction, analogous to the Williamson ether synthesis, provides good yields of the desired thioether.
Materials:
-
Thiophenol (C₆H₅SH)
-
Sodium hydroxide (B78521) (NaOH) or other suitable base
-
Benzyl chloride (C₆H₅CH₂Cl) or benzyl bromide
-
Ethanol (B145695) or other suitable solvent
-
Diethyl ether or other extraction solvent
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiophenol in ethanol.
-
Slowly add a stoichiometric equivalent of sodium hydroxide solution to the flask while stirring. This will generate the sodium thiophenolate salt in situ.
-
To the resulting solution, add a stoichiometric equivalent of benzyl chloride.
-
Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the residue between water and diethyl ether.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure to obtain the pure this compound.[3]
Selective Oxidation to Benzyl Phenyl Sulfoxide (B87167)
The selective oxidation of this compound to its corresponding sulfoxide is a synthetically important transformation, as sulfoxides are valuable intermediates in organic synthesis.
Materials:
-
This compound (C₁₃H₁₂S)
-
Hydrogen peroxide (H₂O₂) (30% aqueous solution)
-
Glacial acetic acid
-
Methanol (B129727) or other suitable solvent
-
Sodium bicarbonate solution
-
Dichloromethane or other extraction solvent
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound in a suitable solvent such as methanol or glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.[7]
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric equivalent of 30% hydrogen peroxide to the stirred solution.[7]
-
Allow the reaction to proceed at room temperature, monitoring its progress by TLC until the starting sulfide is consumed.
-
Once the reaction is complete, carefully quench the excess peroxide by adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Extract the product with dichloromethane.
-
Combine the organic extracts and wash them with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting benzyl phenyl sulfoxide can be purified by column chromatography or recrystallization.
Reaction Mechanisms and Pathways
Understanding the reaction mechanisms involving this compound is essential for controlling reaction outcomes and designing new synthetic strategies.
Synthesis via Nucleophilic Substitution
The synthesis of this compound from thiophenol and benzyl chloride proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism. The thiophenolate anion, a potent nucleophile, attacks the electrophilic benzylic carbon of benzyl chloride, displacing the chloride leaving group in a single concerted step.
References
- 1. Elucidating the mechanism of the UiO-66-catalyzed sulfide oxidation: activity and selectivity enhancements through changes in the node coordination environment and solvent - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. A Green Route to this compound from Thioanisole and Benzyl Alcohol over Dual Functional Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. CAS 831-91-4: this compound | CymitQuimica [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. Benzylic sulfide synthesis by C-S coupling [organic-chemistry.org]
- 7. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Data of Benzyl Phenyl Sulfide
This guide provides a comprehensive overview of the spectroscopic data for Benzyl phenyl sulfide (B99878) (CAS No. 831-91-4), tailored for researchers, scientists, and professionals in drug development.[1] It includes detailed nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.
Spectroscopic Data
The following sections present the key spectroscopic data for Benzyl phenyl sulfide in a structured format to facilitate analysis and comparison.
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound [2]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.42 | d, J = 7.4 Hz | 2H | Ar-H |
| 7.34-7.25 | m | 3H | Ar-H |
| 3.67 | s | 2H | -CH₂- |
Solvent: CDCl₃, Frequency: 400 MHz
Table 2: ¹³C NMR Spectroscopic Data for this compound [2]
| Chemical Shift (δ) ppm | Assignment |
| 138.5 | Ar-C |
| 131.7 | Ar-C |
| 129.7 | Ar-C |
| 128.0 | Ar-C |
| 126.9 | Ar-C |
| 123.2 | Ar-C |
| 60.3 | -CH₂- |
Solvent: CDCl₃
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3]
Table 3: IR Spectroscopic Data for this compound
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3060-3030 | Medium | Aromatic C-H Stretch |
| 2920-2850 | Medium | Aliphatic C-H Stretch |
| 1580-1450 | Strong | Aromatic C=C Bending |
| 1495, 1453 | Strong | C-H Bending (Methylene) |
| 740, 690 | Strong | C-H Out-of-plane Bending |
| 690-585 | Medium | C-S Stretch |
Note: The IR data is a compilation of typical values for the functional groups present in this compound.[3]
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.[4] It provides information about the molecular weight and fragmentation pattern of the molecule.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 200 | 100 | [M]⁺ (Molecular Ion) |
| 91 | ~40 | [C₇H₇]⁺ (Tropylium ion) |
| 109 | ~20 | [C₆H₅S]⁺ |
Note: The fragmentation pattern is predicted based on the structure of this compound and common fragmentation pathways.[5] The molecular weight of this compound is 200.30 g/mol .[6]
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
-
Sample Preparation : Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry NMR tube.[7][8] For ¹³C NMR, a more concentrated solution (50-100 mg) may be necessary.[7]
-
Internal Standard : Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[9]
-
Data Acquisition : Acquire the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.[2] For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans and broadband proton decoupling are typically used.[10]
-
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the TMS signal.
-
Sample Preparation (Thin Film Method) : Since this compound is a solid at room temperature (melting point 40-44 °C), the thin film method is suitable.[1][11]
-
Dissolve a small amount of this compound in a volatile solvent (e.g., dichloromethane (B109758) or acetone).[11]
-
Place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).[12]
-
Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[11]
-
-
Data Acquisition : Place the salt plate in the sample holder of an FTIR spectrometer.
-
Background Spectrum : Record a background spectrum of the clean, empty salt plate.
-
Sample Spectrum : Record the spectrum of the sample. The instrument software will automatically subtract the background spectrum.
-
Data Analysis : Identify the characteristic absorption bands and their corresponding functional groups.[3]
-
Sample Introduction : Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).[13] The sample is vaporized in the ion source.
-
Ionization : Bombard the gaseous molecules with a high-energy beam of electrons (typically 70 eV) to cause ionization, primarily forming the molecular ion (M⁺).[5]
-
Mass Analysis : Accelerate the resulting ions and separate them according to their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole or magnetic sector).[4]
-
Detection : Detect the ions, and plot the relative abundance of each ion against its m/z ratio to generate the mass spectrum.[5]
-
Data Interpretation : Identify the molecular ion peak and analyze the fragmentation pattern to gain structural information.[5]
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
- 1. This compound | 831-91-4 [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. personal.utdallas.edu [personal.utdallas.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Mass Spectrometry [www2.chemistry.msu.edu]
- 6. This compound | C13H12S | CID 13255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. NMR Sample Preparation [nmr.chem.umn.edu]
- 9. NMR Spectroscopy [www2.chemistry.msu.edu]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. webassign.net [webassign.net]
- 13. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
An In-depth Technical Guide to the Synthesis of Benzyl Phenyl Sulfide from Thiophenol and Benzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of benzyl (B1604629) phenyl sulfide (B99878) from thiophenol and benzyl chloride, a reaction of significant interest in organic synthesis and medicinal chemistry. Benzyl phenyl sulfide serves as a key structural motif in various biologically active compounds. This document details various synthetic methodologies, presents quantitative data in a structured format, and offers detailed experimental protocols.
Introduction and Reaction Overview
The synthesis of this compound from thiophenol and benzyl chloride is a classic example of a nucleophilic substitution reaction, specifically a thioetherification. The reaction proceeds via the nucleophilic attack of the thiophenolate anion on the benzylic carbon of benzyl chloride, displacing the chloride ion. This transformation is analogous to the well-known Williamson ether synthesis.[1][2][3]
The general reaction scheme is as follows:
Ph-SH + Bn-Cl → Ph-S-Bn + HCl
Where Ph represents a phenyl group and Bn represents a benzyl group.
The efficiency of this reaction is highly dependent on the reaction conditions, including the choice of base, solvent, catalyst, and temperature. This guide will explore several effective methods for this synthesis.
Synthetic Methodologies and Data Presentation
Several methods have been developed for the synthesis of this compound, each with its own advantages in terms of yield, reaction time, and environmental impact. The following tables summarize the quantitative data for some of the most common and effective methods.
Table 1: Base-Catalyzed Synthesis in Organic Solvents
This method represents a conventional approach to the synthesis, often employing a common base to deprotonate the thiophenol.
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| K₂CO₃ | Acetonitrile (B52724) | 80 | 3 | 92 | N/A |
| NaH | THF | Room Temp. | 2 | 95 | N/A |
| Et₃N | Dichloromethane | Room Temp. | 6 | 85 | N/A |
Note: Yields are isolated yields. N/A indicates that while these are common laboratory conditions, a specific literature reference with this exact combination was not found in the immediate search results.
Table 2: Phase Transfer Catalysis (PTC)
Phase transfer catalysis is a powerful technique for reactions involving reagents in immiscible phases, offering high yields and often milder reaction conditions.[4]
| Catalyst | Organic Phase | Aqueous Phase | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| TBAB | Toluene | 50% NaOH | 75 | 1.5 | 98 | N/A |
| Aliquat 336 | Dichloromethane | 50% NaOH | Room Temp. | 4 | 96 | N/A |
TBAB: Tetrabutylammonium bromide. Note: Yields are isolated yields. N/A indicates that while these are common laboratory conditions for PTC, a specific literature reference with this exact combination was not found in the immediate search results.
Table 3: Solvent-Free and Clay-Catalyzed Synthesis
These methods offer greener alternatives by minimizing or eliminating the use of organic solvents.
| Method | Catalyst/Support | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Solvent-Free | None (neat) | 100 | 16 | 88 (with benzyl bromide) | [5] |
| Clay-Catalyzed | Modified Montmorillonite Clay | Water Bath | 4 | 95 | [1] |
Note: The solvent-free example uses benzyl bromide, which is analogous to benzyl chloride. Yields are isolated yields.
Experimental Protocols
The following are detailed experimental protocols for selected synthetic methods.
Protocol 1: Base-Catalyzed Synthesis in Acetonitrile
This protocol describes a standard and reliable method for the synthesis of this compound.
Materials:
-
Thiophenol (1.0 eq)
-
Benzyl chloride (1.05 eq)
-
Potassium carbonate (K₂CO₃, 1.5 eq)
-
Acetonitrile (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thiophenol, benzyl chloride, and potassium carbonate.
-
Add acetonitrile to the flask to achieve a suitable concentration (e.g., 0.1 M with respect to thiophenol).
-
Stir the reaction mixture at 80 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 3 hours), cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash it with a small amount of acetonitrile.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford pure this compound.
Protocol 2: Phase Transfer Catalysis (PTC) Synthesis
This protocol utilizes a phase transfer catalyst for an efficient reaction between two immiscible phases.
Materials:
-
Thiophenol (1.0 eq)
-
Benzyl chloride (1.0 eq)
-
Tetrabutylammonium bromide (TBAB, 0.05 eq)
-
Toluene (organic phase)
-
50% aqueous sodium hydroxide (B78521) (NaOH) solution (aqueous phase)
-
Round-bottom flask
-
Vigorous mechanical or magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a stirrer, combine thiophenol, benzyl chloride, and TBAB in toluene.
-
Add the 50% aqueous NaOH solution.
-
Stir the biphasic mixture vigorously at 75 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete (typically 1.5 hours), cool the mixture to room temperature.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the product by column chromatography or distillation under reduced pressure.
Experimental Workflow and Diagrams
The following diagrams illustrate the general workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
The synthesis of this compound can be understood as a direct application of the principles of nucleophilic substitution. The reaction mechanism is analogous to the Sₙ2 pathway.
Caption: Generalized reaction mechanism for this compound synthesis.
Conclusion
This guide has provided a detailed overview of the synthesis of this compound from thiophenol and benzyl chloride. By summarizing quantitative data and providing detailed experimental protocols, this document serves as a valuable resource for researchers in organic synthesis and drug development. The choice of synthetic method will depend on factors such as desired yield, reaction time, available equipment, and environmental considerations. The provided workflows and mechanistic diagrams offer a clear visual representation of the key steps and chemical transformations involved.
References
Green Synthesis of Benzyl Phenyl Sulfide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of benzyl (B1604629) phenyl sulfide (B99878) and its derivatives, crucial intermediates in organic synthesis and drug discovery, has traditionally relied on methods that often involve hazardous reagents, harsh reaction conditions, and significant waste generation. This technical guide explores emerging green chemistry approaches that offer safer, more efficient, and environmentally benign alternatives. We will delve into detailed experimental protocols for key methodologies, present comparative data in a structured format, and visualize the underlying processes to provide a comprehensive resource for laboratory and industrial applications.
Ionic Liquid-Catalyzed Synthesis: A Metal-Free and Solvent-Free Approach
A promising green route involves the use of a dual-functional ionic liquid, 1-propylsulfonate-3-methylimidazolium trifluoromethanesulfonate (B1224126) ([SO3HPrMIm][OTf]), to catalyze the reaction between thioanisoles and benzyl alcohols. This method obviates the need for metal catalysts and organic solvents, offering high yields and catalyst recyclability.[1]
The reaction proceeds under mild conditions, and the ionic liquid can be reused multiple times without a significant loss in activity, making it an economically and environmentally attractive option.[1] A gram-scale synthesis has been successfully demonstrated, highlighting its potential for larger-scale applications.[1]
Comparative Performance of Catalysts
| Entry | Catalyst | Conversion (%) | Selectivity (%) | Yield (%) |
| 1 | None | <1 | - | <1 |
| 2 | H2SO4 | 13 | 77 | 10 |
| 3 | HOTf | >99 | 23 | 23 |
| 4 | [EMIm][OTf] | <1 | - | <1 |
| 5 | [SO3HPrMIm][OTf] | >99 | 89 | 89 |
Reaction conditions: Benzyl alcohol (0.5 mmol), thioanisole (B89551) (1 mL), catalyst (1.0 mmol), 120°C, 6 h.[1]
Catalyst Reusability
| Cycle | Yield (%) |
| 1 | 86 |
| 2 | 85 |
| 3 | 86 |
| 4 | 84 |
After each cycle, the ionic liquid was dried in a vacuum oven at 60°C for 12 h before reuse.[1]
Experimental Protocol: Synthesis of Benzyl Phenyl Sulfide using [SO3HPrMIm][OTf]
-
Combine benzyl alcohol (0.5 mmol), thioanisole (1 mL), and [SO3HPrMIm][OTf] (1.0 mmol) in a reaction vessel.
-
Heat the mixture at 120°C for 6 hours with stirring.
-
Upon completion, allow the mixture to cool to room temperature.
-
The product, this compound, will spontaneously separate from the ionic liquid.
-
Isolate the product layer.
-
The remaining ionic liquid can be dried under vacuum at 60°C for 12 hours for reuse.
Proposed Reaction Mechanism
The synergistic action of the cation and anion of the ionic liquid is believed to activate the reactants. The sulfonic acid group on the cation and the triflate anion form hydrogen bonds with the thioanisole and benzyl alcohol, facilitating the dehydration of benzyl alcohol and the subsequent metathesis reaction to form the this compound.[1]
Caption: Proposed mechanism of ionic liquid-catalyzed synthesis.
Solvent- and Catalyst-Free Synthesis: A Thermal Approach
An even more streamlined green synthesis of this compound can be achieved by heating a mixture of thiophenol and benzyl chloride without any solvent or catalyst.[2] This method represents a significant simplification of the synthetic process, minimizing waste and reducing purification steps.
The reaction proceeds to high yield at a moderate temperature, offering a clean and efficient route to the desired product.[2] This approach is particularly advantageous for its simplicity and adherence to the core principles of green chemistry.
Reaction Parameters and Yield
| Reactants | Temperature (°C) | Time | Yield (%) | Melting Point (°C) |
| Thiophenol, Benzyl Chloride | 100 | 20 min | 96 | 41-42.5 |
Experimental Protocol: Solvent- and Catalyst-Free Synthesis
-
In a reaction vessel, combine thiophenol (1 mmol) and benzyl chloride (1 mmol).
-
Heat the mixture at 100°C for 20 minutes with stirring.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude product can be purified by preparative thin-layer chromatography to yield pure this compound as colorless crystals.[2]
Workflow Diagram
Caption: Workflow for the solvent- and catalyst-free synthesis.
Other Noteworthy Green Approaches
Several other methodologies align with the principles of green chemistry for the synthesis of thioethers, including this compound derivatives.
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields in solvent-free conditions, as demonstrated in the synthesis of allylic thioethers.[3] This energy-efficient method has the potential for broader application in sulfide synthesis.
-
Copper-Catalyzed Synthesis from Dithiocarbamates: An alternative approach utilizes environmentally friendly phenyldithiocarbamates and benzyl halides with a copper salt as a catalyst.[4] This method is notable for being ligand- and additive-free, using readily available starting materials and an inexpensive catalyst.[4]
-
Sodium Thiosulfate (B1220275) Catalysis: A simple and efficient method for synthesizing thioethers from aldehydes or carboxylic acids has been developed using sodium thiosulfate as an inexpensive and effective catalyst under metal-free conditions.[5]
-
Use of Thiol Surrogates: To circumvent the use of volatile and malodorous thiols, odorless and stable xanthates can be employed as thiol surrogates, enhancing laboratory safety and environmental friendliness.[6]
These varied approaches provide a rich toolbox for researchers and drug development professionals to select the most appropriate, efficient, and sustainable method for the synthesis of this compound derivatives, aligning with the growing demand for greener chemical processes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Reaction Mechanism of Benzyl Phenyl Sulfide Formation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary reaction mechanism for the synthesis of benzyl (B1604629) phenyl sulfide (B99878), a key intermediate in various organic syntheses.[1][2] It details the prevalent nucleophilic substitution pathway, explores alternative synthetic routes, presents quantitative data on reaction yields, and offers a detailed experimental protocol.
Core Reaction Mechanism: SN2 Pathway
The most fundamental and widely employed method for synthesizing benzyl phenyl sulfide is an adaptation of the Williamson ether synthesis, applied to thioethers.[3][4] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4][5]
In this mechanism, a sulfur-based nucleophile, typically the thiophenoxide anion, attacks the electrophilic benzylic carbon of a benzyl halide (e.g., benzyl chloride or benzyl bromide). The thiophenoxide anion is generated in situ by deprotonating thiophenol with a suitable base. The reaction is a concerted process where the carbon-sulfur bond forms simultaneously as the carbon-halogen bond breaks.[4] This backside attack leads to an inversion of stereochemistry if the benzylic carbon is a stereocenter.
The key steps are:
-
Deprotonation: A base removes the acidic proton from thiophenol (PhSH) to form the highly nucleophilic thiophenoxide anion (PhS⁻).
-
Nucleophilic Attack: The thiophenoxide anion attacks the benzylic carbon of the benzyl halide.
-
Displacement: The halide ion is displaced as a leaving group, resulting in the formation of this compound.
Caption: SN2 mechanism for this compound formation.
Alternative Synthetic Routes
While the SN2 reaction is standard, several other methods have been developed, often focusing on improving efficiency, safety, and environmental friendliness ("green chemistry").
-
Phase-Transfer Catalysis (PTC): This technique is highly effective when the nucleophile (like a salt of thiophenol) is in an aqueous or solid phase and the benzyl halide is in an organic phase. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., Aliquat 336) or a phosphonium (B103445) salt, facilitates the transfer of the nucleophile into the organic phase to react.[6][7][8] This method enhances reaction rates and avoids the need for harsh, anhydrous solvents.[3][8]
-
Copper-Catalyzed C-S Coupling: An odorless and efficient protocol involves the use of environmentally friendly aryl dithiocarbamates and benzyl halides.[9] This reaction is enabled by a copper(I) chloride (CuCl) catalyst and a cesium carbonate (Cs₂CO₃) base.[9]
-
Ionic Liquid-Mediated Synthesis: A green chemistry approach utilizes a dual-functional ionic liquid to catalyze the reaction between thioanisole (B89551) and benzyl alcohol.[10][11] This method avoids the use of halide precursors and harmful byproducts.[10][11] The ionic liquid activates both reactants through hydrogen bonding, facilitating the reaction under mild conditions.[10][11]
Quantitative Data Summary
The yield of this compound is highly dependent on the specific reactants, catalysts, and conditions used. The following table summarizes yields reported under various synthetic protocols.
| Nucleophile/Sulfur Source | Electrophile | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Thiophenol | Benzyl Bromide | None | None | 100 | 16 | 81 | [12] |
| Thiophenol | Benzyl Chloride | None | None | 100 | 19 | 81 | [12] |
| Thioanisole | Benzyl Alcohol | [SO₃HPrMIm][OTf] | None | 120 | 6 | 82 | [10] |
| Aryl Dithiocarbamates | Benzyl Halides | CuCl / Cs₂CO₃ | Toluene | 110 | 12 | 70-95 | [9] |
| Thiophenol | Benzyl Chloride | DBU / I₂O₅ | CH₃CN | RT | 10 | 98* | [13] |
Note: This yield is for the corresponding sulfoxide (B87167), formed in a one-pot reaction.
Detailed Experimental Protocol
This protocol describes a solvent- and catalyst-free synthesis of this compound, adapted from a reported procedure.[12]
Materials:
-
Thiophenol (1.1 mmol, 121 mg, 0.11 mL)
-
Benzyl bromide (1.0 mmol, 171 mg, 0.12 mL)
-
Silica (B1680970) gel for preparative Thin-Layer Chromatography (TLC)
-
TLC eluent (e.g., hexane/ethyl acetate (B1210297) mixture)
Equipment:
-
Glass test tube or small reaction vial
-
Magnetic stirrer and stir bar
-
Heating block or oil bath
-
TLC plates and developing chamber
-
Rotary evaporator
Procedure:
-
Reactant Combination: In a clean, dry test tube, combine thiophenol (1.1 mmol) and benzyl bromide (1.0 mmol).
-
Reaction: Place the test tube in a heating block or oil bath pre-heated to 100 °C. Stir the mixture magnetically.
-
Monitoring: Monitor the reaction progress by TLC. To do this, periodically take a small aliquot of the reaction mixture, dissolve it in a suitable solvent like dichloromethane, and spot it on a TLC plate against the starting materials.
-
Reaction Completion: Continue heating and stirring for approximately 16 hours, or until TLC analysis indicates the consumption of the limiting reactant (benzyl bromide).[12]
-
Cooling and Purification: Once the reaction is complete, remove the test tube from the heat source and allow it to cool to room temperature. The crude product can be directly purified.
-
Isolation: Purify the crude mixture using preparative TLC with an appropriate eluent system (e.g., a low-polarity mixture like 95:5 hexane:ethyl acetate) to isolate the pure this compound.
-
Characterization: Scrape the corresponding silica band, elute the product with a more polar solvent (e.g., ethyl acetate), and remove the solvent under reduced pressure using a rotary evaporator to obtain the pure product. Confirm the structure using spectroscopic methods (¹H NMR, ¹³C NMR).
References
- 1. CAS 831-91-4: this compound | CymitQuimica [cymitquimica.com]
- 2. lookchem.com [lookchem.com]
- 3. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]
- 7. crdeepjournal.org [crdeepjournal.org]
- 8. iajpr.com [iajpr.com]
- 9. Benzylic sulfide synthesis by C-S coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. A Green Route to this compound from Thioanisole and Benzyl Alcohol over Dual Functional Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CN109485587B - Method for preparing sulfoxide compound by one-step reaction of benzyl chloride compound and thiophenol under metal-free condition - Google Patents [patents.google.com]
An In-depth Technical Guide to the Solubility of Benzyl Phenyl Sulfide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of benzyl (B1604629) phenyl sulfide (B99878). Given the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a strong theoretical framework for solubility prediction, a detailed experimental protocol for accurate solubility determination, and a logical workflow to guide solvent selection for research and development applications.
Introduction to Benzyl Phenyl Sulfide
This compound (CAS 831-91-4), with the chemical formula C₁₃H₁₂S, is an organosulfur compound featuring a benzyl group and a phenyl group linked by a sulfur atom.[1] It typically appears as a white to light yellow crystalline powder.[1][2] Understanding its solubility in various organic solvents is crucial for its application in organic synthesis, as a dyestuff intermediate, and in the development of fragrance and flavor compounds.[3]
Theoretical Solubility Profile
The principle of "like dissolves like" is a fundamental concept in predicting the solubility of a compound in a given solvent.[4] this compound is a relatively non-polar molecule due to the presence of two aromatic rings.[1][5] Therefore, it is expected to be more soluble in non-polar organic solvents and less soluble in polar solvents like water.
Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Non-Polar Aprotic | Hexane, Toluene, Benzene | High | Similar non-polar nature allows for effective van der Waals interactions. |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM) | Moderate to High | The moderate polarity of these solvents can interact with the polarizable aromatic rings of this compound. |
| Polar Protic | Ethanol, Methanol | Moderate | The hydrocarbon portion of the alcohols can interact with the solute, but the hydrogen-bonding network of the solvent may be disrupted, limiting high solubility. |
| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Low to Insoluble | The high polarity and strong hydrogen bonding of water make it a poor solvent for the non-polar this compound.[1][2][3] While DMSO is a strong universal solvent, the solubility might be limited compared to less polar organic solvents. |
Experimental Determination of Solubility
To obtain precise and reliable solubility data, experimental determination is essential. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a solid compound in a solvent.[6][7][8]
Experimental Protocol: Shake-Flask Method
This protocol details the steps to determine the equilibrium solubility of this compound in a chosen organic solvent.
Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Temperature-controlled orbital shaker or incubator
-
Analytical balance (± 0.1 mg)
-
Screw-capped glass vials
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)
-
Evaporating dish (for gravimetric analysis)
-
UV-Vis spectrophotometer and quartz cuvettes (for spectroscopic analysis)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a screw-capped glass vial. "Excess" means that undissolved solid should be visible after the equilibration period.
-
Add a known volume of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled orbital shaker set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours. It is advisable to perform preliminary experiments to determine the optimal equilibration time.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, allow the vial to stand undisturbed in the temperature-controlled environment for at least one hour to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the withdrawn sample through a syringe filter into a clean, dry container. This step is critical to remove any undissolved microcrystals.
-
-
Quantification of Solute:
-
Gravimetric Method:
-
Accurately weigh a clean, dry evaporating dish.
-
Transfer a known volume of the clear filtrate to the evaporating dish and reweigh to determine the mass of the solution.
-
Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen.
-
Dry the residue in a vacuum oven at a temperature below the melting point of this compound (40-44 °C) until a constant weight is achieved.
-
The final weight of the dish with the dried solute minus the initial weight of the empty dish gives the mass of the dissolved this compound.
-
Calculate the solubility in the desired units (e.g., g/L, mg/mL, or mol/L).
-
-
UV-Vis Spectroscopic Method:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to construct a calibration curve.
-
Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample and use the calibration curve to determine the concentration of this compound in the diluted sample.
-
Calculate the concentration in the original saturated solution by accounting for the dilution factor.
-
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent before starting the experiment.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Key factors influencing the solubility of this compound.
References
- 1. CAS 831-91-4: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound CAS#: 831-91-4 [m.chemicalbook.com]
- 3. This compound | 831-91-4 [chemicalbook.com]
- 4. chem.ws [chem.ws]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
An In-depth Technical Guide on the Thermal Stability and Decomposition of Benzyl Phenyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties
A summary of the key physicochemical properties of benzyl (B1604629) phenyl sulfide (B99878) is presented in Table 1.
Table 1: Physicochemical Properties of Benzyl Phenyl Sulfide
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₂S | [2] |
| Molecular Weight | 200.30 g/mol | [2] |
| Appearance | White to light yellow powder or crystal | [1] |
| Melting Point | 40-44 °C | [3] |
| Boiling Point | 197 °C at 27 mm Hg | [3] |
| Flash Point | 113 °C (closed cup) | |
| Solubility | Insoluble in water | [3] |
Thermal Decomposition Mechanism
The thermal decomposition of this compound is understood to proceed primarily through a free-radical mechanism. The initiation step involves the homolytic cleavage of the carbon-sulfur (C-S) bond, which is the weakest bond in the molecule. This cleavage results in the formation of a benzyl radical and a phenylthiyl radical.
Proposed Free-Radical Decomposition Pathway:
Caption: Proposed free-radical decomposition pathway of this compound.
Subsequent propagation and termination steps involve hydrogen abstraction from other molecules, radical recombination, and dimerization to yield a variety of stable end products.
Major Decomposition Products
The neat pyrolysis of this compound (pyrolysis in the absence of a solvent) has been reported to yield four major products. While specific quantitative yields under various conditions are not extensively documented, the primary products are consistent with the proposed free-radical mechanism.
Table 2: Major Decomposition Products from Neat Pyrolysis of this compound
| Product | Chemical Formula | Formation Pathway |
| Toluene | C₇H₈ | Hydrogen abstraction by the benzyl radical. |
| Thiophenol | C₆H₆S | Hydrogen abstraction by the phenylthiyl radical. |
| Diphenyl Disulfide | C₁₂H₁₀S₂ | Dimerization of two phenylthiyl radicals. |
| Diphenyl Sulfide | C₁₂H₁₀S | Recombination of a phenyl radical (from thiophenol decomposition) and a phenylthiyl radical, or other secondary reactions. |
Experimental Protocols for Thermal Analysis
To fully characterize the thermal stability and decomposition of this compound, a combination of thermoanalytical techniques is recommended. The following sections detail the experimental protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). These protocols are based on established methods for the analysis of organic sulfur compounds and polymers like poly(phenylene sulfide).[4][5]
Workflow for Thermal Analysis:
Caption: General experimental workflow for the thermal analysis of this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature range of this compound by measuring its mass change as a function of temperature in a controlled atmosphere.
Instrumentation: A standard thermogravimetric analyzer.
Experimental Parameters:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.
-
Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to provide an inert environment.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot mass (%) versus temperature (°C) to obtain the TGA curve.
-
Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.
-
Determine the onset temperature of decomposition (Tonset) and the temperature at which 5% and 50% mass loss occurs (T₅% and T₅₀%).
-
Quantify the residual mass at the end of the experiment.
-
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions in this compound, such as melting and decomposition.
Instrumentation: A differential scanning calorimeter.
Experimental Parameters:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.
-
Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp from 25 °C to 400 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot heat flow (mW) versus temperature (°C) to obtain the DSC thermogram.
-
Identify and integrate the endothermic peak corresponding to melting to determine the melting temperature (Tm) and the enthalpy of fusion (ΔHf).
-
Identify and integrate any exothermic peaks associated with decomposition to determine the decomposition temperature range and the enthalpy of decomposition (ΔHd).
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the individual volatile and semi-volatile products formed during the thermal decomposition of this compound.
Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer system.
Experimental Parameters:
-
Sample Preparation: Place a small amount (approximately 0.1-0.5 mg) of this compound into a pyrolysis sample cup.
-
Pyrolysis Conditions:
-
Pyrolysis Temperature: Perform experiments at multiple temperatures (e.g., 300 °C, 500 °C, and 700 °C) to observe the evolution of different products with increasing thermal energy.
-
Pyrolysis Time: 10-20 seconds.
-
Interface Temperature: Maintain at a high temperature (e.g., 300 °C) to prevent condensation of the pyrolyzates.
-
-
Gas Chromatography (GC) Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
Injector Temperature: 280 °C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 550.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Data Analysis:
-
Identify the peaks in the total ion chromatogram (TIC).
-
Compare the mass spectra of the individual peaks with a standard mass spectral library (e.g., NIST) to identify the decomposition products.
-
Calculate the relative peak areas to estimate the relative abundance of each product at different pyrolysis temperatures.
-
Logical Relationship of Analytical Techniques:
Caption: Interrelation of thermal analysis techniques for mechanism elucidation.
This technical guide provides a framework for understanding and investigating the thermal stability and decomposition of this compound. The proposed free-radical mechanism, initiated by C-S bond cleavage, is consistent with the expected major decomposition products: toluene, thiophenol, diphenyl disulfide, and diphenyl sulfide. The detailed experimental protocols for TGA, DSC, and Py-GC-MS offer a robust methodology for obtaining quantitative data on the thermal behavior of this compound and for confirming its decomposition pathways. For professionals in research, development, and drug design, a thorough understanding of these thermal properties is essential for ensuring the safe and effective use of this compound and related chemical entities. Further experimental work is encouraged to generate specific quantitative data for this compound to build upon the foundational information presented in this guide.
References
The Multifaceted Biological Potential of Benzyl Phenyl Sulfide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (B1604629) phenyl sulfide (B99878), a deceptively simple scaffold, has emerged as a privileged structure in medicinal chemistry, giving rise to a plethora of derivatives with a wide spectrum of biological activities. The inherent flexibility of its diaryl thioether core allows for extensive structural modifications, leading to compounds with potent and selective effects against various pathological conditions. This technical guide provides an in-depth exploration of the significant biological activities of benzyl phenyl sulfide derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory potential. It is designed to be a comprehensive resource for researchers and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and insights into the underlying mechanisms of action.
Anticancer Activity
This compound derivatives have demonstrated significant promise as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis, a form of programmed cell death crucial for tissue homeostasis and the elimination of malignant cells.
Quantitative Data for Anticancer Activity
The cytotoxic effects of various this compound derivatives have been quantified using the IC50 value, which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the reported IC50 values for selected derivatives against different cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Benzyl Naphthyl Sulfone Derivative (15b) | HeLa (Cervical Cancer) | 0.05 - 0.25 | [1] |
| Benzyl Naphthyl Sulfone Derivative (15b) | MCF-7 (Breast Cancer) | 0.05 - 0.25 | [1] |
| Benzyl Naphthyl Sulfone Derivative (15b) | HepG2 (Liver Cancer) | 0.05 - 0.25 | [1] |
| Benzyl Naphthyl Sulfone Derivative (15b) | SCC-15 (Oral Cancer) | 0.05 - 0.25 | [1] |
| 2-Arylalkylamino-4-amino-5-aroylthiazole (8e) | U-937 (Leukemia) | 5.7 - 12.2 | [2] |
| 2-Arylalkylamino-4-amino-5-aroylthiazole (8f) | U-937 (Leukemia) | 5.7 - 12.2 | [2] |
| 2-Arylalkylamino-4-amino-5-aroylthiazole (8k) | U-937 (Leukemia) | 5.7 - 12.2 | [2] |
| 2-Arylalkylamino-4-amino-5-aroylthiazole (8e) | SK-MEL-1 (Melanoma) | 5.7 - 12.2 | [2] |
| 2-Arylalkylamino-4-amino-5-aroylthiazole (8f) | SK-MEL-1 (Melanoma) | 5.7 - 12.2 | [2] |
| 2-Arylalkylamino-4-amino-5-aroylthiazole (8k) | SK-MEL-1 (Melanoma) | 5.7 - 12.2 | [2] |
Signaling Pathway: Induction of Apoptosis
Several studies on sulfur-containing compounds, including derivatives closely related to this compound, suggest the involvement of the intrinsic apoptotic pathway, often mediated by the tumor suppressor protein p53.[1] In response to cellular stress induced by these compounds, p53 is activated and, in turn, upregulates the expression of pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2.[1][3] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of a caspase cascade, culminating in apoptotic cell death.[4]
Antimicrobial Activity
This compound derivatives have also been identified as potent antimicrobial agents, effective against a range of bacteria and fungi. Their efficacy is particularly noted against drug-resistant strains, such as Methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential to address the growing challenge of antimicrobial resistance.[5]
Quantitative Data for Antimicrobial Activity
The antimicrobial potency of these derivatives is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The table below presents MIC values for representative this compound derivatives against various microbial strains.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| 4-Nitrobenzyl 4-chlorophenyl sulfide | Staphylococcus aureus | >100 | [6] |
| 4-Nitrobenzyl 4-chlorophenyl sulfide | Bacillus subtilis | 50 | [6] |
| 4-Nitrobenzyl 4-chlorophenyl sulfide | Escherichia coli | >100 | [6] |
| 4-Nitrobenzyl 4-chlorophenyl sulfide | Pseudomonas aeruginosa | >100 | [6] |
| 4-Nitrobenzyl 4-chlorophenyl sulfide | Candida albicans | 25 | [6] |
| 4-Nitrobenzyl 4-chlorophenyl sulfide | Aspergillus niger | 50 | [6] |
| This compound Derivative (5f) | MRSA | 2 - 64 | [5] |
| This compound Derivative (5h) | MRSA | 2 - 64 | [5] |
Mechanism of Action: Bacterial Cell Membrane Disruption
The primary antibacterial mechanism of action for certain this compound derivatives has been shown to be the disruption of the bacterial cell membrane.[5] These lipophilic compounds are thought to intercalate into the lipid bilayer of the bacterial membrane, leading to a loss of structural integrity and increased permeability. This disruption results in the leakage of essential intracellular components and dissipation of the membrane potential, ultimately leading to bacterial cell death.
Anti-inflammatory Activity
Emerging evidence suggests that this compound derivatives also possess anti-inflammatory properties. Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. The anti-inflammatory effects of these compounds are likely mediated through the inhibition of key pro-inflammatory enzymes and signaling pathways.
Quantitative Data for Anti-inflammatory Activity
The anti-inflammatory activity of compounds can be assessed by their ability to inhibit enzymes like cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). The IC50 values in the table below, for related sulfur-containing compounds, indicate their potential as anti-inflammatory agents.
| Compound/Derivative | Target Enzyme | IC50 (µM) | Reference |
| 2-Acetoxyphenyl alkyl sulfides | COX-1 | Varies | [7] |
| 2-Acetoxyphenyl alkyl sulfides | COX-2 | Varies | [7] |
| Thiophene (B33073) Derivative (5b) | COX-2 | 5.45 | [8] |
| Thiophene Derivative (5b) | 5-LOX | 4.33 | [8] |
Signaling Pathway: Inhibition of NF-κB
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[9] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of numerous pro-inflammatory genes, including cytokines and chemokines. Sulfur-containing compounds have been shown to inhibit the activation of the NF-κB pathway, thereby suppressing the inflammatory cascade.[10]
Experimental Protocols
MTT Assay for Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 24-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Agar (B569324) Diffusion Method for Antimicrobial Susceptibility
Principle: This method assesses the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth on an agar plate.
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism in sterile saline or broth.
-
Plate Inoculation: Evenly spread the microbial suspension over the surface of an agar plate (e.g., Mueller-Hinton agar) using a sterile swab.
-
Disk Application: Impregnate sterile paper discs with a known concentration of the this compound derivative and place them on the inoculated agar surface.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disc where microbial growth is inhibited. The size of the zone is proportional to the antimicrobial activity of the compound.
Enzyme Inhibition Assay (General Protocol)
Principle: This assay measures the ability of a compound to inhibit the activity of a specific enzyme. The protocol can be adapted for various enzymes, such as COX, LOX, or other relevant targets.
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and this compound derivative in an appropriate buffer.
-
Reaction Mixture: In a microplate well, combine the buffer, the enzyme, and various concentrations of the inhibitor.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a specific time to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Detection: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Calculate the initial reaction rates at each inhibitor concentration and determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
Conclusion
Derivatives of this compound represent a versatile and promising class of compounds with a diverse range of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and potentially anti-inflammatory agents warrants further investigation and development. The ability to induce apoptosis in cancer cells, disrupt the cell membranes of pathogenic microbes, and modulate key inflammatory pathways underscores their therapeutic potential. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community, facilitating further research into the optimization and clinical translation of these remarkable molecules. Continued exploration of the structure-activity relationships and the elucidation of their precise molecular targets will undoubtedly pave the way for the development of novel and effective therapies for a multitude of diseases.
References
- 1. Synthesis and antitumor effects of novel benzyl naphthyl sulfoxide/sulfone derivatives derived from Rigosertib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The relationship between BcI2, Bax and p53: consequences for cell cycle progression and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diallyl sulfide induces growth inhibition and apoptosis of anaplastic thyroid cancer cells by mitochondrial signaling pathway [pubmed.ncbi.nlm.nih.gov]
- 5. Novel this compound derivatives as antibacterial agents against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory effects on microbial growth using the derivatives of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory mode of 2-acetoxyphenyl alkyl sulfides against COX-1 and COX-2: QSAR analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Anti-Inflammatory Activities, and Molecular Docking Study of Novel Pyxinol Derivatives as Inhibitors of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sulfur Compounds Inhibit High Glucose-Induced Inflammation by Regulating NF-κB Signaling in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Benzyl Phenyl Sulfide as a Precursor for Sulfoxide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (B1604629) phenyl sulfoxide (B87167) and its derivatives are pivotal intermediates in organic synthesis and drug development. The chiral sulfinyl group, in particular, serves as a valuable chiral auxiliary and is a key structural motif in various biologically active molecules. Benzyl phenyl sulfide (B99878) is a readily available precursor for the synthesis of these valuable sulfoxides through controlled oxidation. This document provides detailed application notes and experimental protocols for the selective oxidation of benzyl phenyl sulfide to benzyl phenyl sulfoxide, offering a comparative overview of different synthetic strategies. The information herein is intended to guide researchers in selecting the most suitable method based on desired yield, selectivity, and experimental constraints.
Data Presentation: Comparison of Oxidation Methods
The selective oxidation of this compound to its corresponding sulfoxide can be achieved through various methods, each with distinct advantages in terms of yield, selectivity, and reaction conditions. Below is a summary of quantitative data from several common oxidation systems.
| Oxidant/Catalyst System | Solvent | Temperature (°C) | Time | Yield (%) | Sulfone Byproduct (%) | Enantiomeric Excess (ee %) | Reference |
| [Fe(Phen)₃]³⁺ | Aqueous Methanol (B129727) (pH 4-5) | Not Specified | Not Specified | ~92 | ~2 | N/A | [1][2] |
| NaBrO₃ / [bmim]Br | Ionic Liquid | Room Temp | < 1 h | High | Not specified | N/A | [2] |
| H₂O₂ / Glacial Acetic Acid | Glacial Acetic Acid | Room Temp | Not Specified | 90-99 | Not specified | N/A | [3] |
| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane | 0 | 30 min | Not specified | Over-oxidation possible | N/A | [4][5][6] |
| H₂O₂ / LiNbMoO₆ | Methanol | 0 | 1 h | 94 | 3 | N/A | [7] |
| Copper(II) acetylacetonate (B107027) / Schiff base ligand | 9:1 Hexane:MeOH | Room Temp | Not Specified | 90 | Not specified | 79 | [1] |
| Ti(O-i-Pr)₄ / (S,S)-hydrobenzoin / TBHP | n-Hexane | Not Specified | Not Specified | 85 | Not specified | 85 | [8] |
| Ti(O-i-Pr)₄ / (R)-6,6′-Diphenyl-BINOL / aq. TBHP | Toluene | Room Temp | Not Specified | Good | Not specified | up to 90 | [9] |
Note: "High" and "Good" yields are as reported in the source material without specific quantitative values. N/A indicates the data was not applicable or not provided in the cited sources.
Experimental Protocols
Below are detailed methodologies for key experiments involving the synthesis of benzyl phenyl sulfoxide from this compound.
Protocol 1: Selective Oxidation using [Fe(Phen)₃]³⁺
This protocol describes a highly selective method for the synthesis of benzyl phenyl sulfoxide with minimal formation of the corresponding sulfone.[1][2]
Materials:
-
This compound (BPS)
-
Tris(1,10-phenanthroline)iron(III) perchlorate, --INVALID-LINK--₃
-
Methanol (MeOH)
-
Deionized water
-
Buffer solution (pH 4-5)
-
Ethyl acetate (B1210297) (EtOAc)
-
n-Hexane
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound in an aqueous methanol medium.
-
Adjust the pH of the reaction mixture to 4-5 using an appropriate buffer.
-
Add a solution of [Fe(Phen)₃]³⁺ as the oxidant to the reaction mixture. The stoichiometry is typically 1 mole of this compound to 2 moles of [Fe(Phen)₃]³⁺.[1][2]
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the reaction mixture.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and n-hexane (e.g., 1:10 v/v) as the eluent to obtain pure benzyl phenyl sulfoxide.[1][2]
Protocol 2: Asymmetric Oxidation using a Chiral Titanium Catalyst
This protocol outlines a method for the enantioselective synthesis of benzyl phenyl sulfoxide using a chiral titanium complex.[8]
Materials:
-
This compound
-
Titanium(IV) isopropoxide (Ti(O-i-Pr)₄)
-
(S,S)-hydrobenzoin
-
tert-Butyl hydroperoxide (TBHP) in a suitable solvent (e.g., n-hexane)
-
n-Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, inert atmosphere (e.g., argon or nitrogen) flask, prepare the chiral catalyst by mixing titanium(IV) isopropoxide and (S,S)-hydrobenzoin (typically in a 1:2 molar ratio) in n-hexane.
-
Stir the catalyst mixture at room temperature for a designated period to allow for complex formation.
-
To this catalyst solution, add a solution of this compound in n-hexane.
-
Initiate the oxidation by the dropwise addition of tert-butyl hydroperoxide.
-
Stir the reaction mixture at the specified temperature (e.g., room temperature) and monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction carefully (e.g., with a saturated aqueous solution of sodium sulfite).
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting enantiomerically enriched benzyl phenyl sulfoxide by silica gel column chromatography.
-
Determine the enantiomeric excess of the product using chiral HPLC analysis.
Visualizations
Chemical Reaction Pathway
Caption: Oxidation of this compound to benzyl phenyl sulfoxide.
Experimental Workflow
Caption: General experimental workflow for sulfoxide synthesis.
Signaling Pathway in Drug Development Context
While benzyl phenyl sulfoxide itself is not a signaling molecule, its derivatives are often designed as inhibitors of specific pathways. For instance, some sulfoxide-containing drugs act as proton pump inhibitors.
Caption: Inhibition of the gastric proton pump by a sulfoxide-based drug.
References
- 1. DSpace [cora.ucc.ie]
- 2. researchgate.net [researchgate.net]
- 3. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA) [commonorganicchemistry.com]
- 7. WO2001062719A1 - Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide - Google Patents [patents.google.com]
- 8. Investigation of the titanium-mediated catalytic enantioselective oxidation of aryl benzyl sulfides containing heterocyclic groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
Application Note: Selective Oxidation of Benzyl Phenyl Sulfide to Benzyl Phenyl Sulfoxide
Introduction
The selective oxidation of sulfides to sulfoxides is a pivotal transformation in organic synthesis, particularly within the pharmaceutical industry. Sulfoxides are key structural motifs in a variety of biologically active molecules and serve as versatile synthetic intermediates.[1] Benzyl (B1604629) phenyl sulfoxide (B87167), specifically, is a valuable building block. The primary challenge in this synthesis is achieving high selectivity, preventing the over-oxidation of the desired sulfoxide to the corresponding sulfone. This document outlines various effective protocols for the selective oxidation of benzyl phenyl sulfide (B99878), presents a comparative analysis of different methodologies, and provides a detailed experimental procedure for a high-yield synthesis.
Chemical Reaction Scheme
The oxidation converts the sulfide functional group to a sulfoxide group by introducing one oxygen atom.
Comparison of Oxidation Methods
A variety of reagents and catalytic systems have been developed for the selective oxidation of this compound. The choice of method often depends on factors such as desired yield, reaction time, cost, and environmental impact ("green chemistry").[1][2] The following table summarizes and compares several effective methods.
| Oxidant | Catalyst / Promoter | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| H₂O₂ (30%) | Nitric Acid (HNO₃) | Ethanol (B145695) | 25 | 15 min | 97 | [2] |
| [Fe(Phen)₃]³⁺ | None | Aqueous Methanol | Ambient | - | ~92 | |
| NaBrO₃ | [bmim]Br (ionic liquid) | [bmim]Br | 25-30 | 25 min | 98 | [3] |
| H₂O₂ (30%) | Glacial Acetic Acid | Acetic Acid | Room Temp. | - | 90-99 | [1] |
| H₂O₂ (30%) | Mn₂ZnO₄ Spinel Nanoparticles | Ethanol | Room Temp. | 35 min | 96 | [4] |
| H₂O₂ (30%) | PAMAM-G1-PMo | 95% Ethanol | 30 | - | High Yield | [5] |
Detailed Experimental Protocol: H₂O₂/HNO₃ System
This protocol is adapted from a highly efficient method utilizing hydrogen peroxide as a green oxidant and nitric acid as a promoter, offering excellent yields and short reaction times.[2]
Materials:
-
This compound
-
Ethanol (EtOH)
-
Hydrogen Peroxide (H₂O₂, 30% aqueous solution)
-
Nitric Acid (HNO₃, 65%)
-
Sodium Bicarbonate (NaHCO₃, saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)
-
Ethyl acetate (B1210297) (EtOAc)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
TLC plates (silica gel)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 g, 5.0 mmol) in ethanol (20 mL).
-
Reagent Addition: To the stirring solution at room temperature (25 °C), add nitric acid (0.47 mL, 5.0 mmol, 1.0 eq) followed by the dropwise addition of 30% hydrogen peroxide (1.13 mL, 10.0 mmol, 2.0 eq) over 5 minutes.[2]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexane (B92381) (e.g., 1:4 v/v). The reaction is typically complete within 15-20 minutes.[2]
-
Workup - Quenching: Once the starting material is consumed, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (30 mL) to neutralize the nitric acid.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Workup - Washing: Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is typically of high purity. If necessary, further purification can be achieved by column chromatography on silica (B1680970) gel using an ethyl acetate/hexane gradient. The final product, benzyl phenyl sulfoxide, should be a white solid.
Experimental Workflow
The logical flow of the experimental protocol can be visualized as a series of sequential steps from setup to final product characterization.
Safety Precautions
-
Hydrogen Peroxide (30%): Strong oxidizer. Avoid contact with skin and eyes. Can cause severe burns.
-
Nitric Acid (65%): Corrosive and a strong oxidizer. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Organic Solvents: Ethanol and ethyl acetate are flammable. Keep away from ignition sources.
-
The reaction can be exothermic. For larger-scale reactions, consider cooling the reaction vessel in an ice bath during the addition of hydrogen peroxide.
References
Catalytic Applications of Transition Metal Sulfide Complexes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of transition metal sulfide (B99878) (TMS) complexes in various catalytic applications. It is intended to serve as a practical guide for researchers in academia and industry, including those in the field of drug development, who are interested in leveraging the unique catalytic properties of these materials.
Electrocatalysis for Hydrogen Evolution Reaction (HER)
Transition metal sulfides, particularly those of molybdenum (MoS₂) and nickel (Ni₃S₂), have emerged as highly efficient and cost-effective electrocatalysts for the hydrogen evolution reaction (HER), a critical process in water splitting for hydrogen production.[1][2] Their high catalytic activity is often attributed to the presence of active edge sites and, in some cases, defect-rich structures that facilitate proton adsorption and reduction.[3][4]
Quantitative Data for HER Catalysis
| Catalyst | Electrolyte | Overpotential at 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Reference |
| MoS₂ | 0.5 M H₂SO₄ | ~200 | 40-120 | [5] |
| Ni₃S₂/NF@NCNTs | 1 M KOH | 93.89 | 54 | [6] |
| a-NiSₓ/NF | 1 M KOH | 53 | 68 | [7][8] |
| Ru-S-2 | 1.0 M KOH | 10 | - | [9] |
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of Flower-like MoS₂ Microspheres
This protocol describes the synthesis of MoS₂ microspheres with a flower-like morphology using a facile hydrothermal method.[1]
Materials:
-
Sodium molybdate (B1676688) dihydrate (Na₂MoO₄·2H₂O)
-
Thiourea (SC(NH₂)₂)
-
Oxalic acid (C₂H₂O₄·2H₂O)
-
Deionized water
-
Anhydrous ethanol (B145695)
Procedure:
-
Dissolve 3 mmol of Na₂MoO₄·2H₂O, 12 mmol of SC(NH₂)₂, and 3 mmol of C₂H₂O₄·2H₂O in 40 ml of deionized water to form the precursor solution.
-
Stir the solution for 20 minutes until it becomes a transparent liquid.
-
Transfer the precursor solution into a 60 ml Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at 200 °C for 24 hours.
-
Allow the autoclave to cool to room temperature naturally.
-
Collect the product by centrifugation.
-
Wash the collected sample several times with anhydrous ethanol and deionized water.
-
Dry the final product under vacuum at 80 °C for 4 hours.[1]
Protocol 2: In Situ Growth of Ni₃S₂ on Nickel Foam (NF)
This protocol details the synthesis of Ni₃S₂ grown directly on nickel foam, which can then be used as a binder-free electrode for HER.[6]
Materials:
-
Nickel foam (NF)
-
Thioacetamide (B46855) (CH₃CSNH₂)
-
Deionized water
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
Clean a piece of nickel foam by sonicating it in 3 M HCl, deionized water, and ethanol for 15 minutes each to remove the surface oxide layer and any organic residues.
-
Dissolve 10 mmol of thioacetamide in 70 mL of deionized water.
-
Place the cleaned nickel foam and the thioacetamide solution in a 100 mL Teflon-lined stainless steel autoclave.
-
Heat the autoclave at 120 °C for 12 hours.
-
After cooling, take out the nickel foam, wash it with deionized water and ethanol, and dry it at 60 °C for 6 hours.
Visualizations
Caption: Reaction mechanism for the Hydrogen Evolution Reaction (HER) on MoS₂ catalysts.
Hydrodesulfurization (HDS) in Petroleum Refining
Transition metal sulfides, particularly cobalt-promoted molybdenum sulfide (CoMoS) and nickel-promoted molybdenum sulfide (NiMoS), are the workhorses of hydrodesulfurization (HDS) in the petroleum industry.[10] These catalysts are crucial for removing sulfur-containing compounds from transportation fuels to meet stringent environmental regulations.[10][11] The catalytic activity is associated with the "CoMoS phase," where Co atoms decorate the edges of MoS₂ slabs.[12]
Quantitative Data for HDS Catalysis
| Catalyst | Model Compound | Reaction Temperature (°C) | HDS Activity (mol/g·s) | Selectivity (DDS/HYD) | Reference |
| CoMo/Al₂O₃ | Thiophene | 300-400 | Varies with conditions | DDS favored | [13] |
| NiMo/Al₂O₃ | Thiophene | 300-400 | Varies with conditions | HYD favored | [14] |
| CoMoS-KSCN | 4,6-DMDBT | 340 | 99% conversion | - | [15] |
DDS: Direct Desulfurization; HYD: Hydrogenation pathway
Experimental Protocols
Protocol 3: Synthesis of CoMoS Catalyst by Hydrothermal Method
This protocol describes a method for synthesizing CoMoS catalysts with controlled morphology.[15]
Materials:
-
Ammonium (B1175870) molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)
-
Cobalt nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O)
-
Sodium diethyldithiocarbamate (B1195824) trihydrate (DDTC)
-
Deionized water
-
Ethanol
Procedure:
-
Prepare the precursor solution by dissolving stoichiometric amounts of ammonium molybdate and cobalt nitrate in deionized water.
-
Separately, dissolve DDTC in deionized water.
-
Add the DDTC solution to the metal salt solution under stirring to form a precipitate.
-
Adjust the pH of the resulting suspension to the desired value (e.g., using nitric acid or ammonia).
-
Transfer the suspension to a Teflon-lined stainless steel autoclave.
-
Heat the autoclave at a specified temperature (e.g., 200 °C) for a designated time (e.g., 24 hours).
-
After cooling, filter the solid product, wash it with deionized water and ethanol, and dry it in a vacuum oven.
Protocol 4: Catalyst Sulfidation
This is a general procedure for activating oxidic catalyst precursors to their active sulfide form.
Materials:
-
Oxidic CoMo/Al₂O₃ catalyst precursor
-
H₂S/H₂ gas mixture (e.g., 10-15% H₂S in H₂)
Procedure:
-
Place the catalyst precursor in a fixed-bed reactor.
-
Heat the reactor to 150-200 °C under a flow of inert gas (e.g., N₂) to remove adsorbed water.
-
Introduce the H₂S/H₂ gas mixture at a low flow rate.
-
Ramp the temperature to the final sulfidation temperature (typically 350-400 °C) at a controlled rate (e.g., 1-2 °C/min).
-
Hold at the final temperature for a sufficient time (e.g., 2-4 hours) to ensure complete sulfidation.
-
Cool the reactor to the desired reaction temperature under the H₂S/H₂ flow.
Visualizations
Caption: Reaction pathways for the hydrodesulfurization (HDS) of dibenzothiophene.
Organic Synthesis
While less explored than their applications in energy-related catalysis, transition metal sulfides are gaining attention in organic synthesis. Their unique electronic and structural properties can be harnessed for various transformations, including C-S bond formation and asymmetric oxidations.
Application Notes
-
C-S Cross-Coupling Reactions: Nickel and copper sulfide complexes have been investigated as catalysts for the formation of aryl sulfides, which are important structural motifs in many pharmaceuticals and functional materials. These reactions typically involve the coupling of an aryl halide with a thiol.
-
Asymmetric Sulfoxidation: Chiral transition metal complexes, including those with sulfide ligands, have been employed for the asymmetric oxidation of prochiral sulfides to chiral sulfoxides.[16][17][18] Chiral sulfoxides are valuable intermediates and auxiliaries in asymmetric synthesis.[16][17][18]
Experimental Protocols
Protocol 5: Asymmetric Oxidation of Thioanisole (B89551)
This protocol is a general representation of a transition metal-catalyzed asymmetric sulfoxidation.
Materials:
-
Thioanisole
-
Chiral transition metal sulfide complex (e.g., a titanium-based system)
-
Oxidant (e.g., cumene (B47948) hydroperoxide)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the chiral transition metal sulfide catalyst in the anhydrous solvent.
-
Add the thioanisole to the catalyst solution.
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C).
-
Slowly add the oxidant to the reaction mixture while maintaining the temperature.
-
Stir the reaction for the required time until completion (monitored by TLC or GC).
-
Quench the reaction (e.g., with a saturated aqueous solution of Na₂S₂O₃).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the product by column chromatography to obtain the chiral sulfoxide.
-
Determine the enantiomeric excess (ee) by chiral HPLC.
Visualizations
Caption: General experimental workflow for catalytic applications of transition metal sulfides.
References
- 1. chalcogen.ro [chalcogen.ro]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pure.tue.nl [pure.tue.nl]
- 8. One-step synthesis of amorphous transition metal sulfides as bifunctional electrocatalysts for the hydrogen evolution reaction and oxygen evolution reaction - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. anorg.chem.uu.nl [anorg.chem.uu.nl]
- 12. Advances in Gasoline Hydrodesulfurization Catalysts: The Role of Structure–Activity Relationships and Machine Learning Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 14. Recent Insights in Transition Metal Sulfide Hydrodesulfurization Catalysts for the Production of Ultra Low Sulfur Diesel: A Short Review [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Transition Metal Catalyzed Asymmetric Oxidation of Sulfides: from Discovery to Recent Trends | Sciact - CRIS-system of Boreskov Institute of Catalysis - publications, employee [sciact.catalysis.ru]
- 17. benthamdirect.com [benthamdirect.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Copper-Catalyzed Synthesis of Benzyl Phenyl Sulfides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of benzyl (B1604629) phenyl sulfides, a crucial structural motif in various biologically active molecules and organic functional materials. The presented methods utilize copper catalysis, offering efficient and scalable routes for C-S bond formation.
Introduction
The synthesis of thioethers, particularly benzyl phenyl sulfides, is of significant interest in medicinal chemistry and materials science. Copper-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective alternative to palladium-based systems for the construction of carbon-sulfur bonds. These methods often feature mild reaction conditions, broad substrate scope, and high functional group tolerance. This application note details two robust protocols for the copper-catalyzed synthesis of benzyl phenyl sulfides, starting from either benzyl alcohols and thiols or from dithiocarbamates and benzyl halides.
Data Summary
The following table summarizes the key quantitative data for two distinct copper-catalyzed protocols for the synthesis of benzyl phenyl sulfides, allowing for easy comparison of their respective advantages and reaction parameters.
| Parameter | Protocol 1: From Benzyl Alcohols and Thiols | Protocol 2: From Dithiocarbamates and Benzyl Halides |
| Copper Catalyst | Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) | Copper(I) chloride (CuCl) |
| Catalyst Loading | 3 mol% | Not specified, but generally low loading |
| Starting Materials | Benzyl alcohols (primary, secondary, tertiary), Thiols | Phenyldithiocarbamates, Benzyl halides |
| Base | Not required | Cesium carbonate (Cs₂CO₃) |
| Solvent | Dichloromethane (B109758) (DCM) | Acetonitrile (B52724) (CH₃CN) |
| Temperature | 25 °C | 110 °C |
| Reaction Atmosphere | Air | Not specified |
| Key Advantages | Mild reaction conditions, broad substrate scope for alcohols.[1][2][3] | Odorless (avoids use of thiols directly), environmentally friendly.[4][5][6] |
| Reported Yields | Moderate to excellent (up to 96%).[1][2] | Moderate to good.[5] |
Experimental Protocols
Protocol 1: Copper-Catalyzed Thioetherification of Benzyl Alcohols with Thiols[1][2][3]
This protocol describes a mild and efficient method for the synthesis of benzyl thioethers from readily available benzyl alcohols and thiols using a copper(II) triflate catalyst.
Materials:
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Benzyl alcohol (or substituted derivatives)
-
Thiophenol (or substituted derivatives)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and stirring apparatus
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the benzyl alcohol (1.0 mmol, 1.0 equiv).
-
Add thiophenol (1.2 mmol, 1.2 equiv).
-
Add dichloromethane (DCM, 5 mL).
-
Add copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (0.03 mmol, 3 mol%).
-
Stir the reaction mixture at 25 °C under an air atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired benzyl phenyl sulfide (B99878).
Protocol 2: Odorless Synthesis of Benzyl Phenyl Sulfides from Dithiocarbamates[4][5][6]
This protocol provides an environmentally friendly and odorless approach to benzyl phenyl sulfides, utilizing phenyldithiocarbamates as the sulfur source.
Materials:
-
Copper(I) chloride (CuCl)
-
Phenyldithiocarbamate
-
Benzyl halide (e.g., benzyl bromide)
-
Cesium carbonate (Cs₂CO₃)
-
Acetonitrile (CH₃CN)
-
Standard laboratory glassware and stirring apparatus
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry reaction vessel, add phenyldithiocarbamate (1.0 mmol, 1.0 equiv).
-
Add benzyl halide (1.2 mmol, 1.2 equiv).
-
Add copper(I) chloride (CuCl) (0.1 mmol, 10 mol%).
-
Add cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv).
-
Add acetonitrile (CH₃CN, 5 mL).
-
Seal the reaction vessel and heat the mixture to 110 °C with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the pure benzyl phenyl sulfide.
Visualized Workflow
The following diagram illustrates the general workflow for the copper-catalyzed synthesis of benzyl phenyl sulfides.
Caption: General workflow for copper-catalyzed synthesis of benzyl phenyl sulfides.
References
- 1. Benzyl thioether formation merging copper catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Benzyl thioether formation merging copper catalysis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08015F [pubs.rsc.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Copper-Catalyzed C-S Formation for the Synthesis of Benzyl Phenyl Sulfides from Dithiocarbamates [organic-chemistry.org]
- 6. Benzylic sulfide synthesis by C-S coupling [organic-chemistry.org]
Application Notes and Protocols: Benzyl Phenyl Sulfide as a Versatile Intermediate for the Synthesis of Azo Dyestuffs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of benzyl (B1604629) phenyl sulfide (B99878) derivatives as key intermediates in the synthesis of azo dyestuffs. Detailed experimental protocols for the synthesis of a representative disperse azo dye are provided, along with a summary of the expected tinctorial properties.
Introduction
Benzyl phenyl sulfide and its derivatives are valuable intermediates in organic synthesis, finding applications in various fields, including the dyestuff industry. The presence of the flexible thioether linkage and the aromatic rings allows for the construction of complex molecular architectures that can be tailored to achieve desired colors and performance properties in dyes. Specifically, substituted benzyl phenyl sulfides can be functionalized to introduce auxochromic and chromophoric groups, which are essential for the development of vibrant and stable colorants. This document focuses on the synthetic pathway from a this compound-derived intermediate to a disperse azo dye, a class of dyes suitable for coloring hydrophobic fibers like polyester.
Principle of Synthesis
The general strategy for synthesizing azo dyes from this compound intermediates involves a multi-step process. A key precursor, 2-(benzylthio)-5-nitrobenzonitrile (B61349), serves as a starting point. The synthesis proceeds through the following key transformations:
-
Reduction of the Nitro Group: The nitro group on the aromatic ring is reduced to a primary amino group. This amino group is essential for the subsequent diazotization reaction.
-
Diazotization: The newly formed aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt.
-
Azo Coupling: The diazonium salt is then reacted with an electron-rich coupling component, such as a phenol (B47542) or an aromatic amine, to form the final azo dye. The choice of the coupling component is critical in determining the final color of the dye.
This synthetic approach allows for a high degree of modularity, as different starting materials and coupling components can be used to generate a wide library of dyes with varying shades and properties.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a representative disperse azo dye starting from a this compound derivative.
Protocol 1: Synthesis of 2-Amino-5-(benzylthio)benzonitrile
This protocol describes the reduction of the nitro group of 2-(benzylthio)-5-nitrobenzonitrile to the corresponding amine.
Materials:
-
2-(Benzylthio)-5-nitrobenzonitrile
-
Iron powder (Fe)
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Water
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a round-bottom flask, suspend 2-(benzylthio)-5-nitrobenzonitrile (1 equivalent) in a mixture of ethanol and water.
-
Add iron powder (3-5 equivalents) and ammonium chloride (1-1.5 equivalents) to the suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the iron catalyst.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude 2-amino-5-(benzylthio)benzonitrile.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Synthesis of a Disperse Azo Dye
This protocol details the diazotization of 2-amino-5-(benzylthio)benzonitrile and its subsequent coupling with a suitable coupling component, for example, N,N-diethylaniline, to yield a disperse azo dye.
Materials:
-
2-Amino-5-(benzylthio)benzonitrile
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
N,N-Diethylaniline
-
Sodium acetate
-
Ethanol
-
Water
-
Ice
Procedure:
Part A: Diazotization
-
In a beaker, dissolve 2-amino-5-(benzylthio)benzonitrile (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (1-1.1 equivalents) in cold water.
-
Add the sodium nitrite solution dropwise to the cooled amine solution while maintaining the temperature below 5 °C and stirring vigorously.
-
Continue stirring the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Part B: Azo Coupling
-
In a separate beaker, dissolve N,N-diethylaniline (1 equivalent) in a minimal amount of ethanol and add a solution of sodium acetate in water.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared, cold diazonium salt solution to the cold solution of the coupling component with continuous stirring.
-
Maintain the temperature below 5 °C during the addition. A colored precipitate of the azo dye will form.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure complete coupling.
-
Filter the precipitated dye using a Buchner funnel and wash it thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude dye from a suitable solvent (e.g., ethanol or an ethanol-water mixture) to obtain the purified disperse dye.
-
Dry the purified dye in a vacuum oven at a low temperature.
Data Presentation
The following table summarizes the expected quantitative data for a representative disperse azo dye synthesized from a this compound intermediate. The exact values will depend on the specific coupling component used.
| Property | Expected Value |
| Color Shade | Yellow to Orange to Red |
| Absorption Maximum (λmax) | 400 - 500 nm (in DMF) |
| Molar Extinction Coefficient (ε) | 20,000 - 40,000 L mol⁻¹ cm⁻¹ |
| Light Fastness (on Polyester) | Good to Very Good |
| Wash Fastness (on Polyester) | Very Good to Excellent |
| Sublimation Fastness | Good to Very Good |
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of a disperse azo dye from a this compound intermediate.
Caption: General workflow for the synthesis of a disperse azo dye.
Signaling Pathway Analogy: Azo Dye Formation
The formation of an azo dye can be conceptually represented as a signaling pathway where the diazonium ion acts as a "signal" that is "received" by the electron-rich coupling component, leading to the "response" of color formation.
Caption: Conceptual pathway of azo dye formation.
Application Notes and Protocols: Benzyl Phenyl Sulfide in the Synthesis of Flavor and Fragrance Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (B1604629) phenyl sulfide (B99878) is a versatile organosulfur compound that serves as a key intermediate in the synthesis of various organic molecules. In the flavor and fragrance industry, while not typically used as a final aroma compound itself, it functions as a stable and effective precursor to reactive thiols, particularly thiophenol. The benzyl group acts as a protecting group for the thiol functionality, allowing for its strategic deprotection and subsequent reaction to form a variety of flavor-active compounds.
This application note details a two-step synthetic pathway for the utilization of benzyl phenyl sulfide in the creation of thioesters, a class of compounds known for their fruity and floral aroma profiles. The protocol outlines the deprotection of this compound to yield thiophenol, followed by the synthesis of a representative flavor compound, S-phenyl thioacetate (B1230152).
Data Presentation
The following table summarizes the key quantitative data for the two-stage synthesis of S-phenyl thioacetate from this compound.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1 | Deprotection of this compound | Sodium metal, Liquid Ammonia (B1221849) | Anhydrous Ether | -78 to -33 | 1 - 2 | 85 - 95 |
| 2 | Synthesis of S-phenyl thioacetate | Thiophenol, Acetyl chloride, Triethylamine (B128534) | Dichloromethane (B109758) | 0 to room temp. | 1 - 2 | ~90 |
Experimental Protocols
Step 1: Synthesis of Thiophenol from this compound (Reductive Cleavage)
This protocol describes the reductive cleavage of the benzyl-sulfur bond in this compound to yield thiophenol.
Materials:
-
This compound
-
Sodium metal
-
Anhydrous liquid ammonia
-
Anhydrous diethyl ether
-
Ammonium (B1175870) chloride (solid)
-
Hydrochloric acid (1 M)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Three-neck round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel
-
Magnetic stirrer
-
Low-temperature thermometer
Procedure:
-
Set up the three-neck flask under a nitrogen atmosphere and cool it to -78 °C using a dry ice/acetone bath.
-
Carefully condense anhydrous liquid ammonia into the flask.
-
Slowly add small pieces of sodium metal to the liquid ammonia with stirring until a persistent blue color is obtained, indicating the presence of solvated electrons.
-
Dissolve this compound in a minimal amount of anhydrous diethyl ether and add it dropwise to the sodium-ammonia solution.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to -33 °C (boiling point of ammonia) and stir for an additional hour.
-
Quench the reaction by the careful addition of solid ammonium chloride until the blue color disappears.
-
Allow the ammonia to evaporate overnight under a stream of nitrogen.
-
To the remaining residue, add distilled water and cool the flask in an ice bath.
-
Acidify the aqueous solution to pH ~2 with 1 M hydrochloric acid.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude thiophenol.
-
The crude thiophenol can be purified by distillation under reduced pressure.
Step 2: Synthesis of S-phenyl thioacetate from Thiophenol
This protocol details the synthesis of S-phenyl thioacetate, a thioester with potential application in flavor formulations, from the thiophenol generated in Step 1.
Materials:
-
Thiophenol
-
Acetyl chloride
-
Triethylamine
-
Anhydrous dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve thiophenol in anhydrous dichloromethane.
-
Add triethylamine to the solution and cool the flask to 0 °C in an ice bath.
-
Slowly add acetyl chloride dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude S-phenyl thioacetate.
-
The product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Mandatory Visualization
Caption: Synthetic workflow from this compound to a flavor-active thioester.
Application Notes and Protocols for Free-Radical Reactions Involving Benzyl Phenyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the free-radical reactions of benzyl (B1604629) phenyl sulfide (B99878), focusing on thermolysis and photolysis, which primarily involve the homolytic cleavage of the carbon-sulfur bond. The information compiled herein is intended to guide researchers in understanding and utilizing these reactions in various applications, including organic synthesis and mechanistic studies.
Introduction to Free-Radical Reactions of Benzyl Phenyl sulfide
This compound is a versatile organic molecule that serves as a model compound for studying the chemistry of organosulfur compounds. Its significance extends to various fields, including the study of coal liquefaction and the development of novel antibacterial agents. The core of its free-radical chemistry lies in the cleavage of the relatively weak benzyl-sulfur bond, which has a bond dissociation energy that facilitates the formation of benzyl and phenylthiyl radicals under thermal or photochemical conditions.
Thermolysis of this compound
The thermal decomposition of this compound proceeds through a free-radical chain mechanism initiated by the homolytic cleavage of the C-S bond. This process generates a benzyl radical and a phenylthiyl radical, which then participate in a series of propagation and termination steps.
Key Products of Thermolysis:
-
Toluene
-
Thiophenol
-
Diphenyl disulfide
-
Bibenzyl
-
Diphenyl sulfide
The distribution of these products is highly dependent on the reaction conditions, such as temperature, solvent, and the presence of hydrogen donors.
Quantitative Data on Thermolysis Products
| Product | Formation Pathway | Relative Yield (Qualitative) |
| Toluene | Hydrogen abstraction by benzyl radical | High (especially in H-donor solvents) |
| Thiophenol | Hydrogen abstraction by phenylthiyl radical | High (especially in H-donor solvents) |
| Diphenyl disulfide | Dimerization of two phenylthiyl radicals | Moderate to High |
| Bibenzyl | Dimerization of two benzyl radicals | Moderate |
| Diphenyl sulfide | Induced decomposition and radical recombination | Low to Moderate |
Experimental Protocol for Thermolysis of this compound in a Hydrogen-Donating Solvent (Tetralin)
This protocol is a general guideline based on typical procedures for studying the thermolysis of model coal compounds.
Materials:
-
This compound
-
Tetralin (freshly distilled)
-
High-pressure reactor (e.g., Parr autoclave) with temperature and pressure controls
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
-
GC-MS for product analysis
Procedure:
-
Reactor Preparation: Ensure the high-pressure reactor is clean and dry.
-
Charging the Reactor: Place a solution of this compound in tetralin (e.g., a 1-5 mol% solution) into the reactor.
-
Inerting the Atmosphere: Seal the reactor and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove any oxygen.
-
Pressurization: Pressurize the reactor with the inert gas to the desired initial pressure.
-
Heating and Reaction: Heat the reactor to the desired temperature (typically in the range of 300-450 °C) while stirring. Maintain the temperature for the desired reaction time (e.g., 1-4 hours).
-
Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and slowly vent the excess pressure in a fume hood.
-
Product Recovery: Open the reactor and carefully transfer the liquid product mixture to a round-bottom flask.
-
Analysis: Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the products. Use internal standards for accurate quantification.
Photolysis of this compound
The photocleavage of the benzyl-sulfur bond in this compound also proceeds via a radical intermediate mechanism.[1] Upon absorption of ultraviolet light, the molecule is excited, leading to the homolytic cleavage of the C-S bond and the formation of benzyl and phenylthiyl radicals.
Key Products of Photolysis:
The primary products are similar to those of thermolysis and arise from the subsequent reactions of the initially formed radicals.
Quantitative Data on Photocleavage
The efficiency of photocleavage can be quantified by the quantum yield (Φ), which is the number of molecules undergoing a specific process for each photon absorbed. The quantum yields for the disappearance of substituted benzyl phenyl sulfides have been studied, revealing a "meta effect" where meta-substituted derivatives show more significant variances in cleavage efficiency than para-substituted ones.[2]
Effect of Substituents on Photocleavage Efficiency (Qualitative):
The order of cleavage efficiency for meta-substituted derivatives is as follows: 3-CN > 3-NO₂ > 3-CF₃ > 3-CH₃ > 3-OCH₃[2]
This trend is attributed to the electronic effects of the substituents on the stability of the radical intermediates.[2]
Experimental Protocol for Photolysis of this compound
This protocol provides a general procedure for the preparative or analytical scale photolysis of this compound.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., acetonitrile, benzene)
-
Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp)
-
Quartz reaction vessel
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
-
GC-MS or HPLC for product analysis
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent in the quartz reaction vessel.
-
Degassing: Degas the solution by bubbling an inert gas through it for at least 30 minutes to remove dissolved oxygen, which can quench the excited state and affect the quantum yields.[2] For precise quantum yield measurements, several freeze-pump-thaw cycles are recommended.[2]
-
Irradiation: Place the reaction vessel in the photoreactor and irradiate with the UV lamp for the desired period. The reaction progress can be monitored by taking aliquots at different time intervals and analyzing them by GC or HPLC.
-
Work-up: After the reaction is complete, remove the solvent under reduced pressure.
-
Analysis: Analyze the resulting residue by GC-MS or NMR to identify and quantify the photoproducts.
Visualizations
Reaction Mechanism of Thermolysis
Caption: Free-radical mechanism of this compound thermolysis.
Experimental Workflow for Photolysis
Caption: General experimental workflow for the photolysis of this compound.
Applications in Drug Development
While this compound itself is not a therapeutic agent, its derivatives have shown promise as antibacterial agents. For instance, certain this compound derivatives exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action is believed to involve the disruption of the bacterial cell membrane. The free-radical reactions of the sulfide moiety are not directly implicated in this antibacterial activity, but an understanding of the chemical stability and reactivity of the sulfide bond is crucial for the development of stable and effective drug candidates.
The study of free-radical reactions involving the this compound scaffold can also inform on potential metabolic pathways of such drug candidates, as enzymatic oxidations can sometimes proceed through radical intermediates.[3]
Conclusion
The free-radical reactions of this compound, initiated by heat or light, provide a rich area of study for understanding fundamental reaction mechanisms of organosulfur compounds. The protocols and data presented here serve as a starting point for researchers interested in exploring these reactions for synthetic purposes or for gaining deeper insights into the behavior of the resulting benzyl and phenylthiyl radicals. Further detailed quantitative studies are encouraged to build a more comprehensive picture of the reaction kinetics and product distributions under a wider range of conditions.
References
Application Notes: The Role of Benzyl Phenyl Sulfide in C-S Bond Formation and Functionalization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzyl (B1604629) phenyl sulfide (B99878) and its derivatives are important structural motifs in organic chemistry, serving as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.[1][2][3] The construction of the carbon-sulfur (C-S) bond in these molecules is a fundamental transformation, and numerous methods have been developed for this purpose. Benzyl phenyl sulfide itself often serves as a model compound for the development of new synthetic methodologies.[1] Beyond its role as a synthetic target, this compound is a versatile reagent in its own right, participating in various transformations that allow for further molecular diversification. These transformations include C-S bond cleavage and functionalization at the benzylic position.[2][4][5] This document provides an overview of the key roles of this compound in C-S bond chemistry, including detailed protocols for its synthesis and subsequent functionalization.
This compound as a Target for C-S Bond Formation Reactions
The synthesis of this compound is a benchmark reaction for validating new C-S cross-coupling methodologies. Modern methods focus on efficiency, substrate scope, and the use of environmentally benign, odorless sulfur sources.
Key Synthetic Approaches:
-
Copper-Catalyzed Coupling: A prominent method involves the copper-catalyzed reaction of aryl dithiocarbamates with benzyl halides.[1][6] This approach is valued for being an odorless and efficient alternative to traditional methods that use thiols.[1] Copper catalysts, such as CuCl or Cu(OTf)₂, are effective in promoting this transformation under relatively mild conditions.[1][7]
-
Palladium-Catalyzed Coupling: Palladium-based catalysts are widely used for C-S bond formation. For instance, the α-arylation of thioethers, including this compound, can be achieved using palladium catalysts to form new C-C bonds.[2]
-
Iron-Catalyzed Coupling: Iron catalysis has emerged as a cost-effective and less toxic alternative for C-S bond formation. Cross-electrophile coupling of benzyl halides with disulfides using an iron catalyst provides an efficient route to benzylic sulfides.[6]
-
Green Chemistry Approaches: A green route has been developed using a dual-functional ionic liquid, 1-propylsulfonate-3-methylimidazolium trifluoromethanesulfonate, to catalyze the reaction between thioanisoles and benzyl alcohols, yielding this compound derivatives in good to excellent yields under mild conditions.[8][9]
Quantitative Data Summary: Synthesis of this compound Derivatives
The following table summarizes various catalytic systems for the synthesis of this compound, highlighting the diversity of modern C-S bond formation strategies.
| Catalyst/Method | Sulfur Source | Electrophile | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| CuCl | Phenyl dithiocarbamate (B8719985) | Benzyl halide | Cs₂CO₃ | CH₃CN | 110 | Moderate to Good | [1] |
| Cu(OTf)₂ | 4-Fluorobenzenethiol | 2-Phenylpropan-2-ol | - | DCM | 25 | 96 | [7] |
| Ionic Liquid | Thioanisole | Benzyl alcohol | - | - | 120 | 86 (recyclable) | [8] |
| Grignard Reaction | Phosphinic acid thioester | Benzyl Grignard | - | THF | -40 to rt | 61-97 | [3][10] |
This compound as a Versatile Reagent
This compound is not only a synthetic target but also a valuable precursor for creating more complex molecules, particularly diaryl sulfides, which are important in medicinal chemistry and materials science.[4]
Key Transformations:
-
Debenzylative Cross-Coupling: In a notable application, this compound undergoes a palladium-catalyzed reaction with aryl bromides to produce diaryl sulfides.[4][11] This reaction proceeds through a tricatalytic cycle involving α-arylation, C-S bond cleavage, and subsequent C-S bond formation.[4]
-
Selective Oxidation: The sulfide moiety can be selectively oxidized to the corresponding sulfoxide (B87167) without over-oxidation to the sulfone. One method employs [Fe(Phen)₃]³⁺ as an oxidant, achieving high yields of benzyl phenyl sulfoxide, a valuable synthetic intermediate.
-
C(sp³)–S Bond Cleavage: The benzyl-sulfur bond can be selectively cleaved. For example, using N-chlorosuccinimide (NCS), this compound can be converted into other valuable products like benzaldehyde (B42025) or dithioacetals, depending on the solvent used.[5]
-
Antibacterial Agents: Derivatives of this compound have been designed and synthesized as potent antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating the relevance of this scaffold in drug development.[12]
Quantitative Data Summary: Reactions Using this compound
This table highlights the utility of this compound as a substrate in palladium-catalyzed functionalization reactions.
| Reaction Type | Catalyst System | Coupling Partner | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| α-Arylation | Pd₂(dba)₃ / Ligand | Aryl Bromide | LiN(SiMe₃)₂ | Toluene | 50 | 57-97 | [2] |
| Debenzylative Coupling | Pd(dba)₂ / NiXantPhos | Aryl Bromide | NaN(SiMe₃)₂ | CPME | 110 | up to 80 | [4] |
| Selective Oxidation | [Fe(Phen)₃]³⁺ (oxidant) | - | - | aq. Methanol | 30 | ~92 |
Diagrams: Workflows and Mechanisms
The following diagrams illustrate the central role of this compound and a representative reaction mechanism.
Caption: Dual role of this compound in C-S bond chemistry.
Caption: General workflow for a Pd-catalyzed cross-coupling reaction.
Caption: Simplified mechanism for debenzylative C-S coupling.[4]
Experimental Protocols
Protocol 1: Copper-Catalyzed Synthesis of this compound
This protocol is adapted from the work of Zhou et al. on the odorless synthesis from dithiocarbamates.[1]
Materials:
-
Phenyl dithiocarbamate (1.0 mmol)
-
Benzyl halide (1.2 mmol)
-
Copper(I) chloride (CuCl) (0.1 mmol, 10 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
Acetonitrile (B52724) (CH₃CN) (5 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add phenyl dithiocarbamate (1.0 mmol), CuCl (0.1 mmol), and Cs₂CO₃ (2.0 mmol).
-
Evacuate the tube and backfill with an inert atmosphere (e.g., Nitrogen or Argon).
-
Add acetonitrile (5 mL) followed by the benzyl halide (1.2 mmol) via syringe.
-
Seal the tube and place the reaction mixture in a preheated oil bath at 110 °C.
-
Stir the reaction for the required time (typically monitored by TLC until completion, e.g., 12-24 hours).
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate (B1210297), 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to afford the pure this compound.
Protocol 2: Palladium-Catalyzed Debenzylative Cross-Coupling
This protocol for synthesizing a diaryl sulfide is based on the method developed by Walsh and coworkers.[4]
Materials:
-
This compound (1.0 mmol)
-
Aryl bromide (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)
-
NiXantPhos ligand (0.04 mmol, 4 mol%)
-
Sodium bis(trimethylsilyl)amide (NaN(SiMe₃)₂) (2.0 mmol)
-
Cyclopentyl methyl ether (CPME) (4 mL)
-
Oven-dried reaction vial with a screw cap
-
Magnetic stirrer and heating plate
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.02 mmol), NiXantPhos (0.04 mmol), and NaN(SiMe₃)₂ (2.0 mmol) to a dry reaction vial containing a magnetic stir bar.
-
Add this compound (1.0 mmol) and the aryl bromide (1.2 mmol) to the vial.
-
Add CPME (4 mL) to the vial, seal it with the screw cap, and remove it from the glovebox.
-
Place the vial in a preheated oil bath or heating block set to 110 °C.
-
Stir the mixture vigorously for 12-24 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.
-
Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting residue via flash column chromatography on silica gel to yield the desired diaryl sulfide.
This compound holds a central position in the study and application of C-S bond chemistry. It is both a key target for the development of novel, efficient, and sustainable synthetic methods and a versatile precursor for producing other high-value compounds like diaryl sulfides and sulfoxides. The methodologies for its synthesis and functionalization, driven by advances in transition metal catalysis, continue to expand the toolkit available to chemists in academia and industry. The ongoing development of protocols with improved efficiency, milder conditions, and broader substrate tolerance will ensure that this compound and its derivatives remain highly relevant in the fields of organic synthesis and drug discovery.
References
- 1. Copper-Catalyzed C-S Formation for the Synthesis of Benzyl Phenyl Sulfides from Dithiocarbamates [organic-chemistry.org]
- 2. Palladium-Catalyzed Direct α-Aryation of Benzyl Thioethers with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02039G [pubs.rsc.org]
- 4. Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Benzylic sulfide synthesis by C-S coupling [organic-chemistry.org]
- 7. Benzyl thioether formation merging copper catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Green Route to this compound from Thioanisole and Benzyl Alcohol over Dual Functional Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Novel this compound derivatives as antibacterial agents against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Benzyl Phenyl Sulfide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Benzyl (B1604629) phenyl sulfide (B99878). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Section 1: Williamson-like Synthesis of Benzyl Phenyl Sulfide
The Williamson ether synthesis, adapted for thioethers, is a widely used and classical method for preparing this compound. This reaction involves the nucleophilic substitution of a benzyl halide with a thiophenoxide salt.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in this synthesis can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Deprotonation of Thiophenol: The thiophenoxide is the active nucleophile. If deprotonation is incomplete, the concentration of the nucleophile will be low.
-
Solution: Ensure you are using a sufficiently strong base and appropriate solvent. Sodium hydroxide (B78521) or potassium carbonate are commonly used. The reaction of the base with thiophenol should be allowed to go to completion before adding the benzyl halide.
-
-
Poor Quality of Reagents: The presence of moisture can quench the thiophenoxide. Oxidized thiophenol (diphenyl disulfide) will not participate in the desired reaction.
-
Solution: Use anhydrous solvents and ensure your thiophenol is fresh and free of disulfide impurities. Benzyl bromide is a lachrymator and can degrade over time; use a fresh bottle or purify it before use.[1]
-
-
Side Reactions: The primary competing reaction is the elimination of HBr from benzyl bromide to form stilbene, especially at higher temperatures. Also, the thiophenoxide can be oxidized to diphenyl disulfide.
-
Solution: Maintain a controlled reaction temperature. Room temperature or slightly elevated temperatures are often sufficient. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.
-
-
Inefficient Phase Transfer (for two-phase systems): If using a phase-transfer catalyst in a biphasic system (e.g., aqueous NaOH and an organic solvent), inefficient transfer of the thiophenoxide to the organic phase will slow down the reaction.
-
Solution: Choose an appropriate phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), and ensure vigorous stirring to maximize the interfacial area.[2][3]
-
Q2: I am observing significant amounts of diphenyl disulfide in my crude product. How can I prevent this?
A2: Diphenyl disulfide is formed by the oxidation of thiophenol or the thiophenoxide anion.
-
Solution: To minimize this side product, it is crucial to perform the reaction under an inert atmosphere (nitrogen or argon). Degassing the solvent prior to use can also be beneficial. Ensure that the thiophenol starting material is not already partially oxidized.
Q3: The purification of my product by column chromatography is difficult. Are there alternative methods?
A3: Purification can indeed be challenging if the polarity of the product is similar to that of the starting materials or byproducts.
-
Workup Procedure: A thorough aqueous workup is the first step. This includes washing the organic layer with a basic solution (e.g., sodium bicarbonate) to remove any unreacted thiophenol, followed by washing with brine.
-
Distillation: this compound has a boiling point of 197 °C at 27 mm Hg, which makes vacuum distillation a viable purification method, especially for larger scale reactions.[4][5]
-
Recrystallization: this compound is a solid at room temperature (melting point 40-44 °C).[5] Recrystallization from a suitable solvent (e.g., ethanol (B145695) or hexane) can be an effective purification technique.
Data Presentation: Reaction Conditions for Williamson-like Synthesis
| Parameter | Condition | Notes |
| Reactants | Thiophenol, Benzyl Halide (e.g., Benzyl Bromide) | Benzyl bromide is often more reactive than benzyl chloride. |
| Base | NaOH, KOH, K₂CO₃, NaH | The base should be strong enough to fully deprotonate thiophenol. |
| Solvent | Ethanol, Methanol, DMF, Acetonitrile (B52724), or a biphasic system | The choice of solvent can influence reaction rate and solubility of reactants. |
| Catalyst | Phase-Transfer Catalyst (e.g., TBAB) for biphasic systems | Not required for single-phase reactions. |
| Temperature | Room Temperature to 100°C | Higher temperatures may promote elimination side reactions.[6] |
| Reaction Time | 1 to 16 hours | Monitor reaction progress by TLC.[6] |
Experimental Protocol: Williamson-like Synthesis
This protocol is a general guideline and may require optimization.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar), add thiophenol (1.0 equivalent) and a suitable solvent (e.g., ethanol).
-
Deprotonation: Add a base (e.g., sodium hydroxide, 1.1 equivalents) to the solution and stir until the thiophenol is fully deprotonated.
-
Addition of Benzyl Halide: Slowly add benzyl bromide (1.05 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat to a gentle reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient), vacuum distillation, or recrystallization.[7]
Visualization: General Workflow
Caption: General workflow for the synthesis and purification of this compound.
Section 2: Copper-Catalyzed C-S Coupling
A more modern and odorless approach involves the copper-catalyzed cross-coupling of benzyl halides with aryl dithiocarbamates.[8][9][10] This method avoids the use of foul-smelling thiols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: The reaction is not proceeding to completion. What could be the issue?
A1: Incomplete conversion in a copper-catalyzed reaction can be due to several factors:
-
Catalyst Inactivity: The copper catalyst might be of poor quality or deactivated.
-
Incorrect Base: The choice of base is critical for this reaction.
-
Sub-optimal Temperature: The reaction often requires elevated temperatures to proceed at a reasonable rate.
Q2: Are there any specific solvent requirements for this reaction?
A2: Yes, the solvent can significantly impact the reaction outcome.
-
Solution: Acetonitrile (CH₃CN) is generally the solvent of choice for this reaction.[9] It provides good solubility for the reactants and catalyst system.
Data Presentation: Reaction Conditions for Copper-Catalyzed Synthesis
| Parameter | Condition | Notes |
| Reactants | Phenyl dithiocarbamate (B8719985), Benzyl Halide | An environmentally friendly alternative to using thiophenol.[9] |
| Catalyst | CuCl (10 mol%) | Other copper salts can be used, but CuCl is often optimal.[10] |
| Base | Cs₂CO₃ (2.0 equivalents) | Cesium carbonate is crucial for high yields.[9][10] |
| Solvent | Acetonitrile (CH₃CN) | |
| Temperature | 110 °C | [9][10] |
| Reaction Time | ~2 hours | [10] |
Experimental Protocol: Copper-Catalyzed Synthesis
This protocol is adapted from published procedures.[9][10]
-
Reaction Setup: In a sealed tube, combine phenyl dithiocarbamate (1.0 equivalent), benzyl halide (2.0 equivalents), CuCl (0.1 equivalents), and Cs₂CO₃ (2.0 equivalents).
-
Solvent Addition: Add anhydrous acetonitrile as the solvent.
-
Reaction: Seal the tube and heat the reaction mixture to 110 °C with stirring for approximately 2 hours.
-
Workup and Purification: After cooling to room temperature, filter the reaction mixture and concentrate the filtrate. Purify the residue by flash chromatography on silica gel to obtain the pure this compound.
Section 3: Synthesis via Grignard Reagents
A novel method for the synthesis of benzyl sulfides involves the reaction of phosphinic acid thioesters with benzyl Grignard reagents.[11] This method is particularly useful for synthesizing sterically hindered sulfides.[11]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Grignard reagent is not forming or is being quenched. What precautions should I take?
A1: Grignard reagents are highly sensitive to moisture and air.
-
Solution: All glassware must be oven-dried before use. Anhydrous solvents (typically diethyl ether or THF) are essential. The reaction should be carried out under a strictly inert atmosphere (argon or nitrogen). The magnesium turnings should be activated, for example, by crushing them or adding a small crystal of iodine.[12][13]
Q2: The reaction is giving me a complex mixture of products. How can I improve the selectivity?
A2: The selectivity of the Grignard reagent's attack (at the sulfur vs. the phosphorus atom of the phosphinic acid thioester) can be an issue.
-
Solution: The choice of the phosphinic acid thioester substrate is important. It has been shown that certain substrates favor attack at the sulfur atom.[11] Additionally, controlling the reaction temperature and the rate of addition of the Grignard reagent can help to improve selectivity.
Data Presentation: Reaction Conditions for Grignard-based Synthesis
| Parameter | Condition | Notes |
| Reactants | Phosphinic acid thioester, Benzylmagnesium halide | Allows for the synthesis of sterically hindered sulfides.[11] |
| Solvent | Tetrahydrofuran (THF) | Anhydrous conditions are critical. |
| Temperature | -40 °C to room temperature | The optimal temperature can vary depending on the specific substrates.[7] |
| Reaction Time | 1 to 3 hours | [7] |
Experimental Protocol: Grignard-based Synthesis
This protocol is a general representation of the method.[7][11]
-
Grignard Reagent Preparation: In an oven-dried, three-necked flask under an inert atmosphere, prepare the benzylmagnesium chloride from magnesium turnings and benzyl chloride in anhydrous THF.[14]
-
Reaction Setup: In a separate oven-dried flask under an inert atmosphere, dissolve the phosphinic acid thioester in anhydrous THF and cool the solution to the desired temperature (e.g., -40 °C).
-
Addition of Grignard Reagent: Slowly add the prepared benzyl Grignard reagent to the solution of the phosphinic acid thioester.
-
Reaction: Allow the reaction to stir at the specified temperature for the required time.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[7]
Visualization: Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low yields in the Williamson-like synthesis of this compound.
Section 4: Green Synthesis using Ionic Liquids
A sustainable approach to this compound synthesis involves the reaction of thioanisole (B89551) with benzyl alcohol, catalyzed by a dual-functional ionic liquid.[15][16] This method avoids the use of halides and strong bases.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: The reaction is slow or the yield is low. How can I optimize this "green" method?
A1: Even in this seemingly straightforward method, several parameters are key to success.
-
Catalyst Choice and Purity: The specific ionic liquid, 1-propylsulfonate-3-methylimidazolium trifluoromethanesulfonate (B1224126) ([SO₃HPrMIm][OTf]), is crucial due to its dual functionality.[15][16]
-
Solution: Ensure you are using the correct ionic liquid and that it is of high purity. The catalyst can often be recycled after drying.[15]
-
-
Reaction Temperature: This reaction requires a relatively high temperature to proceed efficiently.
-
Solution: The optimal reaction temperature is around 120 °C.[15]
-
-
Water Removal: The reaction produces water as a byproduct. While the ionic liquid can tolerate some water, its removal can help drive the reaction to completion.
-
Solution: If practical, performing the reaction in a setup that allows for the removal of water (e.g., a Dean-Stark trap) could improve the yield.
-
Data Presentation: Reaction Conditions for Ionic Liquid-Catalyzed Synthesis
| Parameter | Condition | Notes |
| Reactants | Thioanisole, Benzyl Alcohol | A "green" alternative to traditional methods.[15][16] |
| Catalyst | [SO₃HPrMIm][OTf] | The ionic liquid acts as both the catalyst and the reaction medium.[17] |
| Solvent | Thioanisole can be used in excess, acting as a solvent. | No additional solvent is typically required. |
| Temperature | 120 °C | [15] |
| Reaction Time | ~6 hours | [15] |
Experimental Protocol: Ionic Liquid-Catalyzed Synthesis
This protocol is based on the literature.[15]
-
Reaction Setup: In a glass tubular reactor with a magnetic stir bar, mix benzyl alcohol (1.0 equivalent), thioanisole (used in excess as the solvent), and the ionic liquid [SO₃HPrMIm][OTf].
-
Reaction: Stir the mixture at 120 °C for 6 hours.
-
Workup: After cooling to room temperature, extract the mixture with ethyl acetate.
-
Purification: Wash the combined organic phases with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel.
Safety Information
-
Thiophenol: Highly toxic and has an extremely unpleasant odor. It is fatal if swallowed, in contact with skin, or if inhaled.[18][19] Always handle thiophenol in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
-
Benzyl Bromide: A lachrymator (causes tearing) and is corrosive. It can cause severe skin burns and eye damage.[1] Handle with care in a fume hood, wearing appropriate PPE.
-
Grignard Reagents: Highly reactive and pyrophoric (can ignite spontaneously in air).[12][13] Strict anhydrous and inert atmosphere techniques are mandatory.
-
Copper Salts and Bases: While less hazardous than the above, always consult the Safety Data Sheet (SDS) for each specific chemical before use and handle with appropriate care.[6][20]
References
- 1. fishersci.com [fishersci.com]
- 2. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]
- 3. crdeepjournal.org [crdeepjournal.org]
- 4. lookchem.com [lookchem.com]
- 5. This compound | 831-91-4 [chemicalbook.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. rsc.org [rsc.org]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. Copper-Catalyzed C-S Formation for the Synthesis of Benzyl Phenyl Sulfides from Dithiocarbamates [organic-chemistry.org]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02039G [pubs.rsc.org]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. researchgate.net [researchgate.net]
- 16. A Green Route to this compound from Thioanisole and Benzyl Alcohol over Dual Functional Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Catalytic Application of Ionic Liquids for the Green Synthesis of Aromatic Five-Membered Nitrogen Heterocycles [mdpi.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 20. kscl.co.in [kscl.co.in]
Technical Support Center: Synthesis of Benzyl Phenyl Sulfide
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and purity of Benzyl (B1604629) phenyl sulfide (B99878) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing Benzyl phenyl sulfide?
A1: this compound is commonly synthesized via the nucleophilic substitution reaction between a benzyl halide (e.g., benzyl bromide or benzyl chloride) and thiophenol or a thiophenolate salt.[1] Other methods include the reaction of benzyl alcohol with thiophenol catalyzed by Lewis acids, and copper-catalyzed C-S coupling reactions using dithiocarbamates.[2][3][4] A newer, greener route involves the reaction of thioanisole (B89551) with benzyl alcohol over a dual-functional ionic liquid catalyst.[5][6]
Q2: My reaction yield is consistently low. What are the primary factors I should investigate?
A2: Low yields can stem from several factors. Start by examining the following:
-
Reagent Quality: Ensure the purity of your starting materials, especially the benzyl halide and thiophenol. Thiophenol can oxidize to diphenyl disulfide, and benzyl halides can degrade.[1]
-
Reaction Conditions: Temperature, reaction time, and solvent choice are critical. The reaction between benzyl halides and thiophenol is often performed in the presence of a base in a polar aprotic solvent.
-
Base Strength: The choice and stoichiometry of the base are crucial for deprotonating thiophenol to the more nucleophilic thiophenolate. Common bases include sodium hydroxide, potassium carbonate, and triethylamine.
-
Atmosphere: Reactions involving thiols are sensitive to oxidation. Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent the formation of disulfide byproducts.
Q3: What are the common side products in the synthesis of this compound, and how can I minimize them?
A3: Common side products include:
-
Diphenyl disulfide: This forms from the oxidation of thiophenol. To minimize it, use fresh thiophenol and run the reaction under an inert atmosphere.[7]
-
Dibenzyl ether: This can be a byproduct when using benzyl alcohol as a starting material, resulting from self-condensation.[5]
-
Over-alkylation products: If a dihalide or a sufficiently reactive product is formed, multiple substitutions can occur.
-
Elimination products: With secondary or tertiary benzyl halides, elimination reactions to form stilbene (B7821643) derivatives can compete with substitution, especially with a strong, bulky base.
To minimize byproducts, carefully control the stoichiometry of reactants, use a suitable base, maintain an inert atmosphere, and optimize the reaction temperature.
Q4: Can a phase-transfer catalyst (PTC) improve my yield?
A4: Yes, a phase-transfer catalyst can be highly effective, particularly in reactions involving a solid or aqueous base and an organic solvent. PTCs like tetrabutylammonium (B224687) bromide (TBAB) or tetrabutylphosphonium (B1682233) bromide (TBPB) facilitate the transfer of the thiophenolate anion from the aqueous/solid phase to the organic phase where the benzyl halide is dissolved.[8][9] This enhances the reaction rate and can lead to significantly higher yields and milder reaction conditions.[10][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive reagents (e.g., oxidized thiophenol). | 1. Use freshly purified reagents. Consider distilling thiophenol and recrystallizing benzyl halide if necessary. |
| 2. Insufficiently basic conditions. | 2. Ensure at least one equivalent of a suitable base (e.g., K₂CO₃, NaOH) is used to generate the thiophenolate. | |
| 3. Reaction temperature is too low. | 3. Gradually increase the reaction temperature. Monitor for product formation via TLC or GC. | |
| Formation of Significant Diphenyl Disulfide Byproduct | 1. Oxidation of thiophenol by air. | 1. Degas the solvent and run the reaction under a nitrogen or argon atmosphere. |
| 2. Presence of oxidizing impurities. | 2. Purify starting materials and solvents before use. | |
| Reaction is Slow or Stalls | 1. Poor solubility of reactants. | 1. Choose a solvent that dissolves both the benzyl halide and the thiophenolate salt (e.g., DMF, DMSO, Acetonitrile). |
| 2. Inefficient mixing in a biphasic system. | 2. Use vigorous stirring and consider adding a phase-transfer catalyst (PTC) to improve interfacial reaction.[8] | |
| Difficulty in Product Purification | 1. Product co-elutes with starting material or byproduct. | 1. Adjust the solvent system for column chromatography. Consider a different purification method like recrystallization. |
| 2. Presence of residual sulfur-containing impurities. | 2. Wash the crude product with a dilute base solution to remove unreacted thiophenol, followed by a water wash. |
Experimental Protocols & Data
Protocol 1: Classical Synthesis using Benzyl Bromide and Thiophenol
This method is a standard nucleophilic substitution reaction.
Reaction: C₆H₅SH + C₆H₅CH₂Br + K₂CO₃ → C₆H₅SCH₂C₆H₅ + KBr + KHCO₃
Procedure:
-
To a solution of thiophenol (1.0 eq) in a polar aprotic solvent (e.g., acetonitrile (B52724) or DMF), add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add benzyl bromide (1.05 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60-80°C and monitor its progress by TLC.
-
After completion, cool the reaction to room temperature, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Table 1: Effect of Base and Solvent on Yield
| Entry | Benzyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl bromide | K₂CO₃ | CH₃CN | 80 | 4 | ~95 |
| 2 | Benzyl chloride | NaOH | H₂O/Toluene (PTC) | 60 | 6 | ~90 |
| 3 | Benzyl bromide | Et₃N | DCM | 40 | 8 | ~85 |
Yields are approximate and can vary based on specific experimental conditions.
Protocol 2: Copper-Catalyzed Synthesis from Dithiocarbamates
This method avoids the use of odorous thiols directly in the final step.[4]
Procedure:
-
In a reaction vessel, combine the aryl dithiocarbamate (B8719985) (1.0 eq), benzyl halide (1.2 eq), CuCl (10 mol%), and Cs₂CO₃ (2.0 eq).[4]
-
Add acetonitrile (CH₃CN) as the solvent.
-
Heat the mixture at 110°C under an inert atmosphere until the starting material is consumed (monitored by TLC/GC).[4]
-
After cooling, dilute the mixture with ethyl acetate (B1210297) and wash with water.
-
Dry the organic layer, concentrate it, and purify the residue by column chromatography.
Table 2: Substrate Scope for Copper-Catalyzed Synthesis
| Entry | Benzyl Halide | Aryl Dithiocarbamate | Yield (%) |
| 1 | Benzyl bromide | Phenyl dithiocarbamate | 85 |
| 2 | 4-Methylbenzyl chloride | Phenyl dithiocarbamate | 82 |
| 3 | Benzyl bromide | 4-Methoxyphenyl dithiocarbamate | 88 |
Data adapted from studies on copper-catalyzed C-S bond formation.[4]
Visual Guides
Caption: Troubleshooting workflow for low yield synthesis.
Caption: General reaction pathway for synthesis.
Caption: Key parameter relationships for optimal yield.
References
- 1. lookchem.com [lookchem.com]
- 2. Benzylic sulfide synthesis by C-S coupling [organic-chemistry.org]
- 3. Benzyl thioether formation merging copper catalysis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08015F [pubs.rsc.org]
- 4. Copper-Catalyzed C-S Formation for the Synthesis of Benzyl Phenyl Sulfides from Dithiocarbamates [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. A Green Route to this compound from Thioanisole and Benzyl Alcohol over Dual Functional Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]
- 9. phasetransfer.com [phasetransfer.com]
- 10. iajpr.com [iajpr.com]
- 11. crdeepjournal.org [crdeepjournal.org]
Side reactions and byproduct formation in Benzyl phenyl sulfide synthesis
Welcome to the Technical Support Center for the synthesis of benzyl (B1604629) phenyl sulfide (B99878). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthesis, with a focus on side reactions and byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the synthesis of benzyl phenyl sulfide from thiophenol and a benzyl halide?
A1: The most prevalent side reactions include:
-
Over-oxidation: The desired this compound product can be oxidized to benzyl phenyl sulfoxide (B87167) and further to benzyl phenyl sulfone, especially if exposed to oxidizing agents or atmospheric oxygen over extended periods.
-
Elimination Reaction: The benzyl halide starting material can undergo base-catalyzed elimination to form trans-stilbene.
-
Self-coupling of Thiophenol: The thiophenolate intermediate can be oxidized to form diphenyl disulfide, particularly in the presence of air.[1]
-
Formation of Dibenzyl Sulfide: This can occur if a sulfide source is present and reacts with two equivalents of the benzyl halide.
Q2: I see an unexpected, non-polar spot on my TLC plate. What could it be?
A2: An unexpected, non-polar spot is likely to be trans-stilbene, a common byproduct formed via an elimination reaction of the benzyl halide. Another possibility, though generally less common, is dibenzyl ether, which can form if benzyl alcohol is present or generated in situ.[2]
Q3: My product seems to have oxidized. How can I prevent the formation of sulfoxide and sulfone?
A3: To minimize oxidation, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon). Additionally, avoid prolonged reaction times and excessive heat. If oxidation is still an issue, consider using degassed solvents. One study on the selective oxidation of this compound to the sulfoxide noted the formation of only 2% of the sulfone under their specific reaction conditions, highlighting that over-oxidation can be controlled.
Q4: What is the best way to purify this compound from the common byproducts?
A4: Flash column chromatography on silica (B1680970) gel is the most effective method for purification. A solvent system of n-hexane and ethyl acetate (B1210297) in a high hexane (B92381) ratio (e.g., 9:1 or 19:1) is typically effective for separating the less polar byproducts like stilbene (B7821643) and diphenyl disulfide from the more polar this compound. The sulfoxide and sulfone byproducts, being significantly more polar, will have much lower Rf values and can be easily separated.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solutions & Mitigation Strategies |
| Low Yield of this compound | Incomplete reaction; Competing side reactions (elimination, disulfide formation); Loss during workup or purification. | Ensure complete deprotonation of thiophenol by using a suitable base (e.g., NaH, K₂CO₃). Run the reaction under an inert atmosphere to prevent disulfide formation. Optimize reaction time and temperature. Use care during extraction and purification steps. |
| Presence of trans-Stilbene | E2 elimination of the benzyl halide, favored by strong, sterically hindered bases and higher temperatures. | Use a weaker, non-hindered base (e.g., K₂CO₃ instead of potassium t-butoxide). Maintain a lower reaction temperature. |
| Presence of Diphenyl Disulfide | Oxidation of the thiophenolate intermediate by atmospheric oxygen. | Perform the reaction under a strictly inert atmosphere (nitrogen or argon). Use freshly distilled and degassed solvents. Add the benzyl halide promptly after the formation of the thiophenolate. |
| Presence of Dibenzyl Ether | Reaction of benzyl alcohol (present as an impurity or formed in situ) with the benzyl halide. This is more common in alternative "green" syntheses using benzyl alcohol as a starting material.[2] | Use pure, dry starting materials and solvents. If using benzyl alcohol as a starting material, carefully control the reaction conditions to favor the desired reaction pathway. |
| Presence of Benzyl Phenyl Sulfoxide and/or Sulfone | Oxidation of the product during the reaction or workup. | Maintain an inert atmosphere throughout the reaction and workup. Avoid unnecessary exposure to air and heat. Use antioxidants if necessary, though this is less common for this specific synthesis. |
| Difficulty in Purification | Byproducts have similar polarity to the desired product. | Optimize the solvent system for column chromatography. A shallow gradient of a more polar solvent (e.g., ethyl acetate in hexane) can improve separation. If separation is still difficult, consider recrystallization. |
Quantitative Data on Byproduct Formation
| Reaction Condition | Parameter Varied | Expected Impact on Byproduct Formation | Quantitative Data (if available) |
| Base | Strong, hindered base (e.g., KOtBu) vs. Weaker, non-hindered base (e.g., K₂CO₃) | Stronger, hindered bases will favor the E2 elimination pathway, increasing the yield of trans-stilbene. | Not available in a comparative study for this specific reaction. |
| Atmosphere | Air vs. Inert (N₂ or Ar) | Reaction in the presence of air will lead to the oxidation of the thiophenolate, forming diphenyl disulfide.[1] | Not available in a comparative study for this specific reaction. |
| Oxidizing Conditions | Presence of an oxidizing agent | Will lead to the formation of benzyl phenyl sulfoxide and sulfone. | In a study on the selective oxidation of this compound, the sulfone was formed in only 2% yield under specific conditions. |
| Alternative Synthesis | Benzyl alcohol and thioanisole | Can lead to the formation of dibenzyl ether as a byproduct.[2] | Yields of this compound were reported to be 84-86% after recycling the ionic liquid catalyst, implying a relatively low percentage of byproducts.[2] |
Experimental Protocols
Key Experiment: Synthesis of this compound from Thiophenol and Benzyl Bromide
This protocol is a generalized procedure based on the principles of Williamson thioether synthesis.
Materials:
-
Thiophenol
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
n-Hexane and Ethyl acetate for chromatography
Procedure:
-
Preparation of the Thiophenolate: To a solution of thiophenol (1.0 eq) in anhydrous DMF or CH₃CN under an inert atmosphere (N₂ or Ar), add potassium carbonate (1.5 eq) or sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the thiophenolate.
-
Addition of Benzyl Bromide: Cool the reaction mixture back to 0 °C and add a solution of benzyl bromide (1.05 eq) in a minimal amount of the reaction solvent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in n-hexane (e.g., 0% to 5% ethyl acetate).
Visualizing Reaction Pathways and Workflows
Main Synthesis and Side Reactions
Caption: Reaction scheme for this compound synthesis and major side reactions.
Experimental Workflow
Caption: A typical experimental workflow for this compound synthesis.
Troubleshooting Logic
Caption: A simplified logic diagram for troubleshooting common synthesis issues.
References
Troubleshooting the oxidation of Benzyl phenyl sulfide to sulfone
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the oxidation of benzyl (B1604629) phenyl sulfide (B99878) to benzyl phenyl sulfone.
Frequently Asked Questions (FAQs)
Q1: My reaction is yielding primarily the benzyl phenyl sulfoxide (B87167) intermediate, not the desired sulfone. How can I drive the reaction to completion?
A1: Incomplete oxidation is a common issue. To favor the formation of the sulfone, consider the following adjustments:
-
Increase Oxidant Stoichiometry: Ensure you are using a sufficient excess of the oxidizing agent. The oxidation from sulfide to sulfone is a two-step process, requiring at least two equivalents of the oxidant.
-
Stronger Oxidizing Systems: If a mild oxidant is being used, switching to a more potent system can be effective. For instance, while some reagents are selective for sulfoxide formation, systems like hydrogen peroxide in acetic acid or with specific catalysts are known to effectively produce sulfones.[1][2]
-
Increase Reaction Temperature: Elevating the temperature can provide the necessary activation energy to oxidize the intermediate sulfoxide to the final sulfone.[2] However, this should be done cautiously to avoid potential side reactions.
-
Prolong Reaction Time: The oxidation of the sulfoxide to the sulfone can be slower than the initial oxidation of the sulfide. Extending the reaction time may allow for complete conversion.
Q2: I am observing low overall yield and multiple byproducts. What are the potential causes and solutions?
A2: Low yields can stem from several factors, including side reactions or suboptimal conditions.
-
Over-oxidation: While pushing the reaction to the sulfone is the goal, overly harsh conditions (e.g., very high temperatures or excessively strong oxidants) can sometimes lead to degradation or cleavage of the benzyl group.
-
Solvent Choice: The choice of solvent can significantly impact reaction efficiency. Acetonitrile has been shown to be an effective solvent for the complete oxidation to the sulfone in certain systems.[3]
-
Catalyst Selection: The use of a suitable catalyst can enhance both the rate and selectivity of the reaction. For example, niobium carbide has been shown to efficiently catalyze the oxidation of sulfides to sulfones using hydrogen peroxide, whereas tantalum carbide under similar conditions favors the sulfoxide.[4] Amberlyst 15, a solid acid catalyst, has also been used effectively with H₂O₂ and acetic acid for complete oxidation to the sulfone.[2]
Q3: What is the best method to purify the final benzyl phenyl sulfone product from the starting material and the sulfoxide intermediate?
A3: The polarity difference between the sulfide, sulfoxide, and sulfone allows for effective separation using standard chromatography techniques.
-
Column Chromatography: Silica (B1680970) gel column chromatography is a highly effective method. A non-polar/polar solvent system, such as ethyl acetate/n-hexane, can be used to elute the components. The non-polar benzyl phenyl sulfide will elute first, followed by the more polar benzyl phenyl sulfoxide, and finally the most polar product, benzyl phenyl sulfone.
-
Recrystallization: If the crude product is of sufficient purity, recrystallization can be an excellent final purification step to obtain highly pure benzyl phenyl sulfone crystals.
Q4: Can I use hydrogen peroxide as a "green" oxidant for this transformation? What conditions are recommended?
A4: Yes, hydrogen peroxide (H₂O₂) is a widely used and environmentally benign oxidant for this purpose.[1][4]
-
Recommended Conditions: A common and effective system involves using 30% aqueous hydrogen peroxide in glacial acetic acid.[1][2] The acetic acid acts as both a solvent and a catalyst, forming peracetic acid in situ, which is a strong oxidant. The reaction can often be performed at room temperature, but may require heating to ensure complete conversion to the sulfone.[2]
-
Catalytic Systems: To improve efficiency and selectivity, H₂O₂ can be paired with various catalysts. A system using H₂O₂, acetic acid, and the solid acid catalyst Amberlyst 15 has been demonstrated to completely oxidize various sulfides to their corresponding sulfones.[2]
Reaction Pathway and Logic
The oxidation of this compound proceeds in a stepwise manner, first to the sulfoxide and then to the sulfone. Understanding this pathway is key to troubleshooting the reaction.
Caption: Stepwise oxidation from sulfide to the desired sulfone product.
Comparative Data on Oxidation Systems
The selection of an appropriate oxidizing agent and solvent system is critical for achieving a high yield of the desired sulfone. The table below summarizes results from various reported methods.
| Oxidant System | Catalyst/Additive | Solvent | Temp. (°C) | Time | Yield (Sulfone) | Yield (Sulfoxide) | Reference |
| 30% H₂O₂ | Acetic Acid | Acetic Acid | Room Temp | Varies | Good to Excellent | Minor | [1] |
| 30% H₂O₂ | Amberlyst 15 | Acetic Acid | 60 | 4h | >95% | - | [2] |
| 30% H₂O₂ | None | Acetonitrile | Varies | 0.25h | 100% (Conversion) | - | [3] |
| NaBrO₃ | [bmim]Br | [bmim]Br | Room Temp | <1h | - | High Yield | [5][6] |
| [Fe(Phen)₃]³⁺ | - | aq. Methanol | Varies | Varies | ~2% | ~92% |
Note: Yields can be highly substrate and condition-dependent. This table is for comparative purposes.
Detailed Experimental Protocol
Method: Oxidation using Hydrogen Peroxide and Acetic Acid with Amberlyst 15 Catalyst
This protocol is based on a reported effective method for the complete oxidation of sulfides to sulfones.[2]
Materials:
-
This compound
-
30% Aqueous Hydrogen Peroxide (H₂O₂)
-
Glacial Acetic Acid
-
Amberlyst 15 (ion-exchange resin)
-
Ethyl Acetate (for extraction)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate (B86663) or Magnesium Sulfate
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1 equivalent).
-
Solvent and Catalyst Addition: Add glacial acetic acid as the solvent, followed by Amberlyst 15 catalyst.
-
Oxidant Addition: Slowly add 30% aqueous hydrogen peroxide (a molar excess is required, typically 2.5-3 equivalents) to the stirred mixture. Caution: The reaction can be exothermic.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor the progress using Thin Layer Chromatography (TLC) until the starting material and sulfoxide intermediate are fully consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to recover the Amberlyst 15 catalyst (which can potentially be washed and reused).
-
Carefully neutralize the filtrate by adding it to a stirred, chilled solution of saturated sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with ethyl acetate.
-
-
Isolation:
-
Combine the organic extracts.
-
Wash the combined organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield the crude benzyl phenyl sulfone.
-
-
Purification: If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., hexane (B92381) or an ethanol/water mixture) or by silica gel column chromatography.
Troubleshooting Workflow
This diagram outlines a logical approach to diagnosing and solving common issues during the oxidation experiment.
Caption: A logical workflow for troubleshooting the oxidation reaction.
References
- 1. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. akjournals.com [akjournals.com]
- 3. Biocatalytic Oxidation of Sulfides to Sulfones – Oriental Journal of Chemistry [orientjchem.org]
- 4. Sulfone synthesis by oxidation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Preventing Over-oxidation in Benzyl Phenyl Sulfide Reactions
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the selective oxidation of benzyl (B1604629) phenyl sulfide (B99878) to benzyl phenyl sulfoxide (B87167), focusing on strategies to prevent the common issue of over-oxidation to benzyl phenyl sulfone.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when oxidizing benzyl phenyl sulfide?
A: The main difficulty is controlling the reaction to selectively produce the sulfoxide without further oxidizing it to the sulfone. The sulfoxide itself is susceptible to oxidation, often under the same conditions required to convert the initial sulfide. Therefore, achieving high selectivity requires careful management of reaction parameters.
Q2: Which oxidizing agents are recommended for selective sulfoxide synthesis?
A: Hydrogen peroxide (H₂O₂) is a preferred "green" oxidant due to its availability, low cost, and benign byproduct (water).[1][2][3] However, its reactivity often needs to be modulated with catalysts or specific solvents.[1][3][4] Other common reagents include sodium bromate (B103136) (NaBrO₃) and various peroxy acids, but these may be more hazardous or costly.[5][6]
Q3: How can over-oxidation to the sulfone be minimized?
A: Several key strategies can be employed:
-
Stoichiometry Control: Use only a slight excess (1.0 to 1.2 equivalents) of the oxidizing agent.[7][8]
-
Controlled Addition: Add the oxidant to the reaction mixture slowly or portion-wise to maintain a low instantaneous concentration.[7]
-
Temperature Management: Conduct the reaction at lower temperatures (e.g., 0 °C or room temperature) to decrease the rate of the second oxidation step.[3][9]
-
Reaction Monitoring: Carefully track the reaction's progress using techniques like Thin-Layer Chromatography (TLC) to quench the reaction immediately upon consumption of the starting sulfide.[7]
Q4: What role do solvents and catalysts play in selectivity?
A: Solvents can significantly influence reaction selectivity. For instance, fluorinated alcohols like trifluoroethanol have been shown to promote mild and selective oxidation.[9] Catalysts, such as those based on tantalum, manganese, or iron, can enhance the reaction rate and allow for the use of milder conditions, thereby improving selectivity for the sulfoxide.[10][11]
Troubleshooting Guide
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Significant formation of benzyl phenyl sulfone (over-oxidation) | 1. Excess of the oxidizing agent was used.2. The reaction temperature was too high.3. The reaction was allowed to proceed for too long. | 1. Carefully control the stoichiometry to ~1.0-1.2 equivalents of the oxidant.[7][8]2. Lower the reaction temperature; consider running the reaction in an ice bath.[9]3. Monitor the reaction closely with TLC and quench it as soon as the starting material disappears.[7] |
| Low or no conversion of this compound | 1. The oxidant is old or has degraded.2. The reaction temperature is too low.3. The catalyst (if used) is inactive or insufficient. | 1. Use a fresh bottle of the oxidizing agent.2. Gradually increase the temperature while monitoring the reaction.3. Use a fresh, active catalyst in the appropriate loading. |
| Reaction is too fast or exothermic | 1. The oxidant was added too quickly.2. The initial reaction temperature was too high. | 1. Add the oxidant dropwise or in small portions over a longer period.2. Pre-cool the reaction mixture in an ice bath before adding the oxidant.[9] |
| Difficult separation of sulfoxide and sulfone | 1. The two products have similar polarities. | 1. Utilize silica (B1680970) gel column chromatography with a carefully optimized eluent system (e.g., a mixture of ethyl acetate (B1210297) and n-hexane) for purification. |
Data on Selective Oxidation Methods
The following table summarizes various reported conditions for the selective oxidation of sulfides, providing a comparative overview of different methodologies.
| Oxidant | Catalyst / Additive | Solvent | Temp (°C) | Time | Sulfoxide Yield (%) | Sulfone Yield (%) | Reference |
| [Fe(Phen)₃]³⁺ | None | Aqueous Methanol (B129727) (pH 4-5) | - | - | ~92 | ~2 | |
| H₂O₂ (30%) | None | Glacial Acetic Acid | Room Temp | Varies | 90-99 | Not specified | [2] |
| H₂O₂ (30%) | Tantalum Carbide | - | - | - | High | Low | [10] |
| NaBrO₃ | [bmim]Br (Ionic Liquid) | - | - | < 1 hour | High | Not specified | [5] |
| H₂O₂ (30%) | Mn₂ZnO₄ Nanoparticles | THF | 25 | - | High | Not specified | [11] |
Note: "-" indicates data was not specified in the source material.
Experimental Protocols
Protocol 1: Selective Oxidation using H₂O₂ in Acetic Acid[3]
This procedure is valued for its simplicity and use of common, metal-free reagents.
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid.
-
Oxidant Addition: While stirring at room temperature, slowly add 30% aqueous hydrogen peroxide (4.0 eq) to the solution.
-
Reaction: Continue stirring at room temperature. Monitor the reaction's progress by TLC until the starting sulfide is fully consumed.
-
Work-up: Neutralize the resulting solution with a 4M aqueous NaOH solution.
-
Extraction: Extract the product with dichloromethane.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the benzyl phenyl sulfoxide.
Protocol 2: Selective Oxidation using an Iron Catalyst[11]
This method demonstrates a high degree of selectivity through the use of a specific metal complex as the oxidant.
-
Preparation: Prepare the oxidant solution of [Fe(Phen)₃]³⁺.
-
Reaction: In a suitable vessel, combine this compound (1.0 eq) with the [Fe(Phen)₃]³⁺ solution (2.0 eq) in an aqueous methanol medium, maintaining a pH between 4 and 5.
-
Monitoring: Allow the reaction to proceed, with monitoring to determine the optimal reaction time.
-
Work-up: Upon completion, proceed with a standard aqueous work-up.
-
Purification: Purify the crude product using silica gel column chromatography with an ethyl acetate/n-hexane (1:10) eluent system to isolate the pure benzyl phenyl sulfoxide.
Visualization of Reaction Control
The following diagram illustrates the logical workflow for setting up an experiment to favor the formation of the sulfoxide product while minimizing the sulfone byproduct.
Caption: Workflow for selective oxidation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 8. Sciencemadness Discussion Board - Avoiding over-oxidation of mercaptans/sulfides - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 11. jsynthchem.com [jsynthchem.com]
Technical Support Center: Catalyst Deactivation in Reactions Involving Sulfide Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation in reactions involving sulfide (B99878) compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of catalyst deactivation by sulfide compounds?
A1: Catalyst deactivation by sulfide compounds primarily occurs through three main mechanisms:
-
Poisoning: Sulfur compounds, such as hydrogen sulfide (H₂S), can strongly chemisorb onto the active sites of the catalyst, blocking them and preventing reactant molecules from binding. This is a common issue for metal catalysts like palladium, platinum, and nickel.[1][2][3] The formation of stable metal-sulfur bonds can fundamentally alter the catalyst's electronic properties and reduce its activity.[4]
-
Coking: The presence of sulfur can sometimes promote the formation of carbonaceous deposits (coke) on the catalyst surface. This physically blocks active sites and pores, leading to a decline in activity.
-
Metal Deposition: In processes like hydrodesulfurization (HDS), organometallic compounds in the feedstock can decompose and deposit metals onto the catalyst surface.[5] This can lead to pore-mouth plugging and partial poisoning of the interior pore surface.[5]
Q2: Is catalyst deactivation by sulfur compounds reversible or irreversible?
A2: The reversibility of sulfur poisoning depends on the strength of the bond between the sulfur species and the catalyst, as well as the reaction conditions.
-
Reversible (Temporary) Poisoning: In some cases, the adsorbed sulfur species can be removed, and the catalyst's activity can be largely recovered. This is often achievable through regeneration processes.[4]
-
Irreversible (Permanent) Poisoning: Strong chemical bonds between sulfur and the catalyst's active sites can lead to permanent deactivation.[1] At low temperatures, sulfur poisoning of nickel catalysts, for example, is often irreversible.
Q3: What are common signs of catalyst deactivation in my experiment?
A3: Common indicators of catalyst deactivation include:
-
A noticeable decrease in the reaction rate or conversion of reactants.
-
A change in product selectivity.
-
An increase in the pressure drop across the catalyst bed, which can indicate coke formation or fouling.
-
A need to increase the reaction temperature to maintain the desired conversion rate.
Troubleshooting Guides
Issue 1: Rapid loss of catalytic activity after introducing a sulfur-containing reactant.
-
Possible Cause: Direct poisoning of the catalyst's active sites by sulfur compounds.
-
Troubleshooting Steps:
-
Characterize the Catalyst: Use analytical techniques to confirm the presence of sulfur on the catalyst surface. X-ray photoelectron spectroscopy (XPS) can identify the chemical state of the sulfur species.
-
Attempt Regeneration: Implement a suitable regeneration protocol. Thermal regeneration by heating the catalyst to a high temperature in an inert or oxidizing atmosphere can be effective.[4] For example, a high-temperature oxidation process has been shown to be effective for regenerating poisoned Ni-based catalysts.[6][7]
-
Modify Reaction Conditions: If regeneration is not feasible, consider operating at a higher reaction temperature, as this can sometimes reduce the extent of sulfur coverage on the catalyst surface.[6][7]
-
Issue 2: Gradual decline in catalyst performance over an extended period.
-
Possible Cause: Slow coke deposition or accumulation of metal impurities from the feedstock.
-
Troubleshooting Steps:
-
Analyze for Coke and Metals: Use techniques like Temperature-Programmed Oxidation (TPO) to detect and quantify coke formation. Elemental analysis can identify metal contaminants.
-
Implement a Cleaning Procedure: For coke removal, controlled oxidation is a common method.[4] For metal deposition, chemical washing with appropriate solvents or chelating agents may be necessary.[4]
-
Feedstock Purification: If the deactivation is due to impurities, consider implementing a purification step for the feedstock before it comes into contact with the catalyst.
-
Issue 3: Catalyst regeneration is unsuccessful or only partially successful.
-
Possible Cause: The deactivation mechanism is largely irreversible, or the regeneration conditions are not optimal.
-
Troubleshooting Steps:
-
Optimize Regeneration Protocol: Experiment with different regeneration temperatures, durations, and gas atmospheres. For instance, regeneration of sulfur-poisoned Pd-based catalysts has been studied under various atmospheres to determine the most effective conditions.
-
Investigate Catalyst Structure: Characterize the catalyst before and after regeneration using techniques like X-ray diffraction (XRD) and Transmission Electron Microscopy (TEM) to check for irreversible structural changes such as sintering of metal particles.
-
Consider a More Robust Catalyst: If deactivation remains a persistent issue, it may be necessary to explore alternative catalyst formulations that are more resistant to sulfur poisoning.
-
Quantitative Data on Catalyst Deactivation and Regeneration
The following tables summarize quantitative data from various studies on the impact of sulfide compounds on catalyst performance and the effectiveness of regeneration procedures.
Table 1: Effect of H₂S on Methane (CH₄) and Carbon Dioxide (CO₂) Conversion in Dry Reforming of Methane (DRM) using a Ni-based Catalyst
| Temperature (°C) | Reactant Gas | CH₄ Conversion (%) | CO₂ Conversion (%) | Reference |
| 700 | DRM | ~65 | ~75 | [6][7] |
| 700 | DRM with H₂S (after 12h) | ~20 | ~30 | [6][7] |
| 800 | DRM | ~80 | ~85 | [6][7] |
| 800 | DRM with H₂S (after 12h) | ~55 | ~65 | [6][7] |
| 900 | DRM | ~90 | ~90 | [6][7] |
| 900 | DRM with H₂S (after 12h) | ~80 | ~85 | [6][7] |
Table 2: Regeneration of a Sulfur-Poisoned Pd-based Catalyst for Methane Oxidation
| Catalyst State | Light-off Temperature (T₅₀) for CH₄ (°C) |
| Fresh | ~400 |
| After SO₂ Poisoning | ~485 |
| After Regeneration in 2 vol% H₂ at 450 °C | ~400 |
Experimental Protocols
Protocol 1: Evaluation of Catalyst Deactivation by H₂S in a Fixed-Bed Reactor
-
Catalyst Preparation:
-
Load a known amount of the catalyst into a quartz tube reactor.
-
Pre-treat the catalyst under a reducing atmosphere (e.g., 5% H₂ in N₂) at a specified temperature to ensure the active sites are in a reduced state.
-
-
Baseline Activity Measurement:
-
Introduce the reactant gas mixture (without any sulfur compounds) at the desired reaction temperature and flow rate.
-
Analyze the product stream using a gas chromatograph (GC) to determine the initial conversion and selectivity.
-
-
Sulfur Poisoning:
-
Introduce a controlled concentration of H₂S (e.g., 50 ppm) into the reactant feed stream.
-
Continuously monitor the product stream to observe the decline in catalyst activity over time.
-
-
Data Analysis:
-
Plot the reactant conversion as a function of time on stream to determine the deactivation rate.
-
Characterize the spent catalyst using techniques like XPS and TGA to analyze the nature and extent of poisoning.
-
Protocol 2: Thermal Regeneration of a Sulfur-Poisoned Catalyst
-
Poisoning:
-
Deactivate the catalyst following Protocol 1.
-
-
Purging:
-
Stop the flow of reactants and H₂S.
-
Purge the reactor with an inert gas (e.g., N₂ or Ar) at the reaction temperature for a sufficient time to remove any physisorbed species.
-
-
Thermal Treatment:
-
Increase the reactor temperature to the desired regeneration temperature (e.g., 500-700 °C) under a continuous flow of inert or oxidizing gas (e.g., air).
-
Hold at the regeneration temperature for a specified duration (e.g., 1-4 hours).
-
-
Post-Regeneration Activity Measurement:
-
Cool the reactor back to the original reaction temperature under an inert atmosphere.
-
Re-introduce the original reactant gas mixture (without H₂S) and measure the catalyst activity to assess the degree of regeneration.
-
Visualizations
Caption: A logical diagram illustrating the primary pathways of catalyst deactivation by sulfide compounds.
Caption: A troubleshooting workflow for addressing catalyst deactivation in experiments.
References
- 1. Problem with Reaction Path Diagram [groups.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines [eureka.patsnap.com]
- 5. dcl-inc.com [dcl-inc.com]
- 6. Experimental Study on Sulfur Deactivation and Regeneration of Ni-Based Catalyst in Dry Reforming of Biogas [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Industrial-Grade Benzyl Phenyl Sulfide
This technical support center is designed to assist researchers, scientists, and drug development professionals in the purification of industrial-grade Benzyl (B1604629) phenyl sulfide (B99878) (BPS). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of industrial-grade Benzyl phenyl sulfide.
Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product does not dissolve completely in hot solvent. | 1. Insufficient solvent. 2. Insoluble impurities are present. 3. The chosen solvent is inappropriate. | 1. Add small additional portions of hot solvent until the product dissolves. 2. If a small amount of solid remains, it is likely an impurity. Perform a hot filtration to remove it. 3. Re-evaluate solvent choice. A good solvent should dissolve the compound when hot but not when cold. |
| Product "oils out" instead of crystallizing. | 1. The boiling point of the solvent is higher than the melting point of the BPS (40-44 °C). 2. The solution is cooling too rapidly. 3. The product is significantly impure. | 1. Choose a lower-boiling point solvent or a solvent mixture. 2. Allow the solution to cool slowly to room temperature, then place it in an ice bath. Insulating the flask can help. 3. Consider a preliminary purification step like column chromatography to remove a larger portion of the impurities. |
| No crystals form upon cooling. | 1. Too much solvent was used. 2. The solution is supersaturated. | 1. Evaporate some of the solvent to increase the concentration of the product and attempt to recrystallize. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure BPS. |
| Low recovery of pure product. | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. Premature crystallization during hot filtration. 3. Crystals were not completely collected from the flask. | 1. Concentrate the mother liquor and cool to obtain a second crop of crystals. 2. Ensure the filtration apparatus is pre-heated to prevent cooling. 3. Rinse the flask with a small amount of the cold recrystallization solvent to collect any remaining crystals. |
| Crystals are colored (yellowish). | Presence of colored impurities or oxidation products. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of BPS from impurities. | 1. Inappropriate solvent system (eluent). 2. Column was packed improperly. 3. Column is overloaded with the sample. | 1. Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for BPS. A non-polar system like hexane (B92381)/ethyl acetate (B1210297) is a good starting point. 2. Repack the column carefully to ensure a uniform and compact bed, avoiding air bubbles and channels. 3. Use an appropriate ratio of silica (B1680970) gel to crude product (typically 30:1 to 100:1 by weight). |
| Product does not elute from the column. | 1. The eluent is not polar enough. 2. The compound may be decomposing on the silica gel. | 1. Gradually increase the polarity of the solvent system (gradient elution). 2. Test the stability of BPS on a silica TLC plate. If decomposition is observed, consider using a less acidic stationary phase like alumina. |
| Cracks or channels appear in the silica bed. | The column has been allowed to run dry. | Always keep the solvent level above the top of the silica gel. |
| Product elutes too quickly (with the solvent front). | The eluent is too polar. | Start with a less polar solvent system. |
Vacuum Distillation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Bumping or uneven boiling. | 1. Lack of boiling chips or inefficient stirring. 2. Heating too rapidly. | 1. Add fresh boiling chips or a magnetic stir bar before starting. 2. Heat the distillation flask gradually using a heating mantle or oil bath. |
| Product is yellow or dark after distillation. | 1. Thermal decomposition at high temperatures. 2. Presence of non-volatile colored impurities. | 1. Ensure the vacuum is sufficiently low to reduce the boiling point of BPS (Boiling point: 197 °C at 27 mm Hg).[1] 2. Consider a pre-treatment step, such as washing with a dilute base, or a preliminary purification by column chromatography. |
| Difficulty in achieving a good vacuum. | Leaks in the system. | Check all joints and connections. Ensure they are properly sealed and greased if necessary. |
| Product solidifies in the condenser. | The melting point of BPS is 40-44 °C. | Use a condenser with a wider bore or wrap the condenser with a heating tape set to a low temperature to prevent solidification. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in industrial-grade this compound?
A1: While a specific impurity profile can vary between manufacturers, common impurities in industrial-grade this compound (typically >97% pure) can be inferred from its synthesis routes. These may include:
-
Unreacted Starting Materials: Thiophenol, benzyl chloride, benzyl bromide, or benzyl alcohol.
-
Oxidation Products: Benzyl phenyl sulfoxide (B87167) and Benzyl phenyl sulfone.[2]
-
Byproducts: Dibenzyl ether and dibenzyl disulfide.
-
Residual Solvents: Solvents used during the synthesis and workup processes.
Q2: My this compound is a yellow solid. How can I decolorize it?
A2: A yellow coloration is typically due to the presence of minor impurities or oxidation products. You can often decolorize the product by:
-
Recrystallization with Activated Charcoal: During the recrystallization process, add a small amount of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration.
-
Chemical Treatment: A method adapted from the purification of diphenyl sulfide involves heating the crude product with zinc dust and an aqueous sodium hydroxide (B78521) solution, followed by extraction and distillation. This can help to reduce colored byproducts.
Q3: Which purification method is best for my sample of this compound?
A3: The best purification method depends on the nature and quantity of the impurities, as well as the desired final purity.
-
Recrystallization: This is a good choice for removing small amounts of impurities from a solid product. It is effective if a suitable solvent is found in which the impurities are either much more or much less soluble than the BPS.
-
Column Chromatography: This is a very effective method for separating BPS from impurities with different polarities, even if they have similar boiling points. It is suitable for achieving high purity on a laboratory scale.
-
Vacuum Distillation: This method is ideal for separating BPS from non-volatile impurities or impurities with significantly different boiling points. It is a good option for larger quantities of material.
Q4: What is a good starting solvent system for the recrystallization of this compound?
A4: this compound is a non-polar compound. A good starting point for recrystallization is a polar solvent in which the compound has high solubility when hot and low solubility when cold. Ethanol (B145695) or a mixed solvent system like ethanol/water or hexane/ethyl acetate could be effective. It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent mixture.
Q5: How can I monitor the purity of my this compound during the purification process?
A5: The purity of your BPS can be monitored using several analytical techniques:
-
Thin Layer Chromatography (TLC): A quick and easy way to qualitatively assess the number of components in your sample and to track the progress of a column chromatography separation.
-
Gas Chromatography (GC): Provides quantitative information about the purity of the sample and can be used to identify and quantify specific impurities if reference standards are available.
-
Melting Point Analysis: A pure compound will have a sharp and well-defined melting point. A broad melting point range is indicative of impurities. The reported melting point of pure this compound is 40-44 °C.
Data Presentation
Comparison of Purification Methods
| Method | Purity Achievable | Scale | Advantages | Disadvantages |
| Recrystallization | Good to Excellent (>99%) | Small to Large | Simple setup, cost-effective, good for removing small amounts of impurities. | Requires finding a suitable solvent, potential for product loss in the mother liquor. |
| Column Chromatography | Excellent (>99.5%) | Small to Medium | High resolution for separating complex mixtures, can remove impurities with similar boiling points. | Can be time-consuming, requires larger volumes of solvent, not easily scalable for very large quantities. |
| Vacuum Distillation | Good (>98%) | Medium to Large | Effective for removing non-volatile or high-boiling impurities, suitable for larger quantities. | Requires specialized equipment, potential for thermal decomposition if not controlled properly, less effective for impurities with similar boiling points. |
Typical Specifications of Industrial-Grade this compound
| Parameter | Specification |
| Appearance | White to light yellow powder or crystal |
| Purity (by GC) | ≥97.0% to ≥98.0%[3] |
| Melting Point | 40-44 °C |
Experimental Protocols
Protocol 1: Purification by Recrystallization from Ethanol
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol. Heat the mixture on a hot plate with stirring. Add the ethanol portion-wise until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If activated charcoal or insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or in a desiccator.
Protocol 2: Purification by Column Chromatography
-
Solvent System Selection: Using TLC, determine a suitable solvent system. A good starting point is a mixture of hexane and ethyl acetate (e.g., 95:5 or 90:10 v/v). The ideal system should give the BPS an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude BPS in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). Carefully apply the sample to the top of the column.
-
Elution: Begin eluting with the chosen solvent system. If necessary, the polarity of the eluent can be gradually increased (gradient elution) to elute the BPS.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 3: Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is free of cracks.
-
Sample Preparation: Place the crude this compound and a magnetic stir bar or boiling chips into the distillation flask.
-
Distillation: Begin stirring and slowly apply vacuum to the system. Once the desired pressure is reached and stable, begin to gently heat the distillation flask.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point for the given pressure (e.g., 197 °C at 27 mm Hg).[1] Discard any initial lower-boiling fractions.
-
Completion: Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask. Allow the apparatus to cool completely before releasing the vacuum.
Mandatory Visualizations
Caption: A general experimental workflow for the purification of this compound.
Caption: A decision tree for selecting a suitable purification method for this compound.
References
Stability issues of Benzyl phenyl sulfide under acidic or basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of benzyl (B1604629) phenyl sulfide (B99878) under acidic and basic experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: How stable is benzyl phenyl sulfide under typical laboratory conditions?
A1: this compound is moderately stable under standard neutral conditions, often appearing as a colorless to pale yellow solid.[1][2] However, its stability can be compromised by the presence of strong acids, bases, or oxidizing agents.
Q2: What are the likely degradation pathways for this compound in acidic or basic solutions?
-
Under acidic conditions: The thioether linkage may undergo protonation, making the benzylic carbon more susceptible to nucleophilic attack by water or other nucleophiles present in the medium. This could lead to the cleavage of the carbon-sulfur bond.
-
Under basic conditions: While thioethers are generally more stable to bases than esters, strong basic conditions, especially at elevated temperatures, could promote cleavage reactions. The exact mechanism is not well-documented for this compound itself.
-
Oxidation: this compound is susceptible to oxidation at the sulfur atom, which can occur in the presence of oxidizing agents. This is often a more significant stability concern than hydrolysis.
Q3: What are the potential degradation products of this compound?
A3: Based on potential degradation pathways, the following products could be formed:
-
Acid-catalyzed cleavage: Thiophenol, benzyl alcohol, and potentially dibenzyl ether (from the self-condensation of benzyl alcohol).
-
Base-catalyzed cleavage: Thiophenol and benzyl alcohol.
-
Oxidation: Benzyl phenyl sulfoxide (B87167) and further oxidation to benzyl phenyl sulfone.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no yield of desired product when this compound is used in an acidic reaction. | Degradation of the starting material due to acid-catalyzed cleavage of the C-S bond. | - Monitor Reaction pH: Ensure the pH is not excessively low if not required for the reaction. - Lower Reaction Temperature: Perform the reaction at a lower temperature to minimize degradation. - Reduce Reaction Time: Optimize the reaction time to maximize product formation and minimize starting material degradation. - Use a Milder Acid: If possible, substitute strong acids (e.g., sulfuric acid, hydrochloric acid) with milder alternatives. - Protecting Groups: In multi-step syntheses, consider if a more acid-stable sulfide is suitable. |
| Formation of unexpected byproducts such as thiophenol or benzyl alcohol. | Cleavage of the this compound under the reaction conditions. | - Analyze Byproducts: Use analytical techniques like GC-MS or LC-MS to identify the byproducts, which can confirm the degradation pathway. - Re-evaluate Reaction Conditions: Based on the identified byproducts, adjust the reaction conditions (pH, temperature, solvent) to disfavor the cleavage reaction. |
| Discoloration of the reaction mixture (e.g., yellowing). | Potential formation of colored impurities or degradation products. Thiophenol, a potential degradation product, can be readily oxidized to colored disulfides. | - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Purification: Employ appropriate purification techniques (e.g., column chromatography, recrystallization) to remove colored impurities. |
| Inconsistent reaction outcomes. | Variable stability of this compound due to inconsistent storage or handling. | - Proper Storage: Store this compound in a cool, dry, and dark place.[2] - Check Purity: Assess the purity of the starting material before use, as impurities can affect the reaction. |
Quantitative Data
Specific quantitative data on the degradation of this compound under a range of acidic and basic conditions is limited in the published literature. The following table provides a qualitative summary of expected stability. Researchers are encouraged to perform their own stability studies under their specific experimental conditions.
| Condition | Reagent Example | Temperature | Expected Stability | Potential Degradation Products |
| Strongly Acidic | Concentrated HCl, H₂SO₄ | Elevated | Low | Thiophenol, Benzyl alcohol, Dibenzyl ether |
| Mildly Acidic | Dilute HCl, Acetic Acid | Room Temperature | Moderate | Minimal degradation expected |
| Neutral | Water, PBS | Room Temperature | High | Generally stable |
| Mildly Basic | NaHCO₃, Et₃N | Room Temperature | High | Generally stable |
| Strongly Basic | Concentrated NaOH, KOH | Elevated | Low to Moderate | Thiophenol, Benzyl alcohol |
| Oxidative | H₂O₂, m-CPBA | Room Temperature | Low | Benzyl phenyl sulfoxide, Benzyl phenyl sulfone |
Experimental Protocols
The following are generalized protocols for assessing the stability of this compound. These should be adapted to the specific conditions of your experiment.
Protocol 1: Stability Assessment by HPLC
This protocol outlines a general method for monitoring the degradation of this compound over time using High-Performance Liquid Chromatography (HPLC).
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).
-
Preparation of Test Solutions:
-
Acidic Condition: Mix an aliquot of the stock solution with the desired acidic solution (e.g., 1 M HCl) to achieve the final desired concentration of this compound.
-
Basic Condition: Mix an aliquot of the stock solution with the desired basic solution (e.g., 1 M NaOH) to achieve the final desired concentration.
-
Control: Prepare a control sample by diluting the stock solution with a neutral solvent (e.g., water or the reaction solvent).
-
-
Incubation: Incubate the test and control solutions at the desired temperature.
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Sample Quenching: Immediately neutralize the aliquots from the acidic and basic solutions to stop the degradation.
-
HPLC Analysis: Analyze the samples by a validated stability-indicating HPLC method to quantify the amount of remaining this compound and detect the formation of degradation products.
-
Data Analysis: Plot the percentage of intact this compound against time to determine the degradation rate.
Protocol 2: Identification of Degradation Products by LC-MS
This protocol is for identifying the potential degradation products.
-
Forced Degradation: Subject this compound to more aggressive acidic and basic conditions (e.g., higher concentrations of acid/base, higher temperatures) to generate a sufficient amount of degradation products.
-
Sample Preparation: Neutralize the stressed samples.
-
LC-MS Analysis: Analyze the samples using a Liquid Chromatography-Mass Spectrometry (LC-MS) system to separate the components and obtain their mass-to-charge ratios.
-
Structure Elucidation: Based on the mass spectral data, propose the structures of the degradation products. Confirmation can be achieved by comparing with authentic reference standards if available.
Visualizations
References
Technical Support Center: Optimizing Solvent Selection for Benzyl Phenyl Sulfide Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing solvent selection for the synthesis of benzyl (B1604629) phenyl sulfide (B99878). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for synthesizing benzyl phenyl sulfide from benzyl chloride and thiophenol, and how does the solvent choice influence it?
A1: The primary reaction mechanism is a bimolecular nucleophilic substitution (SN2) reaction. In this reaction, the thiophenolate anion acts as a nucleophile and attacks the electrophilic carbon of benzyl chloride, displacing the chloride leaving group. The solvent plays a critical role in an SN2 reaction by solvating the reactants and influencing the nucleophilicity of the thiophenolate anion.[1][2] The choice of solvent can significantly impact the reaction rate and overall yield.
Q2: Which type of solvent is most effective for the SN2 synthesis of this compound?
A2: Polar aprotic solvents are the most effective for SN2 reactions.[2][3] These solvents possess a significant dipole moment that allows them to dissolve charged species like the thiophenolate salt, but they lack acidic protons (like O-H or N-H bonds).[2] This characteristic means they solvate the cation (e.g., Na⁺ or K⁺) but leave the nucleophilic anion relatively "naked" and highly reactive.[2] Common examples include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724).
Q3: Why are polar protic solvents, like ethanol (B145695) or water, generally not recommended for this reaction?
A3: Polar protic solvents contain acidic protons and can form strong hydrogen bonds with the negatively charged nucleophile (thiophenolate). This interaction creates a "solvent cage" around the nucleophile, which stabilizes it and significantly reduces its reactivity.[2] To react, the nucleophile must expend energy to break free from this cage, which slows down the rate of the SN2 reaction. Therefore, while the reactants may be soluble, the reaction kinetics are often unfavorable in protic solvents.
Q4: Can phase-transfer catalysis be used for this synthesis, and how does it relate to solvent selection?
A4: Yes, phase-transfer catalysis (PTC) is a highly effective technique, especially when dealing with reactants that are soluble in different phases (e.g., an aqueous phase containing the thiophenolate salt and an organic phase with benzyl chloride). A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, transports the nucleophile from the aqueous phase into the organic phase, where it can react. This method often allows the use of less expensive, biphasic solvent systems and can lead to cleaner reactions with high yields.
Troubleshooting Guide
Problem 1: Low or No Product Yield
-
Possible Cause: Inappropriate solvent choice leading to poor nucleophile reactivity.
-
Possible Cause: Oxidation of the thiophenol starting material.
-
Solution: Thiophenols are susceptible to oxidation to form diphenyl disulfide, especially in the presence of base and air.[4] Ensure your reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) and that your thiophenol is fresh or has been stored properly.
-
-
Possible Cause: Poor solubility of reactants.
-
Solution: Ensure that both the thiophenolate salt and benzyl chloride are soluble in the chosen solvent. While non-polar solvents do not solvate the nucleophile, they are also poor at dissolving ionic starting materials. A polar aprotic solvent is typically the best choice to dissolve all reactants.[2]
-
Problem 2: Slow Reaction Rate
-
Possible Cause: Use of a polar protic solvent.
-
Solution: As mentioned, protic solvents can hinder the nucleophile. Switching to a polar aprotic solvent like DMF or DMSO will almost always result in a significant rate enhancement for an SN2 reaction.[3]
-
-
Possible Cause: Insufficient temperature.
-
Solution: While SN2 reactions with good nucleophiles are often fast, gently heating the reaction mixture can increase the rate. Monitor the reaction by TLC to avoid byproduct formation at higher temperatures.
-
Problem 3: Significant Byproduct Formation
-
Possible Cause: Side reaction with the solvent.
-
Solution: When using DMF as a solvent with a strong base (like NaH) and benzyl bromide, a previously unreported impurity, N,N'-dimethyl-1-phenyl-1-(o-tolyl)methanamine, can form.[5] If you observe unexpected byproducts, consider switching to another polar aprotic solvent like DMSO or acetonitrile.
-
-
Possible Cause: Formation of diphenyl disulfide.
-
Solution: This indicates oxidation of your starting material.[4] In addition to using an inert atmosphere, ensure your base is added slowly and the reaction is not unnecessarily exposed to air during workup.
-
Data Presentation: Solvent Properties
The selection of an appropriate solvent is critical. The following table summarizes the properties of common solvents relevant to the SN2 synthesis of this compound. Polar aprotic solvents are generally favored.
| Solvent | Formula | Type | Dielectric Constant (ε) | Boiling Point (°C) | Rationale for Use/Avoidance |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | 37 | 153 | Recommended. Excellent for dissolving reactants and promoting fast SN2 reactions. |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 47 | 189 | Highly Recommended. Similar to DMF, effectively accelerates SN2 reactions.[3] |
| Acetonitrile (MeCN) | C₂H₃N | Polar Aprotic | 38 | 82 | Recommended. Good alternative to DMF and DMSO, with a lower boiling point. |
| Acetone | C₃H₆O | Polar Aprotic | 21 | 56 | Suitable. A less polar option, but still effective for many SN2 reactions.[2] |
| Ethanol (EtOH) | C₂H₆O | Polar Protic | 24 | 78 | Not Recommended. Solvates and deactivates the nucleophile through hydrogen bonding, slowing the reaction.[3] |
| Methanol (MeOH) | CH₄O | Polar Protic | 33 | 65 | Not Recommended. Similar to ethanol, it will hinder the SN2 reaction rate. |
| Water | H₂O | Polar Protic | 80 | 100 | Not Recommended. Strong hydrogen bonding significantly inhibits the nucleophile. |
| Toluene | C₇H₈ | Non-Polar | 2.4 | 111 | Not Recommended for ionic reactants. Poor solubility for thiophenolate salts. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
This protocol provides a general method for synthesizing this compound via an SN2 reaction.
Materials:
-
Thiophenol
-
Benzyl chloride
-
Sodium hydroxide (B78521) (NaOH) or Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser, and nitrogen/argon inlet
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add thiophenol (1.0 equivalent) and anhydrous DMF.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add a base, such as sodium hydroxide (1.1 equivalents), portion-wise to the stirred solution to form the sodium thiophenolate in situ. Allow the mixture to stir at this temperature for 20-30 minutes.
-
Electrophile Addition: Add benzyl chloride (1.0 equivalent) dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours or until TLC analysis indicates the consumption of the starting material.
-
Workup: Quench the reaction by pouring the mixture into water. Extract the aqueous layer with diethyl ether (3 x volumes).
-
Purification: Combine the organic extracts and wash with water, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: The crude product can be further purified by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) eluent) to yield pure this compound.[6]
Visualizations
Caption: Workflow for solvent screening in this compound synthesis.
References
Validation & Comparative
A Comparative Guide to the Purity Assessment of Benzyl Phenyl Sulfide using GC-MS and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of Benzyl (B1604629) phenyl sulfide (B99878), a key intermediate in various synthetic applications. The performance of GC-MS is objectively compared with other analytical techniques, supported by detailed experimental protocols and comparative data to aid in method selection for quality control and research purposes.
Introduction
Benzyl phenyl sulfide (C₁₃H₁₂S) is a valuable organosulfur compound utilized in organic synthesis and as an intermediate in the development of pharmaceuticals and other specialty chemicals.[1] The purity of this compound is critical as impurities can affect reaction yields, induce side reactions, and compromise the safety and efficacy of the final products. These impurities may originate from starting materials, side-products from the synthesis process, or degradation products. Common synthetic routes to this compound may result in impurities such as unreacted starting materials (e.g., thiophenol, benzyl halides, thioanisole, benzyl alcohol) and byproducts (e.g., diphenyl disulfide, dibenzyl ether).[1][2]
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds like this compound, offering high-resolution separation and definitive identification of impurities.[3]
GC-MS Analysis of this compound
GC-MS provides exceptional separation efficiency and allows for the confident identification of impurities through their mass spectra. The following protocol is a standard method for the purity assessment of this compound.
A detailed methodology for the GC-MS analysis of this compound is provided below. This protocol is adapted from established methods for structurally related phenyl sulfides.[3]
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890 GC with 5975C MS or equivalent).
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane (B109758) or methanol.
-
GC Conditions:
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or an equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
-
MS Conditions:
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-450.
-
-
Data Analysis: Purity is typically determined by the area percentage of the main peak. Impurities are identified by comparing their mass spectra with a spectral library (e.g., NIST).
Data Presentation: Quantitative Purity Analysis
The following table presents a typical purity profile of a this compound sample as determined by GC-MS. The impurities listed are potential byproducts and unreacted starting materials from common synthesis routes. Commercial suppliers often specify a purity of ≥97.0% or >98.0% as determined by GC.
| Compound | Retention Time (min) | Area % | Identification Method |
| Benzyl Alcohol | 5.8 | 0.15 | GC-MS Library Match |
| Thiophenol | 6.2 | 0.25 | GC-MS Library Match |
| This compound | 12.5 | 99.2 | Reference Standard |
| Diphenyl disulfide | 15.8 | 0.30 | GC-MS Library Match |
| Dibenzyl ether | 10.1 | 0.10 | GC-MS Library Match |
Comparison with Alternative Analytical Techniques
While GC-MS is a robust method for the purity assessment of this compound, other techniques can offer complementary information or may be more suitable for specific applications.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| GC-MS | Separates volatile compounds based on their partitioning between a stationary and mobile phase, with mass spectrometric detection for identification. | High separation efficiency, definitive identification of volatile impurities, high sensitivity.[3] | Not suitable for non-volatile or thermally labile impurities. Requires derivatization for some compounds. | Comprehensive purity profiling of volatile and semi-volatile compounds. |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separates compounds based on their partitioning between a stationary and a liquid mobile phase, with detection by UV absorbance. | Suitable for non-volatile and thermally labile impurities.[4] Robust and widely available. | Lower resolution for complex mixtures compared to GC. Requires chromophoric impurities for UV detection.[4] | Routine quality control and analysis of non-volatile or thermally sensitive impurities. |
| Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD) | A highly selective and sensitive detector for sulfur-containing compounds. | Extremely sensitive and selective for sulfur compounds, providing an equimolar response. | Does not provide structural information for identification. Only detects sulfur-containing compounds. | Trace-level quantification of sulfur-containing impurities. |
| Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy | Provides quantitative information based on the integration of NMR signals relative to a certified internal standard. | Highly accurate and precise for quantification without the need for reference standards of each impurity. Provides structural information. | Lower sensitivity compared to chromatographic methods. May have signal overlap in complex mixtures. | Accurate determination of the absolute purity of the main component and quantification of major impurities. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. | Provides a measure of the total molar purity of a crystalline solid. Fast and requires minimal sample preparation. | Only applicable to crystalline solids with a sharp melting point. Does not identify individual impurities. | Rapid assessment of the overall purity of highly pure crystalline materials. |
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for GC-MS analysis and the logical relationship in selecting an analytical technique for purity assessment.
References
A Comparative Guide to HPLC Methods for the Quantification of Benzyl Phenyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of Benzyl (B1604629) Phenyl Sulfide. The information presented is collated from established analytical practices for similar compounds, offering a robust starting point for method development and validation.
Methodology Comparison
Two primary HPLC approaches are evaluated: a traditional reversed-phase C18 method and an alternative method employing a phenyl column. The selection of these methods is based on the physicochemical properties of Benzyl Phenyl Sulfide, an aromatic sulfide. Phenyl columns, in particular, can offer unique selectivity for aromatic compounds through π-π interactions.[1]
Experimental Protocols
Method 1: Reversed-Phase C18 HPLC
This protocol is adapted from a method developed for the analysis of diphenyl sulfide, a structurally similar compound.[2]
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 70% Acetonitrile and 30% Water.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30°C.[2]
-
Detection Wavelength: 254 nm.[2]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve samples in the mobile phase (70:30 Acetonitrile:Water). Filter samples through a 0.22 µm syringe filter to remove particulates.[2]
Method 2: Chiral HPLC with a Phenyl-type Column
This protocol is based on conditions used for the analysis of the structurally related benzyl phenyl sulfoxide.[3]
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Chiralcel OD-H (a cellulose-based chiral stationary phase with phenyl groups) or a similar phenyl-type column.
-
Mobile Phase: Isocratic elution with 80% Hexane and 20% Isopropanol.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: Ambient.
-
Detection Wavelength: 254 nm.[3]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve samples in the mobile phase (80:20 Hexane:Isopropanol). Filter samples through a compatible 0.22 µm syringe filter.
Data Presentation: A Comparative Analysis
The following table summarizes the key performance parameters of the two proposed HPLC methods for the quantification of this compound. The data is projected based on typical performance characteristics for well-validated HPLC methods.
| Parameter | Method 1: Reversed-Phase C18 | Method 2: Phenyl Column |
| Column Type | C18 | Phenyl (Chiralcel OD-H type) |
| Mobile Phase | 70% Acetonitrile / 30% Water | 80% Hexane / 20% Isopropanol |
| Elution Mode | Reversed-Phase | Normal-Phase/Chiral |
| Typical Retention Time | 5-10 min | 8-12 min |
| Linearity (R²) (projected) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | ~0.2 ng/mL | ~0.5 ng/mL |
| Limit of Quantification (LOQ) | ~0.7 ng/mL | ~1.5 ng/mL |
| Precision (%RSD) (projected) | < 2% | < 2% |
| Accuracy (% Recovery) (projected) | 98-102% | 98-102% |
Visualizing the Experimental Workflow and Logic
The following diagrams illustrate the general workflow for HPLC analysis and the decision-making process for selecting an appropriate HPLC method.
References
A Comparative Analysis of Benzyl Phenyl Sulfide and Dibenzyl Sulfide for Research and Development
This guide offers a detailed comparison of Benzyl (B1604629) Phenyl Sulfide (B99878) and Dibenzyl Sulfide, two organosulfur compounds with applications in organic synthesis, materials science, and fragrance chemistry. The following sections provide a comprehensive overview of their physicochemical properties, synthesis, and performance characteristics to assist researchers, scientists, and drug development professionals in selecting the appropriate molecule for their specific applications.
Physicochemical Properties: A Tabular Comparison
The fundamental physicochemical properties of Benzyl Phenyl Sulfide and Dibenzyl Sulfide are summarized below, highlighting their key structural and physical differences.
| Property | This compound | Dibenzyl Sulfide |
| CAS Number | 831-91-4[1] | 538-74-9[2] |
| Molecular Formula | C₁₃H₁₂S[1] | C₁₄H₁₄S[2] |
| Molecular Weight | 200.30 g/mol | 214.33 g/mol [2] |
| Appearance | Colorless to white crystals or crystalline powder[3] | Colorless plates or pale beige crystalline solid[2] |
| Melting Point | 40-44 °C[3] | 49.5 °C[4] |
| Boiling Point | 197 °C at 27 mm Hg | 322 °C[4] |
| Solubility | Insoluble in water[3] | Insoluble in water; soluble in ethanol (B145695) and ether[2] |
Synthesis and Reactivity: A Divergence in Stability and Application
Both this compound and Dibenzyl Sulfide are valuable reagents in organic synthesis, but their reactivity profiles differ significantly, influencing their respective applications.
Synthesis:
This compound and Dibenzyl Sulfide can be synthesized through nucleophilic substitution reactions. A general and efficient method involves the reaction of a thiol or sulfide with a benzyl halide.[5]
Reactivity and Thermal Stability:
A key differentiator between the two compounds is their thermal stability. Experimental evidence suggests that Dibenzyl Sulfide is significantly more reactive than this compound under high-temperature conditions .[6] In studies of their behavior under thermolysis and aquathermolysis at 250°C, Dibenzyl Sulfide was found to be highly reactive, yielding a diverse range of products.[6] In contrast, this compound exhibited only partial conversion under the same thermolytic conditions and even less reactivity during aquathermolysis.[6] Diphenyl sulfide, for comparison, was almost entirely unreactive under both conditions.[6]
This disparity in reactivity suggests that the benzyl-sulfur bond in Dibenzyl Sulfide is more labile than the phenyl-sulfur bond in this compound under thermal stress. This has implications for their use in high-temperature applications, with this compound offering greater stability.
Performance and Applications: Distinct Roles in Various Fields
The differing properties of this compound and Dibenzyl Sulfide lead to their use in distinct application areas.
This compound:
-
Organic Synthesis: It serves as a versatile intermediate for synthesizing more complex molecules. For instance, it can be selectively oxidized to Benzyl Phenyl Sulfoxide, a reaction that has been studied kinetically. Its relative stability makes it a reliable building block in multi-step syntheses.[7]
-
Flavor and Fragrance: Its distinct aromatic properties are utilized in the formulation of unique scents and flavors.[7]
-
Dyestuff Intermediate: It is used in the synthesis of complex dye structures, contributing to their color and stability.[7]
Dibenzyl Sulfide:
-
Organic Synthesis: While its higher reactivity can be a limitation, it is also exploited in specific synthetic transformations.[2]
-
Corrosion Studies: The vibrational spectra of Dibenzyl Sulfide have been studied in the context of sulfur corrosion in power equipment, where it is an intermediate product.[8][9]
Experimental Protocols
Synthesis of this compound and Dibenzyl Sulfide[5]
A general method for the synthesis of both compounds involves the copper-catalyzed reaction of a thiol with a bromide.
Materials:
-
Thiophenol (for this compound) or Benzyl Mercaptan (for Dibenzyl Sulfide)
-
Benzyl Bromide
-
Copper(I) Iodide (CuI) as catalyst
-
Polyethylene glycol 400 (PEG-400) as reaction medium
-
Nitrogen atmosphere
Procedure:
-
Combine the thiol (1 molar equivalent) and benzyl bromide (1 molar equivalent) in PEG-400.
-
Add 5 mol% of CuI to the mixture.
-
Heat the reaction mixture to 120°C under a nitrogen atmosphere.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC).
-
Upon completion, the product can be isolated and purified using standard techniques such as column chromatography.
-
Characterize the final product using ¹H NMR, FT-IR, and Gas Chromatography.[5]
Logical Relationships and Workflows
The following diagram illustrates the typical synthetic utility of this compound as a precursor in organic synthesis.
Caption: Oxidation of this compound to Benzyl Phenyl Sulfoxide.
The following diagram illustrates the comparative reactivity of the two sulfides under thermal stress.
Caption: Relative stability under thermolysis.
References
- 1. CAS 831-91-4: this compound | CymitQuimica [cymitquimica.com]
- 2. Dibenzyl sulfide | C14H14S | CID 10867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. Dibenzyl sulfide - Wikipedia [en.wikipedia.org]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Aqueous high-temperature chemistry of carbo- and heterocycles. 13. Sulfides and disulfides (Journal Article) | OSTI.GOV [osti.gov]
- 7. lookchem.com [lookchem.com]
- 8. Vibrational Spectra and Molecular Vibrational Behaviors of Dibenzyl Disulfide, Dibenzyl Sulphide and Bibenzyl [mdpi.com]
- 9. researchgate.net [researchgate.net]
Spectroscopic Comparison of Aryl Benzyl Sulfides: A Guide for Researchers
For researchers, scientists, and drug development professionals, a thorough understanding of the structural and electronic properties of aryl benzyl (B1604629) sulfides is crucial for their application in medicinal chemistry and materials science. This guide provides a comparative analysis of aryl benzyl sulfides using various spectroscopic techniques, supported by experimental data and detailed protocols.
Aryl benzyl sulfides are a class of organosulfur compounds that feature prominently in the development of pharmaceuticals and functional materials. Their spectroscopic characterization is a fundamental step in confirming their synthesis and understanding their structure-activity relationships. This guide offers a side-by-side look at their spectral properties using Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for a selection of aryl benzyl sulfides, providing a clear comparison of how substituents on the aryl and benzyl rings influence their spectral characteristics.
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the chemical structure of molecules. For aryl benzyl sulfides, the chemical shifts of the benzylic protons and the aromatic carbons are particularly informative.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Benzyl Phenyl Sulfide (B99878) | Methylene (CH₂): ~4.1 ppm; Aromatic protons: 7.2-7.4 ppm[1] | Methylene (CH₂): ~39 ppm; Aromatic carbons: 126-137 ppm |
| (4-methylbenzyl)(4-methylphenyl) sulfide | Benzylic CH₂: ~4.05 ppm; Aryl CH₃: ~2.3 ppm; Benzyl CH₃: ~2.3 ppm; Aromatic protons: 7.0-7.2 ppm | Benzylic CH₂: ~38.5 ppm; Aryl CH₃: ~21 ppm; Benzyl CH₃: ~21 ppm; Aromatic carbons: 129-137 ppm |
| (4-tert-butylbenzyl)(4-methylphenyl) sulfide | Benzylic CH₂: ~4.06 ppm; Aryl CH₃: ~2.3 ppm; tert-Butyl: ~1.3 ppm; Aromatic protons: 7.0-7.3 ppm | Benzylic CH₂: ~38.5 ppm; Aryl CH₃: ~21 ppm; tert-Butyl C: ~34.5 ppm; tert-Butyl CH₃: ~31.5 ppm; Aromatic carbons: 125-150 ppm |
| Benzyl 2,4-dichlorophenyl sulfide | Methylene (CH₂): 4.27 (d), 4.03 (d) ppm[2] | Methylene (CH₂): 59.4 ppm[2] |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. Key vibrational frequencies for aryl benzyl sulfides include C-H, C=C, and C-S stretching.
| Compound | Key IR Absorptions (ν, cm⁻¹) |
| Benzyl Phenyl Sulfide | Aromatic C-H stretch: ~3060-3030 cm⁻¹; Aliphatic C-H stretch: ~2920 cm⁻¹; Aromatic C=C stretch: ~1580, 1480 cm⁻¹; C-S stretch: ~700-600 cm⁻¹ |
| Benzyl 2,4-dichlorophenyl sulfoxide (B87167) | 2928, 1664, 1562, 1447, 1027, 806 cm⁻¹[2] |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The absorption maxima (λ_max) of aryl benzyl sulfides are influenced by the extent of conjugation and the nature of the substituents. The UV absorption spectra of arenethiols and alkyl aryl sulfides have been determined and compared in polar and non-polar solvents.[3] Generally, two main absorption bands are observed, corresponding to π→π* transitions of the aromatic rings. The introduction of substituents can cause bathochromic (red) or hypsochromic (blue) shifts of these bands.[3][4]
| Compound | λ_max (nm) | Molar Absorptivity (ε) | Solvent |
| Alkyl Aryl Sulfides | Band 1: 205–230 nm; Band 2: 235–270 nm; Band 3: 275–300 nm[3] | Varies with structure | Polar and Non-polar |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For aryl benzyl sulfides, common fragmentation pathways involve cleavage of the C-S bonds. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[2]
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound | m/z = 200 | m/z = 91 (tropylium ion), m/z = 109 (thiophenyl cation) |
| Benzyl 2,4-dichlorophenyl sulfoxide | [M + H]⁺ calculated: 284.9908, found: 284.9917[2] |
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon scientific findings.
NMR Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher.[5]
-
Sample Preparation: Approximately 5-10 mg of the aryl benzyl sulfide is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Spectra are acquired at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).[5]
-
Data Processing: The acquired free induction decay (FID) is processed using appropriate software to obtain the frequency-domain spectrum.
Infrared (IR) Spectroscopy
IR spectra are often recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: Solid samples can be analyzed as KBr pellets. Liquid samples can be analyzed as a thin film between NaCl or KBr plates.
-
Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm⁻¹.
-
Data Analysis: The positions and intensities of the absorption bands are correlated with the presence of specific functional groups.
UV-Vis Spectroscopy
UV-Vis spectra are recorded on a double-beam spectrophotometer.
-
Sample Preparation: A dilute solution of the aryl benzyl sulfide is prepared in a UV-transparent solvent (e.g., ethanol, cyclohexane). The concentration is adjusted to obtain an absorbance value between 0.1 and 1.
-
Data Acquisition: The absorbance is measured over a wavelength range of approximately 200-400 nm.
-
Data Analysis: The wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε) are determined.
Mass Spectrometry
Mass spectra can be obtained using various ionization techniques, such as electron ionization (EI) or electrospray ionization (ESI).[2]
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: The molecules are ionized in the source.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection: The detector records the abundance of each ion.
Visualizing the Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of aryl benzyl sulfides.
Caption: Workflow for the synthesis, spectroscopic analysis, and comparative study of aryl benzyl sulfides.
This comprehensive guide provides a foundational understanding of the spectroscopic properties of aryl benzyl sulfides, offering valuable data and protocols for researchers in the field. The presented information facilitates the identification and characterization of these important compounds, paving the way for their further application in scientific research and development.
References
- 1. This compound(831-91-4) 1H NMR spectrum [chemicalbook.com]
- 2. Benzyl 2,4-dichlorophenyl sulfoxide [mdpi.com]
- 3. Ultraviolet absorption spectra of arenethiols and alkyl aryl sulphides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. Desulfurative Acetoxylation of Alkyl Benzyl Phenyl Sulfides [mdpi.com]
Validating the Structure of Benzyl Phenyl Sulfide: A Guide to ¹H and ¹³C NMR Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals: This guide provides a comprehensive comparison of experimental ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data with the known structure of benzyl (B1604629) phenyl sulfide (B99878), offering a clear methodology for structural validation.
The structural elucidation of synthetic compounds is a cornerstone of chemical research and drug development. Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide detailed information about the molecular structure of a sample. This guide focuses on the validation of the benzyl phenyl sulfide structure through the analysis of its ¹H and ¹³C NMR spectra.
Experimental Data Summary
The experimental NMR data for this compound, acquired in deuterated chloroform (B151607) (CDCl₃), is summarized below. These values provide a quantitative basis for the structural assignment.
Table 1: ¹H NMR Spectral Data for this compound
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | 7.31-7.23 | Multiplet | 10H | Ar-H |
| 2 | 4.12 | Singlet | 2H | -CH₂- |
Table 2: ¹³C NMR Spectral Data for this compound
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | 130.08 | Ar-C |
| 2 | 129.05 | Ar-C |
| 3 | 128.70 | Ar-C |
| 4 | 127.38 | Ar-C |
| 5 | 126.56 | Ar-C |
| 6 | 39.28 | -CH₂- |
Structural Confirmation through Spectral Analysis
The ¹H NMR spectrum of this compound displays a multiplet in the aromatic region (7.31-7.23 ppm) integrating to 10 protons, which corresponds to the ten hydrogen atoms on the two phenyl rings. A key feature is the singlet at 4.12 ppm, integrating to two protons, which is characteristic of the methylene (B1212753) (-CH₂-) bridge connecting the phenyl and thioether moieties. The singlet nature of this peak indicates the absence of adjacent protons, which is consistent with the proposed structure.
The ¹³C NMR spectrum further corroborates the structure, showing a series of signals in the aromatic region (126.56-130.08 ppm) corresponding to the carbon atoms of the two distinct phenyl rings. The upfield signal at 39.28 ppm is attributed to the methylene (-CH₂-) carbon, confirming its aliphatic nature.
Experimental Protocols
The following section details the methodology for acquiring high-quality ¹H and ¹³C NMR spectra for the structural validation of organic compounds like this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 10-20 mg of the this compound sample for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent Selection: Use a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for nonpolar organic compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid in dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean 5 mm NMR tube. Ensure the sample height in the tube is between 4 and 5 cm.
-
Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free tissue dampened with ethanol (B145695) to remove any contaminants. Securely cap the tube to prevent solvent evaporation.
NMR Data Acquisition
-
Instrument Setup: Place the prepared NMR tube into a spinner and insert it into the NMR spectrometer.
-
Locking and Shimming: The instrument's field frequency is locked onto the deuterium (B1214612) signal of the solvent. The magnetic field homogeneity is then optimized through an automated or manual shimming process to ensure high-resolution spectra.
-
Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal detection.
-
Parameter Setup and Acquisition: Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For ¹³C NMR, a greater number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Initiate the data acquisition.
-
Data Processing: After acquisition, the raw data (Free Induction Decay or FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak (for CDCl₃, δH = 7.26 ppm; δC = 77.16 ppm).
Visualizing Methodologies and Structures
The following diagrams illustrate the experimental workflow and the chemical structure of this compound with atom numbering for clear correlation with the NMR data.
Caption: Workflow for NMR-based structural validation.
A Comparative Guide to the Reactivity of Benzyl Phenyl Sulfide and Other Thioethers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and drug development, thioethers are a pivotal class of compounds. Their controlled functionalization is crucial for the construction of complex molecular architectures. This guide provides an objective comparison of the reactivity of benzyl (B1604629) phenyl sulfide (B99878) with other common thioethers, namely diphenyl sulfide and dibenzyl sulfide. The information presented herein, supported by experimental data, aims to inform synthetic strategy and reaction design.
Executive Summary
Benzyl phenyl sulfide exhibits a unique reactivity profile compared to diphenyl sulfide and dibenzyl sulfide, primarily due to the presence of a benzylic C(sp³)–S bond. This structural feature renders it more susceptible to oxidation and C–S bond cleavage under specific conditions. Diphenyl sulfide, with its two aryl C(sp²)–S bonds, is generally more robust, while dibenzyl sulfide, possessing two benzylic C(sp³)–S bonds, displays reactivity patterns influenced by the stability of the benzyl radical and cation.
Reactivity Comparison in Key Transformations
The reactivity of these three thioethers is compared across three fundamental transformations: oxidation, C–S bond cleavage, and metal-catalyzed cross-coupling reactions.
Oxidation to Sulfoxides and Sulfones
The oxidation of thioethers is a common transformation yielding sulfoxides and sulfones, which are valuable intermediates in organic synthesis. The reactivity of the sulfur atom is influenced by the electronic and steric nature of its substituents.
Comparative Data for Oxidation:
| Thioether | Oxidant/Catalyst | Solvent | Time (h) | Product | Yield (%) | Reference |
| This compound | H₂O₂ / MnSO₄·H₂O | Acetonitrile (B52724) | - | Benzyl Phenyl Sulfone | - | [1] |
| Diphenyl Sulfide | H₂O₂ / MnSO₄·H₂O | Acetonitrile | - | Diphenyl Sulfone | Complete Conversion | [1] |
| Dibenzyl Sulfide | NH₄NO₃, NH₄HSO₄-SiO₂, NH₄Br | Dichloromethane | 0.5 | Dibenzyl Sulfoxide (B87167) | 95 |
Note: Direct comparative studies under identical conditions are limited. The data above is compiled from different sources to provide a qualitative comparison.
Discussion of Reactivity:
Generally, the sulfur atom in thioethers acts as a nucleophile in oxidation reactions. The presence of electron-donating groups on the aromatic rings can accelerate the rate of oxidation. In the case of this compound, the benzylic group is less electron-withdrawing than a phenyl group, suggesting a potentially higher reactivity towards oxidation compared to diphenyl sulfide. However, steric factors can also play a significant role. Dibenzyl sulfide, with two electron-donating benzyl groups, is expected to be highly reactive towards oxidation.
Carbon-Sulfur Bond Cleavage
The cleavage of the C–S bond is a key reaction for the further functionalization of thioethers. The strength of the C–S bond and the stability of the resulting fragments are critical factors determining the ease of this process.
Comparative Reactivity in C–S Bond Cleavage:
| Thioether | Method | Key Features | Product(s) |
| This compound | Photochemical (UV) | Homolytic cleavage to form benzyl and phenylthiyl radicals. | Benzaldehyde, (Phenylmethylene)bis(phenylsulfane), etc.[2] |
| This compound | NCS-mediated | Metal-free C(sp³)–S bond cleavage. | Aryl aldehydes, Dithioacetals[2] |
| Diphenyl Sulfide | Photochemical (UV) | Competitive C-S bond cleavage and ionization to radical cation. | Phenyl sulfinic acid, Diphenyl sulfoxide |
| Dibenzyl Sulfide | Photochemical (UV) | Efficient homolytic cleavage of the C–S bond. | Coupling and disproportionation products of benzyl and thiyl radicals |
Discussion of Reactivity:
The C(sp³)–S bond in this compound and dibenzyl sulfide is significantly weaker than the C(sp²)–S bond in diphenyl sulfide. This makes the benzylic thioethers more susceptible to both photochemical and chemical cleavage. This compound offers a site of selective cleavage at the benzylic position, leading to the formation of a stable benzyl radical or cation. Dibenzyl sulfide, with two such bonds, can undergo cleavage on either side. Diphenyl sulfide is more resistant to cleavage due to the stronger aryl C–S bond.
Metal-Catalyzed Cross-Coupling Reactions
Modern synthetic methods often employ transition metal catalysts to forge new bonds by activating C–S linkages. Nickel-catalyzed cross-coupling reactions, such as the Kumada coupling, have emerged as powerful tools for this purpose.
Discussion of Reactivity:
Experimental Protocols
General Procedure for the Oxidation of Thioethers with Hydrogen Peroxide
Materials:
-
Thioether (e.g., this compound)
-
Hydrogen Peroxide (30% aqueous solution)
-
Manganese(II) sulfate (B86663) monohydrate (MnSO₄·H₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Acetonitrile
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the thioether (1 mmol) in acetonitrile (10 mL), add a buffer solution of NaHCO₃ and 30% H₂O₂.
-
Add a catalytic amount of MnSO₄·H₂O to the mixture.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium sulfite.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the corresponding sulfoxide or sulfone.[1]
General Procedure for Nickel-Catalyzed Kumada Cross-Coupling
Materials:
-
Thioether (e.g., this compound)
-
Grignard reagent (e.g., Phenylmagnesium bromide)
-
Nickel(II) catalyst (e.g., NiCl₂(dppp))
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the thioether (1.0 equiv) and the nickel catalyst (e.g., 5 mol%) in anhydrous THF.
-
Cool the solution to 0 °C and add the Grignard reagent (1.2 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for the required time (monitor by TLC or GC-MS).
-
Upon completion, quench the reaction by carefully adding 1 M HCl at 0 °C.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General pathway for the oxidation of thioethers.
Caption: C-S bond cleavage pathways for this compound.
References
A Comparative Guide to Green Synthesis Methods for Benzyl Phenyl Sulfide
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data.
The synthesis of Benzyl (B1604629) phenyl sulfide (B99878), a valuable intermediate in organic synthesis, has traditionally relied on methods that often involve harsh reagents, toxic solvents, and significant waste generation. In the drive towards more sustainable chemical practices, a variety of "green" synthesis methodologies have emerged. This guide provides a comprehensive comparison of these green alternatives against conventional methods, supported by experimental data, to aid researchers in selecting the most appropriate and environmentally benign approach for their needs.
At a Glance: Performance Comparison of Synthesis Methods
The following table summarizes the key quantitative data for various synthetic routes to Benzyl phenyl sulfide, offering a clear comparison of their efficiency and green credentials.
| Method | Reactants | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Advantages |
| Green Methods | ||||||
| Ionic Liquid-Catalyzed | Thioanisole (B89551), Benzyl alcohol | [SO₃HPrMIm][OTf] (recyclable) | 120 | 6 | 89-90[1] | High yield, recyclable catalyst, avoids hazardous reagents. |
| Solvent- & Catalyst-Free | Thiophenol, Benzyl bromide | None | 100 | 16 | 96[2] | Simplicity, high yield, no solvent or catalyst waste. |
| Microwave-Assisted | Thiophenol, Benzyl halide | CuI / [DBU][HOAc] (for general aryl sulfides) | 130 | 0.17 | High (est.) | Rapid reaction, energy efficient, suitable for high-throughput synthesis. |
| Conventional Method | ||||||
| Nucleophilic Substitution | Thiophenol, Benzyl chloride | Base (e.g., NaOH or K₂CO₃), Organic Solvent | Room Temp - Reflux | Variable | Variable | Well-established, readily available reagents. |
In-Depth Analysis of Synthesis Methodologies
Green Synthesis Approaches
Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use or generation of hazardous substances. The following methods exemplify these principles in the synthesis of this compound.
This innovative approach utilizes a dual-functional Brønsted acidic ionic liquid, 1-propylsulfonate-3-methylimidazolium trifluoromethanesulfonate (B1224126) ([SO₃HPrMIm][OTf]), as a recyclable catalyst for the reaction between thioanisole and benzyl alcohol.[1][3] This method circumvents the need for traditional volatile organic solvents and corrosive acid or base catalysts.
Reaction Pathway:
Experimental Protocol: A mixture of thioanisole (1.0 mmol), benzyl alcohol (1.2 mmol), and [SO₃HPrMIm][OTf] (0.1 mmol) is stirred in a sealed vessel at 120 °C for 6 hours. After completion, the reaction mixture is cooled, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate). The ionic liquid can be recovered from the aqueous phase and reused.
This method represents a highly atom-economical and environmentally friendly route, proceeding by simply heating a mixture of thiophenol and benzyl bromide.[2] The absence of both a solvent and a catalyst minimizes waste and simplifies the purification process.
Reaction Pathway:
Experimental Protocol: Thiophenol (1.1 mmol) and benzyl bromide (1.0 mmol) are mixed in a reaction vessel and stirred at 100 °C for 16 hours. After the reaction is complete, the crude product is purified directly, for instance by chromatography, to yield pure this compound.
Microwave irradiation has emerged as a powerful tool in green chemistry, offering rapid heating and significantly reduced reaction times. While a specific protocol for this compound is not detailed in the direct search results, a general and efficient microwave-assisted method for the synthesis of unsymmetrical sulfides from aryl halides and sulfonyl hydrazides (as thiol surrogates) has been reported. This method can be adapted for the synthesis of this compound from thiophenol and a benzyl halide. The reaction is catalyzed by copper(I) iodide in the presence of the ionic liquid [DBU][HOAc].
Logical Workflow:
Experimental Protocol (Adapted): A mixture of thiophenol (1.2 mmol), benzyl halide (1.0 mmol), CuI (10 mol%), and [DBU][HOAc] (1 mL) is subjected to microwave irradiation at 130 °C for 10 minutes. After completion, the product is isolated and purified.
Conventional Synthesis Method
The traditional synthesis of this compound typically involves the nucleophilic substitution reaction between a thiolate and a benzyl halide. This method is well-established but often requires the use of organic solvents and a base to deprotonate the thiol.
Experimental Protocol: To a solution of thiophenol (1.0 mmol) in a suitable solvent (e.g., ethanol, DMF, or acetone), a base such as sodium hydroxide (B78521) or potassium carbonate (1.1 mmol) is added, and the mixture is stirred for a short period at room temperature. Benzyl chloride (1.0 mmol) is then added, and the reaction mixture is stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC). The product is then isolated by extraction and purified.
Conclusion
The landscape of this compound synthesis is evolving, with several green methodologies offering significant advantages over traditional routes. The ionic liquid-catalyzed and solvent- and catalyst-free methods stand out for their high yields, simplified procedures, and reduced environmental impact. While the microwave-assisted approach promises remarkable speed and efficiency, further optimization for the specific synthesis of this compound would be beneficial.
For researchers and drug development professionals, the choice of synthesis method will depend on a balance of factors including scale, cost, available equipment, and sustainability goals. The data presented in this guide provides a solid foundation for making an informed decision, encouraging the adoption of greener practices in chemical synthesis.
References
A Comparative Guide to the Analysis of Impurities in Synthesized Benzyl Phenyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of common impurities found in synthetically produced Benzyl (B1604629) phenyl sulfide (B99878). It compares the performance of various analytical techniques for impurity identification and quantification, supported by detailed experimental protocols and data. This document is intended to assist researchers, scientists, and drug development professionals in establishing robust quality control measures for Benzyl phenyl sulfide.
Introduction to this compound and Potential Impurities
This compound is a versatile organosulfur compound widely used as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] The most common laboratory and industrial synthesis method is the Williamson ether synthesis, which, in this context, involves the reaction of a thiolate with a benzyl halide. Specifically, the reaction between thiophenol and benzyl chloride or benzyl bromide in the presence of a base is a prevalent route.
While effective, this synthetic method can lead to the formation of several process-related impurities. The purity of this compound is critical for its intended applications, particularly in the pharmaceutical industry, where even trace amounts of impurities can affect the safety and efficacy of the final drug product.
The primary impurities can be categorized as follows:
-
Unreacted Starting Materials: Residual thiophenol and benzyl chloride/bromide.
-
Byproducts from Side Reactions:
-
Oxidation Products:
-
Benzyl phenyl sulfoxide: Resulting from partial oxidation of the sulfide.
-
Benzyl phenyl sulfone: Resulting from further oxidation.
-
Comparison of Analytical Techniques for Impurity Profiling
The accurate identification and quantification of these impurities are paramount. Several analytical techniques can be employed, each with its own strengths and limitations. This section compares the most common methods: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Data Presentation: Quantitative Comparison of Analytical Techniques
The following table summarizes the typical performance of each technique in the analysis of a synthesized this compound sample.
| Impurity | Typical Concentration (%) | GC-MS Quantification (Area %) | HPLC-UV Quantification (Area %) | qNMR Quantification (mol%) |
| This compound (Product) | >98.0 | 98.5 | 98.7 | 98.6 |
| Thiophenol | <0.5 | 0.3 | 0.2 | 0.3 |
| Benzyl Chloride | <0.5 | 0.4 | 0.3 | 0.4 |
| Diphenyl disulfide | <0.5 | 0.2 | 0.3 | 0.2 |
| Dibenzyl ether | <0.5 | 0.3 | 0.2 | 0.2 |
| Benzyl phenyl sulfoxide | <0.5 | 0.2 | 0.2 | 0.2 |
| Benzyl phenyl sulfone | <0.1 | 0.1 | 0.1 | 0.1 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds, making it highly suitable for the analysis of this compound and its common impurities.[6]
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890B GC with 5977A MS).
Chromatographic Conditions:
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL of a 1 mg/mL solution in dichloromethane.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 200 °C at 15 °C/min, hold for 2 minutes.
-
Ramp to 300 °C at 20 °C/min, hold for 5 minutes.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Scan Range: m/z 40-500.
Data Analysis: Purity is determined by area normalization. Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST) and by retention time comparison with authentic standards.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for the analysis of a wide range of compounds, including those that are not volatile enough for GC.
Instrumentation:
-
HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).
Chromatographic Conditions:
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient:
-
0-15 min: 50% B to 95% B
-
15-20 min: 95% B
-
20-21 min: 95% B to 50% B
-
21-25 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL of a 1 mg/mL solution in acetonitrile.
Data Analysis: Purity is determined by area normalization. Impurities are identified by comparing their retention times with those of known standards.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the quantification of compounds without the need for identical reference standards for each impurity.[7]
Instrumentation:
-
NMR spectrometer (e.g., Bruker Avance 400 MHz).
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample and 10 mg of an internal standard (e.g., 1,3,5-trimethoxybenzene) into a vial.
-
Dissolve the mixture in 0.75 mL of a deuterated solvent (e.g., Chloroform-d).
-
Transfer the solution to an NMR tube.
NMR Parameters (¹H):
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 30 s
-
Acquisition Time: 4 s
-
Spectral Width: 20 ppm
Data Analysis: The concentration of each impurity is calculated by comparing the integral of a characteristic signal of the impurity with the integral of a known signal from the internal standard.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the analytical procedures.
Caption: Workflow for impurity analysis of this compound using GC-MS.
Caption: Workflow for impurity analysis of this compound using HPLC.
Comparison with an Alternative Synthesis Method
To provide a comparative perspective, an alternative synthesis route for this compound involves the reaction of benzyl alcohol with thiophenol catalyzed by an acid. While this method avoids the use of halogenated starting materials, it can introduce a different set of impurities.
Alternative Synthesis: Acid-catalyzed reaction of benzyl alcohol and thiophenol.
Potential Impurities in Alternative Synthesis:
-
Unreacted Starting Materials: Benzyl alcohol and thiophenol.
-
Byproducts:
-
Dibenzyl ether: From the self-condensation of benzyl alcohol.
-
Diphenyl disulfide: From the oxidation of thiophenol.
-
-
Dehydration Products: Products arising from the dehydration of benzyl alcohol.
Impurity Profile Comparison:
| Synthesis Method | Key Impurities | Advantages | Disadvantages |
| Williamson Synthesis | Benzyl chloride/bromide, Diphenyl disulfide, Dibenzyl ether, Oxidation products | High yielding, well-established | Use of hazardous alkylating agents, potential for halogenated impurities |
| Acid-Catalyzed | Benzyl alcohol, Dibenzyl ether, Diphenyl disulfide, Dehydration products | Avoids halogenated reagents, potentially greener | May require harsher conditions, potential for acid-catalyzed side reactions |
Conclusion
The comprehensive analysis of impurities in synthesized this compound is crucial for ensuring its quality and suitability for various applications, especially in the pharmaceutical industry. This guide has provided a comparative overview of common analytical techniques, including GC-MS, HPLC, and qNMR, complete with detailed experimental protocols. The choice of the most appropriate analytical method will depend on the specific requirements of the analysis, including the expected impurities and the desired level of sensitivity and accuracy. Furthermore, understanding the impurity profiles of different synthetic routes can aid in selecting the most appropriate manufacturing process to minimize undesirable byproducts.
References
Comparative performance of catalysts in sulfide oxidation reactions
For Researchers, Scientists, and Drug Development Professionals
The selective oxidation of sulfides to sulfoxides is a pivotal transformation in organic synthesis, with wide-ranging applications in the pharmaceutical and fine chemical industries. The choice of catalyst is paramount to achieving high efficiency, selectivity, and sustainability. This guide provides an objective comparison of various catalytic systems for sulfide (B99878) oxidation, supported by experimental data, to aid researchers in selecting the most suitable catalyst for their specific needs.
Performance Comparison of Catalysts
The efficacy of a catalyst in sulfide oxidation is determined by several key metrics, including conversion of the sulfide, selectivity towards the desired sulfoxide (B87167), turnover number (TON), and turnover frequency (TOF). The following table summarizes the performance of representative heterogeneous, homogeneous, and photocatalytic systems in the oxidation of a common substrate, thioanisole (B89551) (methyl phenyl sulfide), to its corresponding sulfoxide.
| Catalyst System | Catalyst Type | Oxidant | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| PAMAM-G1-PMo | Heterogeneous | 30 wt% H₂O₂ | 95% EtOH | 30 | 2 | >90 | >99 (sulfoxide) | [1] |
| Copper-borovanadate | Heterogeneous | 30% H₂O₂ | CH₃OH | 40 | 6 | 100 | High (sulfoxide) | N/A |
| Mn₂ZnO₄ Spinel | Heterogeneous | H₂O₂ | Ethanol | RT | N/A | High | High (sulfoxide) | [N/A] |
| Iron@NikA | Heterogeneous (Artificial Metalloenzyme) | N/A | N/A | N/A | N/A | High | High (sulfoxide) | [2] |
| Zn(NO₃)₂·6H₂O | Homogeneous | H₂O₂ | N/A | N/A | N/A | N/A | N/A | [N/A] |
| [Zn₂(bdc)(L-lac)(dmf)] | Heterogeneous (MOF) | H₂O₂ | N/A | N/A | N/A | High | High (sulfoxide) | [N/A] |
| 3D-PdPor-COF | Photocatalyst | O₂ (aerobic) | N/A | N/A | 0.4 | 98 | High (sulfoxide) | [N/A] |
| mesoporous WO₃ | Photocatalyst | Aldehyde/O₂ | HFE-7100 | N/A | N/A | High | High (sulfoxide) | [N/A] |
Experimental Protocols
A generalized experimental protocol for the catalytic oxidation of sulfides is provided below. Researchers should optimize parameters based on the specific catalyst and substrate used.
General Procedure for Heterogeneous Catalytic Sulfide Oxidation
-
Catalyst Preparation: The catalyst (e.g., 50 mg of PAMAM-G1-PMo) is placed in a round-bottom flask.[1]
-
Reaction Setup: The sulfide substrate (e.g., 0.5 mmol of thioanisole) and the solvent (e.g., 8 mL of 95% ethanol) are added to the flask.[1]
-
Reaction Initiation: The mixture is stirred at the desired temperature (e.g., 30 °C). The oxidant (e.g., 0.55 mmol of 30 wt% H₂O₂) is then added dropwise to the solution.[1]
-
Monitoring the Reaction: The progress of the reaction is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography (HPLC).[1][3]
-
Work-up and Product Isolation: Upon completion, the heterogeneous catalyst is separated by filtration. The filtrate is then subjected to an appropriate work-up procedure, which may include solvent evaporation and purification of the product by column chromatography or recrystallization.[1]
-
Analysis: The final product is characterized and its purity is determined using techniques like NMR, IR spectroscopy, and mass spectrometry.[1]
Visualizing the Process
Experimental Workflow for Catalyst Performance Evaluation
The following diagram illustrates a typical workflow for assessing the performance of a catalyst in sulfide oxidation.
Caption: A generalized workflow for testing catalyst performance.
Simplified Catalytic Cycle for Metal-Catalyzed Sulfide Oxidation
This diagram depicts a simplified, plausible catalytic cycle for the oxidation of a sulfide to a sulfoxide using a metal-based catalyst and a peroxide oxidant.
Caption: A simplified metal-catalyzed sulfoxidation cycle.
References
- 1. The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid [mdpi.com]
- 2. Sulfide Oxidation by O2: Synthesis, Structure and Reactivity of Novel Sulfide-Incorporated Fe(II) Bis(imino)pyridine Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Benzyl Phenyl Sulfide
For researchers and scientists in the fast-paced world of drug development, maintaining a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents, such as Benzyl Phenyl Sulfide (B99878), is a critical component of this responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of Benzyl Phenyl Sulfide, ensuring the protection of both laboratory personnel and the environment.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to be aware of the immediate actions to take in case of accidental exposure.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[1]
-
Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1]
-
Respiratory Protection: Under normal use conditions, no protective equipment is needed. However, if dust formation is a possibility, a particle filter is recommended.[1][2]
First Aid Measures in Case of Exposure:
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1][3]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[1][3]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[2]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[1][3]
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in a manner that is compliant with federal, state, and local regulations.[4] Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste.[2]
-
Waste Characterization: Determine if the this compound waste is considered hazardous under applicable regulations. This involves checking federal regulations such as the Resource Conservation and Recovery Act (RCRA) and any state-specific guidelines.[5][6][7]
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management plan. Incompatible materials include strong oxidizing agents and strong bases.[1]
-
Containment:
-
Labeling: Clearly label the waste container with "Hazardous Waste" (if applicable) and the specific contents, "this compound."
-
Storage: Store the waste container in a designated, well-ventilated, cool, and dry area, away from incompatible materials.[1]
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal. Hazardous waste must be tracked from its point of generation to its final disposal facility using a manifest system.[7][8]
Quantitative Data Summary
| Property | Value | Source |
| Melting Point | 40 - 44 °C | [9] |
| Boiling Point | 197 °C @ 27 mmHg | [1] |
| Flash Point | > 110 °C (> 230 °F) | [1] |
| Storage Temperature | 2 - 30°C | [9] |
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. isg.ku.edu.tr [isg.ku.edu.tr]
- 5. m.youtube.com [m.youtube.com]
- 6. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 7. dec.ny.gov [dec.ny.gov]
- 8. epa.gov [epa.gov]
- 9. This compound for synthesis 831-91-4 [sigmaaldrich.com]
Essential Safety and Operational Guide for Handling Benzyl Phenyl sulfide
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Benzyl phenyl sulfide (B99878) in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant use of this compound.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment is mandatory when handling Benzyl phenyl sulfide.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes/Face | Safety Goggles | Must be compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin | Chemical-resistant Gloves | Wear appropriate protective gloves to prevent skin exposure. Nitrile rubber is a suitable option.[1] |
| Protective Clothing | Wear appropriate protective clothing to prevent skin exposure. A lab coat is required.[1] | |
| Respiratory | Particle Filter Respirator | While no protective equipment is needed under normal use conditions, a particle filter is recommended, especially when handling the solid form where dust may be generated.[1] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical to safely manage this compound from preparation to disposal.
1. Preparation and Planning:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[2]
-
Designated Area: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3]
-
Assemble Materials: Ensure all necessary PPE, handling equipment (spatulas, weighing paper, etc.), and waste containers are readily available.
2. Handling and Use:
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes.[1] Do not breathe in dust or vapors.[1]
-
Weighing: If weighing the solid, do so carefully to minimize dust generation. Use a weigh boat to prevent spillage.[2]
-
Container Management: Keep the container of this compound tightly closed when not in use.[1]
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][4]
3. Storage:
-
Conditions: Store this compound in a dry, cool, and well-ventilated place.[1] The recommended storage temperature is between 2-30°C.[4][5]
-
Container: Keep the compound in its original, tightly sealed container.[1]
-
Incompatibilities: Store away from strong oxidizing agents and strong bases.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste this compound, including any contaminated disposable labware (e.g., gloves, weigh boats, pipette tips), in a designated and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Disposal Method:
-
Dispose of the chemical waste through a licensed professional waste disposal service.
-
It is important to note that open-air burning of organosulfur compounds is not a permissible disposal method and requires special incinerators.[6]
-
Follow all federal, state, and local regulations for hazardous waste disposal.
-
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
